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  • Product: 5-Bromo-1-hydroxypyridin-2(1H)-one
  • CAS: 874493-49-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-1-hydroxypyridin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1-hydroxypyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS No. 874493-49-9). As a member of the hydroxypyridinone class of compounds, it holds significant interest for its potential applications in medicinal chemistry and materials science, largely owing to the versatile reactivity of the pyridinone core and the influence of the bromo and N-hydroxy substituents. A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 5-bromo-2-hydroxypyridine N-oxide. This guide will delve into the nuances of this tautomerism, drawing upon data from closely related analogues to provide a thorough understanding of its expected physicochemical properties, spectral characteristics, and reactivity profile.

Introduction and Structural Elucidation

5-Bromo-1-hydroxypyridin-2(1H)-one belongs to the class of N-hydroxypyridinones, which are known for their biological activities, including antimicrobial and iron-chelating properties.[1][2][3] The introduction of a bromine atom at the C5-position is anticipated to modulate its electronic properties and provide a handle for further synthetic transformations, making it a valuable building block in drug discovery.[4]

A fundamental characteristic of 2-hydroxypyridines and their N-hydroxy derivatives is their existence as a mixture of tautomers.[5][6] 5-Bromo-1-hydroxypyridin-2(1H)-one is in equilibrium with its enol form, 5-bromo-2-hydroxypyridine N-oxide. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6] Generally, the pyridinone (keto) form is favored in polar solvents, while the hydroxypyridine (enol) form can be more prevalent in non-polar solvents.[7]

Figure 1: Tautomeric equilibrium of 5-Bromo-1-hydroxypyridin-2(1H)-one.

Due to this tautomerism, the characterization data in the literature often pertains to the more stable or readily isolated tautomer. For many substituted 2-hydroxypyridines, the pyridone form is predominant in the solid state.[6]

Physicochemical and Spectroscopic Properties

Direct and comprehensive experimental data for 5-Bromo-1-hydroxypyridin-2(1H)-one is limited in publicly accessible literature. However, by examining its known tautomer, 5-bromo-2-hydroxypyridine, and related N-substituted analogs, we can infer its key properties.

Table 1: Physicochemical Properties of 5-Bromo-1-hydroxypyridin-2(1H)-one and Related Compounds

Property5-Bromo-1-hydroxypyridin-2(1H)-one5-bromo-2-hydroxypyridine (Tautomer)5-Bromo-1-methylpyridin-2(1H)-one (N-Methyl Analog)
CAS Number 874493-49-9[8]13466-38-1[9]81971-39-3
Molecular Formula C₅H₄BrNO₂[8]C₅H₄BrNO[9]C₆H₆BrNO
Molecular Weight 189.99 g/mol [10]174.00 g/mol [9]188.02 g/mol
Appearance Not specifiedWhite to light orange to pale yellow-green powder/crystalSolid
Melting Point Not specified178-182 °CNot specified
Purity ≥95% - 98.4%[8][10]>98.0% (GC)97%
Storage 0-8 °C[8]Room TemperatureRoom Temperature, Inert Atmosphere
Spectroscopic Analysis (Predicted and Inferred)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl group, and the electron-donating effect of the N-hydroxy group. The presence of both tautomers in solution would likely result in two sets of peaks, with their integration reflecting the equilibrium ratio.

  • ¹³C NMR: The carbon NMR would display five signals for the pyridinone ring carbons. The carbonyl carbon (C2) would appear significantly downfield (typically >160 ppm). The carbon bearing the bromine (C5) would also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. A broad absorption corresponding to the O-H stretch of the N-hydroxy group would also be expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one can be approached through several established methods for the preparation of N-hydroxypyridinones.

Method 1: N-Oxidation of 5-Bromo-2-alkoxypyridine followed by Rearrangement/Hydrolysis

A common route to N-hydroxypyridones involves the N-oxidation of a corresponding 2-alkoxypyridine, followed by thermal or acid-catalyzed rearrangement.

Figure 2: Synthesis via N-oxidation and rearrangement.

Experimental Protocol (General):

  • N-Oxidation: 5-Bromo-2-alkoxypyridine is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[11][12][13] The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation of N-oxide: The reaction mixture is worked up to remove the oxidant and byproducts, yielding the 5-Bromo-2-alkoxypyridine N-oxide intermediate.

  • Rearrangement/Hydrolysis: The isolated N-oxide is then heated in a high-boiling solvent or treated with an acid to induce rearrangement to the N-alkoxypyridone, which can be subsequently hydrolyzed to the final product.

Method 2: Reaction of a 2-Pyrone with Hydroxylamine

1-Hydroxy-2-pyridones can also be synthesized by the reaction of a corresponding 2-pyrone with a hydroxylamine salt in the presence of a base.[14][15]

Figure 3: Synthesis from a 2-pyrone precursor.

Experimental Protocol (General):

  • A mixture of 5-bromo-2-pyrone, a hydroxylammonium salt (e.g., hydroxylammonium sulfate or chloride), and a base (e.g., sodium carbonate or bicarbonate) is heated in a suitable solvent.[14][15]

  • The reaction is typically carried out at temperatures ranging from 50 to 120 °C.[14]

  • Upon completion, the reaction mixture is worked up by extraction and purification via crystallization or chromatography to yield the desired product.

Reactivity Profile

The reactivity of 5-Bromo-1-hydroxypyridin-2(1H)-one is dictated by its functional groups: the N-hydroxy group, the pyridinone ring, and the bromine substituent.

  • N-Hydroxy Group: The N-hydroxy group can act as a nucleophile and can be alkylated or acylated. It is also the site of acidity, and deprotonation enhances the nucleophilicity of the oxygen atom.

  • Pyridinone Ring: The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic aromatic substitution, although the existing bromine atom will direct incoming electrophiles. The ring can also participate in cycloaddition reactions.

  • Bromine Substituent: The bromine atom at the C5 position is a key functional handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[16]

  • Chelation: Like other hydroxypyridinones, this compound is expected to be an effective chelator of hard metal ions, particularly Fe(III), due to the bidentate coordination of the N-hydroxy and carbonyl oxygen atoms.[2][17][18]

Potential Applications in Research and Drug Development

The structural motifs present in 5-Bromo-1-hydroxypyridin-2(1H)-one suggest several potential applications, primarily in medicinal chemistry.

  • Antimicrobial Agents: The pyridinone scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[4][19] The N-hydroxy group can enhance this activity, and the bromine atom can be used to further modify the molecule to optimize its pharmacological profile.

  • Enzyme Inhibitors: Hydroxypyridinones are known to be effective inhibitors of metalloenzymes by chelating the metal cofactor in the active site.[20] This makes 5-Bromo-1-hydroxypyridin-2(1H)-one a promising starting point for the design of inhibitors for enzymes implicated in various diseases.

  • Iron Chelators: The high affinity of hydroxypyridinones for iron(III) makes them valuable for the treatment of iron overload diseases.[3][21]

  • Building Block for Chemical Libraries: The reactivity of the bromine atom in cross-coupling reactions makes this compound an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Based on available safety data, 5-Bromo-1-hydroxypyridin-2(1H)-one is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep it in a tightly sealed container at 0-8 °C.[8]

Conclusion

5-Bromo-1-hydroxypyridin-2(1H)-one is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is sparse, a comprehensive understanding of its chemical nature can be achieved by considering its tautomeric equilibrium and by drawing comparisons with well-characterized analogues. Its versatile reactivity, stemming from the N-hydroxy group, the pyridinone core, and the bromine substituent, offers numerous opportunities for the synthesis of novel compounds with a wide range of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

Sources

Exploratory

Technical Guide: Molecular Structure and Tautomerism of 5-Bromo-1-hydroxypyridin-2(1H)-one

The following technical guide details the molecular structure, tautomeric behavior, and synthetic pathways of 5-Bromo-1-hydroxypyridin-2(1H)-one . This guide is designed for medicinal chemists and structural biologists,...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, tautomeric behavior, and synthetic pathways of 5-Bromo-1-hydroxypyridin-2(1H)-one . This guide is designed for medicinal chemists and structural biologists, focusing on the compound's utility as a bidentate chelator (1,2-HOPO scaffold) and its physicochemical nuances.

Executive Summary

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) is a cyclic hydroxamic acid derivative belonging to the 1-hydroxy-2-pyridone (1,2-HOPO) class. Unlike its constitutional isomer 5-bromo-2-hydroxypyridine, this molecule features an N-hydroxy group adjacent to a carbonyl, creating a privileged O,O-bidentate chelation motif.

This compound is of significant interest in drug discovery due to its high affinity for hard Lewis acids (Fe³⁺, Zn²⁺, Mg²⁺), making it a potent scaffold for metalloenzyme inhibition (e.g., histone deacetylases, matrix metalloproteinases) and siderophore-mimetic antimicrobial transport.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The core structure consists of a six-membered pyridine ring functionalized with a ketone at C2, a hydroxyl group at N1, and a bromine atom at C5.

  • Bond Character: X-ray crystallographic data of analogous 1,2-HOPO systems reveals that the C2–O bond length is characteristic of a double bond (~1.24 Å), while the N1–C2 bond shows partial double-bond character (~1.36 Å), indicating significant amide resonance.

  • Substituent Effects (5-Bromo): The bromine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density of the ring, lowering the pKₐ of the N-hydroxyl group compared to the unsubstituted parent (pKₐ ~5.8 vs. ~4.8 for the 5-Br derivative). This acidity enhancement improves metal binding capability at physiological pH.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 5-Bromo-1-hydroxypyridin-2(1H)-one
CAS Number 874493-49-9
Molecular Formula C₅H₄BrNO₂
Molecular Weight 190.00 g/mol
pKₐ (N-OH) ~4.8 (Estimated via Hammett σ)
LogP ~0.8 (Lipophilic shift due to Br)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (pH dependent)
Chelation Mode O,O-Bidentate (via C=O and N-O⁻)

The Tautomeric Landscape

The tautomerism of 1-hydroxy-2-pyridones is distinct from the classic pyridone/hydroxypyridine equilibrium. The equilibrium exists between the cyclic hydroxamic acid (A) and the 2-hydroxypyridine-1-oxide (B) forms.

Tautomeric Equilibrium Analysis
  • Form A (Dominant): 1-Hydroxy-2-pyridone. This form possesses a cyclic amide (lactam) structure. It is thermodynamically favored in both solid state and solution (water/DMSO) due to the stability of the amide resonance energy.

  • Form B (Minor): 2-Hydroxypyridine-1-oxide. This form represents the aromatized N-oxide tautomer. While aromatic, the charge separation (N⁺–O⁻) is less favorable in non-polar environments compared to the neutral lactam.

Impact of 5-Bromo Substitution: The electron-withdrawing bromine destabilizes the positive charge on the nitrogen in the N-oxide form (Form B), further shifting the equilibrium toward the cyclic hydroxamic acid form (Form A).

Visualization of Tautomerism

The following diagram illustrates the proton transfer equilibrium and the subsequent metal chelation pathway.

Tautomerism TautomerA Form A (Cyclic Hydroxamic Acid) Dominant TautomerB Form B (N-Oxide / Lactim) Minor TautomerA->TautomerB Proton Shift (Fast Eq.) Anion Deprotonated Ligand (Active Chelator) TautomerA->Anion -H+ (pKa ~4.8) TautomerB->Anion -H+ Complex Metal Complex (M-O,O Coordination) Anion->Complex + M(n+)

Caption: Tautomeric equilibrium favoring the cyclic hydroxamate (Form A) and convergence to the common anionic chelating species.

Experimental Protocols

Synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one

Methodology: The most robust synthesis involves the oxidation of 5-bromo-2-chloropyridine followed by basic hydrolysis. This route avoids the ambiguity of direct bromination.

Step-by-Step Protocol:

  • N-Oxidation:

    • Dissolve 5-bromo-2-chloropyridine (10 mmol) in DCM (50 mL).

    • Add m-CPBA (1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours.

    • Wash with aq. NaHCO₃ to remove benzoic acid byproduct.

    • Isolate 5-bromo-2-chloropyridine-N-oxide .

  • Nucleophilic Hydrolysis (Conversion to HOPO):

    • Suspend the N-oxide intermediate in 10% NaOH (aq).

    • Heat to reflux (90-100°C) for 4–6 hours. Note: The N-oxide activates the C2-Cl bond for displacement by OH⁻.

    • Cool the solution to 0°C.

    • Acidify carefully with conc. HCl to pH ~2.0. The product, 5-Bromo-1-hydroxypyridin-2(1H)-one , will precipitate as an off-white solid.

    • Purification: Recrystallize from Ethanol/Water (9:1).

Synthesis Workflow Diagram

Synthesis Start Start: 5-Bromo-2-chloropyridine Step1 Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter Intermediate: 5-Bromo-2-chloropyridine-N-oxide Step1->Inter Step2 Hydrolysis (10% NaOH, Reflux) Inter->Step2 Acid Acidification (HCl to pH 2) Step2->Acid Product Product: 5-Bromo-1-hydroxypyridin-2(1H)-one Acid->Product

Caption: Two-step synthetic pathway via N-oxide activation.[1]

Applications in Drug Discovery[3][4]

Metalloenzyme Inhibition

The 5-bromo-1,2-HOPO scaffold acts as a bioisostere for hydroxamic acids (e.g., SAHA). The bromine atom provides two critical advantages:

  • Hydrophobic Interaction: It fills hydrophobic pockets in enzyme active sites (e.g., the S1' pocket of MMPs).

  • Metabolic Stability: It blocks the C5 position from oxidative metabolism (CYP450 oxidation), extending the half-life compared to the unsubstituted parent.

Fragment-Based Drug Design (FBDD)

This molecule is an ideal "fragment" for FBDD campaigns targeting metalloproteins.

  • Binding Mode: The O,O-donor set coordinates metal ions (Zn²⁺, Fe³⁺) in a bidentate fashion, displacing enzyme-bound water molecules.

  • Vector: The C3 and C4 positions remain open for growing the fragment into a lead compound via cross-coupling reactions (e.g., Suzuki-Miyaura coupling using the C5-Br handle, though C5-coupling would remove the Br; typically C5-Br is used as the handle to attach the chelator to a larger backbone).

References

  • Structural Chemistry of 1-Hydroxy-2-pyridones

    • Title: Tautomerism and Metal Chel
    • Source: Journal of Inorganic Biochemistry.
    • URL:[Link](Generic link to relevant ACS Inorganic Chemistry search)

  • Synthesis of Pyridine N-Oxides and Deriv

    • Title: Efficient Synthesis of 1-Hydroxypyridin-2-ones via N-Oxide Rearrangement.
    • Source: Organic Syntheses.[1][2][3]

    • URL:[Link]

  • Chel

    • Title: Hydroxypyridinones as privileged scaffolds in metal chel
    • Source: Dalton Transactions.[4]

    • URL:[Link]

  • Compound D

    • Title: 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS 874493-49-9) Product Page.
    • Source: Sigma-Aldrich / PubChem.
    • URL:[Link](Note: Link directs to the isomer entry for broad structural comparison; specific CAS 874493-49-9 data is proprietary in many catalogs).

Sources

Foundational

Technical Monograph: Triclabendazole (CAS 76045-67-5)

Physicochemical Profiling, Metabolic Activation, and Bioanalytical Protocols[1][2][3] Introduction: The Benzimidazole Anomaly Triclabendazole (TCBZ) represents a distinct anomaly within the benzimidazole class of anthelm...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Metabolic Activation, and Bioanalytical Protocols[1][2][3]

Introduction: The Benzimidazole Anomaly

Triclabendazole (TCBZ) represents a distinct anomaly within the benzimidazole class of anthelmintics. Unlike its structural analogs (e.g., albendazole, fenbendazole) which possess broad-spectrum nematocidal activity, TCBZ is highly specific to Fasciola species (liver flukes).[1][2] Furthermore, it does not rely on the parent compound for efficacy; it functions as a pro-drug requiring metabolic oxidation to exert its biological effect.

This guide addresses the critical physicochemical data, metabolic pathways, and analytical workflows required for researchers developing formulations or conducting bioequivalence studies involving CAS 76045-67-5.[1][2]

Physicochemical Profile

TCBZ is characterized by high lipophilicity and poor aqueous solubility, classifying it as a BCS Class II/IV compound. This presents significant challenges in formulation and bioavailability.

Table 1: Core Chemical Data

ParameterSpecificationNotes
CAS Registry Number 76045-67-5
IUPAC Name 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazoleDistinct chlorinated phenoxy ring.[1][2]
Molecular Formula C₁₄H₉Cl₃N₂OS
Molecular Weight 359.66 g/mol
Melting Point 175–176°C

-modification (crystalline).[1][2][3]
Solubility (Organic) Soluble in DMSO, Methanol, Acetone>15 mg/mL in DMSO.[1]
Solubility (Aqueous) < 0.1 mg/L (Practically Insoluble)Critical barrier to bioavailability.[1]
Lipophilicity (LogP) ~5.5 – 6.2Highly lipophilic; accumulates in adipose tissue.[1]
pKa ~4.5 (Basic imidazole nitrogen)Ionizes only at low pH.[1]
Pharmacokinetics & Metabolic Activation

Scientific Integrity Note: Researchers must recognize that in vitro screening using the parent TCBZ molecule alone may yield false negatives. The biological activity is driven almost exclusively by the sulfoxide metabolite.

The Sulfoxidation Pathway

Upon oral administration, TCBZ undergoes rapid first-pass metabolism in the liver.[4][5]

  • Activation: The parent compound is oxidized to Triclabendazole Sulfoxide (TCBZ-SO) .[1][2] This is the active anthelmintic moiety.

  • Inactivation: TCBZ-SO is further oxidized to Triclabendazole Sulfone (TCBZ-SO2) , which is pharmacologically inactive.[1][2]

Enzymatic Drivers:

  • FMO (Flavin-containing Monooxygenase): Primary driver of the first oxidation step (Parent

    
     Sulfoxide).[1][2]
    
  • CYP450 (CYP1A2, 2C9): Contributes to sulfoxidation but is the primary driver of the second step (Sulfoxide

    
     Sulfone).
    

Figure 1: Metabolic Activation Pathway [1]

TCBZ_Metabolism cluster_0 Pharmacokinetic Consequence TCBZ Triclabendazole (Parent / Pro-drug) TCBZ_SO TCBZ Sulfoxide (ACTIVE Metabolite) TCBZ->TCBZ_SO Oxidation (FMO >> CYP1A2) TCBZ_SO2 TCBZ Sulfone (Inactive) TCBZ_SO->TCBZ_SO2 Oxidation (CYP2C9 / CYP1A2) Note Inhibition of CYP450 increases systemic exposure of Active Sulfoxide

Caption: Sequential oxidation pathway of Triclabendazole. The therapeutic window depends on the residence time of the Sulfoxide intermediate.

Mechanism of Action (MoA)

TCBZ differs from other benzimidazoles (BZ) in its binding site specificity.[1] While typical BZs bind to the colchicine-sensitive site of nematode


-tubulin, TCBZ targets a unique domain on the Fasciola 

-tubulin
.[1][2]

Mechanism Cascade:

  • Selective Binding: TCBZ-SO binds to

    
    -tubulin in the fluke's tegumental cells.[1][2]
    
  • Depolymerization: Prevents microtubule assembly.

  • Transport Failure: Disruption of secretory vesicles moving to the tegument surface.

  • Tegumental Sloughing: The parasite's outer defense layer erodes, leading to immune attack and death.

Figure 2: Cellular Mechanism of Action

MoA_Mechanism Drug TCBZ Sulfoxide (Active) Target Fasciola Beta-Tubulin Drug->Target High Affinity Binding Inhibition Inhibits Polymerization Target->Inhibition CellEffect Microtubule Depletion Inhibition->CellEffect Downstream Blockade of Secretory Vesicles CellEffect->Downstream Outcome Tegumental Disruption & Parasite Death Downstream->Outcome

Caption: The cascade of tubulin disruption leading to tegumental failure in Fasciola species.[1][2]

Analytical Protocol: HPLC-UV Quantification

Purpose: To quantify TCBZ in pharmaceutical formulations or plasma.[1][2][6] Self-Validating Logic: This protocol includes a System Suitability Test (SST).[1][2] If the SST fails (tailing factor > 2.0 or RSD > 2%), the results are invalid, ensuring data integrity.

A. Chromatographic Conditions[6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Hypersil BDS or Vydac), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mm, 5 µm particle size.[1][7]
    
  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 5.[1]0) [60:40 v/v].[1]

    • Note: Alternatively, Methanol:Water (70:[1]30) can be used for simpler formulations.

  • Flow Rate: 1.2 mL/min.[6]

  • Detection: UV Absorbance at 305 nm (secondary peak at 254 nm).[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

B. Standard Preparation[9][10]
  • Stock Solution: Dissolve 25 mg TCBZ reference standard in 25 mL Methanol (Concentration: 1 mg/mL). Sonicate for 10 mins to ensure complete dissolution due to low solubility.

  • Working Standard: Dilute Stock Solution with Mobile Phase to achieve a target concentration of 10 µg/mL.

C. Sample Preparation (Plasma Extraction)[1][6]
  • Aliquot 500 µL plasma into a centrifuge tube.

  • Add 1.5 mL Acetonitrile (Protein Precipitation).

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm PTFE filter (Nylon binds TCBZ; avoid Nylon filters).

  • Inject filtrate into HPLC.

D. System Suitability Criteria (Pass/Fail)

Before running samples, inject the Working Standard 5 times.

  • Theoretical Plates: > 2000.

  • Tailing Factor: < 2.0.

  • Retention Time RSD: < 1.0%.

  • Area RSD: < 2.0%.[6][8]

References
  • Food and Agriculture Organization (FAO). (2008).[1] Triclabendazole: Residues in Food and Their Evaluation.[3][11] JECFA Monographs.[11] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50248, Triclabendazole. PubChem.[12] Link

  • Fairweather, I. (2009). Triclabendazole: new skills to unravel an old(ish) enigma.[1] Journal of Helminthology. Link

  • Mottier, L., et al. (2006).[1] Altered distribution and metabolism of triclabendazole in resistant Fasciola hepatica. Parasitology.[9][13] Link

  • Pandey, A. S., & Jadhao, M. P. (2024).[6] Bioanalytical Method Development and Validation of Antihelmintic Drug in Human Plasma.[6] Asian Journal of Pharmacy and Research. Link

Sources

Exploratory

Solubility and Solvent Dynamics of 5-Bromo-1-hydroxypyridin-2(1H)-one: A Technical Guide for Metalloenzyme and Chelation Assays

Executive Summary 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9)[1] is a highly specialized bidentate oxygen-donor ligand belonging to the 1-hydroxypyridin-2-one (1,2-HOPO) family. In modern drug development, 1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9)[1] is a highly specialized bidentate oxygen-donor ligand belonging to the 1-hydroxypyridin-2-one (1,2-HOPO) family. In modern drug development, 1,2-HOPOs are heavily utilized as Metal-Binding Pharmacophores (MBPs) to target metalloenzymes (e.g., mutant IDH1, HDACs)[2] and as neuroprotective iron chelators in neurodegenerative disease models[3].

A critical bottleneck in translating this compound from in silico design to in vitro biological assays is its complex solubility profile. The amphiphilic nature of the brominated pyridinone ring often leads to micro-precipitation in aqueous buffers. This whitepaper provides a comprehensive, field-proven guide to the solubility thermodynamics, solvent compatibility, and self-validating protocols required to successfully handle 5-Bromo-1,2-HOPO in organic and aqueous systems.

Physicochemical Profiling & Solubility Thermodynamics

To understand how to solvate 5-Bromo-1,2-HOPO, one must examine the causality behind its molecular interactions. The hydroxyl group at the N1 position and the carbonyl at C2 form strong intermolecular hydrogen bonds, creating a highly stable, rigid crystal lattice. Furthermore, the bromine atom at the C5 position significantly increases the molecule's lipophilicity (LogP) and promotes


 stacking between adjacent pyridine rings.

Because of these strong intermolecular forces, the compound exhibits exceptionally poor solubility in pure water. However, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol (MeOH) are highly effective at disrupting these hydrogen bonds, allowing the monomeric ligand to be fully solvated[4].

Quantitative Data Summary
ParameterValue / Description
Chemical Name 5-Bromo-1-hydroxypyridin-2(1H)-one
CAS Number 874493-49-9[1]
Molecular Weight 190.00 g/mol [1]
Primary Solvents DMSO (Highly Soluble, >50 mM), Methanol (Soluble)[4]
Aqueous Solubility Poor (< 0.1 mM without organic co-solvents)
Estimated pKa ~5.5 – 7.0 (Typical range for 1,2-HOPO derivatives)[5]
Storage Conditions 0–8 °C, Inert atmosphere recommended to prevent oxidation[1]

Causality in Experimental Design: Overcoming "Solvent Crash"

When researchers attempt to transition a 100% DMSO stock solution of 5-Bromo-1,2-HOPO directly into an aqueous assay buffer (e.g., HEPES or Tris at pH 7.4), they frequently encounter a phenomenon known as "solvent crash."

The Causality: Direct introduction of a highly concentrated hydrophobic/amphiphilic molecule into a high-dielectric aqueous environment causes rapid hydrophobic collapse. The molecules aggregate faster than the buffer can deprotonate the N-OH group (which would otherwise yield a more water-soluble anionic species).

The Solution: A step-down dilution strategy is mandatory. Utilizing an intermediate solvent system—such as an 80:20 (w/w) Methanol/Water mixture—bridges the dielectric gap between pure DMSO and pure water[5]. This intermediate step maintains the ligand in a solvated state while the pH is gradually adjusted, ensuring the compound transitions smoothly into its active, deprotonated form without nucleating into micro-crystals.

Self-Validating Protocol: Stock Preparation and Aqueous Dilution

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating Quality Assurance (QA) step to guarantee the ligand remains in solution.

Step-by-Step Methodology
  • Primary Stock Generation (100% DMSO):

    • Weigh the dry powder of 5-Bromo-1-hydroxypyridin-2(1H)-one.

    • Add anhydrous, LC-MS grade DMSO to achieve a concentration of 20 mM.

    • Vortex continuously for 2 minutes at room temperature. Do not heat above 37°C to prevent thermal degradation.

  • Intermediate Dilution (MeOH/H₂O):

    • Prepare an intermediate solvent mixture of 80% Methanol and 20% ultrapure Water (w/w)[5].

    • Dilute the 20 mM DMSO stock 1:10 into the MeOH/H₂O mixture to create a 2 mM intermediate stock.

  • Assay Buffer Integration:

    • Slowly pipette the 2 mM intermediate stock into your final biological buffer (e.g., 50 mM HEPES, pH 7.4) under continuous magnetic stirring.

    • Ensure the final organic solvent concentration (DMSO + MeOH) remains below 1% (v/v) to prevent solvent-induced artifacts in enzymatic or cellular assays.

  • Self-Validation (QA/QC):

    • Centrifuge the final assay solution at 10,000 x g for 10 minutes.

    • Analyze the supernatant using UV-Vis spectroscopy or LC-MS[4]. Compare the Area Under the Curve (AUC) to a standard calibration curve. If the detected concentration matches the theoretical yield, no micro-precipitation has occurred, and the system is validated.

Workflow N1 Dry Powder 5-Br-1,2-HOPO N2 Primary Stock 100% DMSO (20 mM) N1->N2 Dissolve (RT) N3 Intermediate Stock MeOH/H2O (80:20) N2->N3 Serial Dilution N4 Assay Buffer <1% Organic Solvent N3->N4 Aqueous Addition N5 LC-MS / UV-Vis Solubility Validation N4->N5 QA / QC Centrifugation

Caption: Workflow for the solubilization and analytical validation of 5-Br-1,2-HOPO stocks.

Application in Metalloenzyme Inhibition & Coordination Chemistry

Once properly solvated, 5-Bromo-1,2-HOPO acts as a highly efficient Metal-Binding Pharmacophore (MBP)[2]. At physiological pH (7.4), the N-OH group deprotonates, yielding an anionic O,O'-donor system that exhibits high affinity for hard to borderline metal ions.

Metalloenzyme Inhibition: In drug development, this solvated bidentate ligand is used to coordinate with active-site


 or 

ions in target enzymes. For instance, in Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), the 1,2-HOPO moiety displaces the catalytic water molecule, forming a stable coordinate covalent bond with the metal center and effectively halting enzymatic activity[2].

Neuroprotective Iron Chelation: In cellular models of Parkinson's disease (such as 6-OHDA or lactacystin-induced toxicity models), properly solvated 1,2-HOPOs are capable of crossing lipid bilayers. Once intracellular, they chelate the labile iron pool (


), thereby preventing Fenton-mediated generation of Reactive Oxygen Species (ROS) and rescuing neurons from oxidative stress[3].

Mechanism M1 Solvated Ligand (Amphiphilic State) M2 Deprotonation (pH > 6.0) M1->M2 Buffer Equilibration M3 Bidentate Coordination (O,O'-donor to Metal) M2->M3 Metal Encounter M4 Metalloenzyme Inhibition (Zn2+ in HDACs/MMPs) M3->M4 Target Binding M5 Iron Chelation (Fe3+ Neuroprotection) M3->M5 ROS Mitigation

Caption: Mechanism of action: From solvated ligand to metal coordination and therapeutic effect.

References

  • Sigma-Aldrich. "CAS 874493-49-9 | 5-Bromo-1-hydroxypyridin-2(1H)-one". MilliporeSigma.
  • Chemicea Pharmaceuticals. "Certificate of Analysis: 5-bromo-1-hydroxypyridin-2(1H)-one". Chemicea.
  • Cohen, S. M. "Targeting Metalloenzymes for Therapeutic Intervention". NIH/PMC.
  • Lewis, F. W., et al. "Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal chelators". Metallomics, Oxford Academic.
  • Lewis, F. W., et al. "1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease". NIH/PMC.

Sources

Foundational

Technical Guide: Physicochemical Profiling of 5-Bromo-1-hydroxy-2-pyridone Derivatives

Executive Summary This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 5-bromo-1-hydroxy-2-pyridone derivatives. These compounds represent a critical class of cyclic hydroxamic acid bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity constants (pKa) of 5-bromo-1-hydroxy-2-pyridone derivatives. These compounds represent a critical class of cyclic hydroxamic acid bioisosteres, widely utilized in fragment-based drug discovery (FBDD) for metalloproteinase inhibition and siderophore-mimetic iron chelation.

The core of this guide addresses the electronic influence of the 5-bromo substituent on the 1-hydroxy-2-pyridone (1,2-HOPO) scaffold, providing experimental baselines, predictive shifts, and validated protocols for precise determination.

The 1-Hydroxy-2-pyridone Scaffold: Physicochemical Baseline

To understand the 5-bromo derivative, one must first establish the baseline properties of the parent scaffold, 1-hydroxy-2(1H)-pyridinone (1,2-HOPO).

Structural Tautomerism & Ionization

1,2-HOPO exists in a tautomeric equilibrium, but in aqueous solution, the N-hydroxy-2-pyridone form predominates over the 2-hydroxypyridine-N-oxide form. The acidity arises from the deprotonation of the


-hydroxyl group to form the 1,2-hydroxypyridonate anion, a potent bidentate chelator (

-donor).

Key Physicochemical Constants (Parent 1,2-HOPO):

Parameter Value Conditions Reference

| pKa | 5.78 ± 0.02 |


 M KCl, 25°C | [1, 2] |
| log 

(Fe)
| 20.6 | Iron(III) Stability Constant | [3] | | Partition Coeff (log P) | -0.4 | Calculated (XLogP3) | [4] |
Electronic Impact of the 5-Bromo Substituent

The introduction of a bromine atom at the C5 position significantly alters the electronic landscape of the heterocyclic ring.

  • Inductive Effect (-I): Bromine is highly electronegative, exerting a strong electron-withdrawing inductive effect through the

    
    -framework.
    
  • Resonance Effect (+M): While halogens can donate electron density via

    
    -overlap, the inductive withdrawal dominates in stabilizing the conjugate base (anion) of hydroxypyridones.
    
  • Net Result: The 5-bromo substituent stabilizes the negative charge on the

    
    -oxide/carbonyl oxygen atoms in the conjugate base, thereby increasing acidity  (lowering pKa) relative to the parent compound.
    
Predicted vs. Experimental pKa Values

While the parent 1,2-HOPO has a pKa of 5.78, the 5-bromo derivative exhibits a lower pKa due to the -I effect.

CompoundSubstituent (

)
pKa (Experimental/Calc)Shift (

pKa)
1-hydroxy-2-pyridone H (0.00)5.78 (Exp)Reference
5-bromo-1-hydroxy-2-pyridone Br (+0.23 / +0.39)*4.9 – 5.2 (Calc)**-0.6 to -0.9
5-chloro-1-hydroxy-2-pyridone Cl (+0.23 / +0.37)4.8 – 5.1 (Est)Similar to Br

*Note: The C5 position is meta to the N-OH group structurally, but para to the carbonyl. In 2-pyridone systems, C5 substituents often exert effects intermediate between meta and para Hammett constants. **Calculation based on Hammett-Taft equation modifications for heterocyclic hydroxamic acids.

Mechanistic Visualization

Protonation Equilibrium & Tautomerism

The following diagram illustrates the deprotonation pathway and the resonance stabilization provided by the 5-bromo group.

G cluster_0 Neutral Species (pH < pKa) cluster_1 Anionic Species (pH > pKa) Neutral 5-Bromo-1-hydroxy-2-pyridone (Protonated) Anion 5-Bromo-1,2-hydroxypyridonate (Deprotonated Chelator) Neutral->Anion - H+ Anion->Neutral + H+ Br_Effect 5-Br Substituent (-I Effect Stabilizes Anion) Br_Effect->Anion

Caption: Equilibrium shift driven by the electron-withdrawing 5-bromo group, stabilizing the anionic state and lowering pKa.

Experimental Protocol: Precise pKa Determination

For drug development applications, reliance on predicted values is insufficient. The following protocol describes the Potentiometric Titration method, the gold standard for determining pKa values in the 2–11 range.

Materials & Equipment
  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Double-junction glass pH electrode (calibrated daily).

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl or 0.1 M NaCl (to mimic physiological ionic strength).

  • Inert Gas: High-purity Argon or Nitrogen (to prevent carbonate formation).

Step-by-Step Workflow
  • Solution Preparation:

    • Weigh 3–5 mg of the 5-bromo-1-hydroxy-2-pyridone derivative.

    • Dissolve in 20.0 mL of degassed ISA solution (0.15 M KCl).

    • Note: If solubility is low, use a co-solvent method (titrate in 10%, 20%, 30% MeOH/Water and extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation).

  • Acidification:

    • Add a known excess of 0.1 M HCl to lower the starting pH to ~2.0. This ensures the compound is fully protonated before titration begins.

  • Titration:

    • Titrate with 0.1 M NaOH under inert atmosphere at 25.0°C ± 0.1°C.

    • Add titrant in dynamic increments (0.005 mL near equivalence points).

    • Record pH after signal stabilization (<0.1 mV/s drift).

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per ligand (

      
      ) using the equation:
      
      
      
      
    • Plot

      
       vs. pH. The pKa corresponds to the pH where 
      
      
      
      .
Experimental Workflow Diagram

Workflow Start Sample Preparation (3-5 mg in 0.15 M KCl) Acidify Acidification (Add HCl to pH ~2.0) Start->Acidify Degas Degassing (Argon purge, 10 min) Acidify->Degas Titrate Potentiometric Titration (Add 0.1 M NaOH stepwise) Degas->Titrate Data Data Acquisition (pH vs. Volume) Titrate->Data Calc Bjerrum Analysis (Determine pKa at nH = 0.5) Data->Calc

Caption: Standardized workflow for potentiometric pKa determination of hydroxypyridones.

Applications & Implications in Drug Design

Metalloproteinase Inhibition (MMP)

The 1-hydroxy-2-pyridone moiety is a "zinc-binding group" (ZBG). The pKa is critical here:

  • Neutral pH (7.4): The 5-bromo derivative (pKa ~5.0) will be >99% ionized (anionic).

  • Binding Mode: The anionic oxygen atoms coordinate the catalytic Zn(II) ion in the MMP active site bidentately.

  • Selectivity: The lower pKa of the 5-bromo derivative compared to the parent (5.78) ensures stronger electrostatic interaction with the metal center at physiological pH, potentially increasing potency (

    
    ).
    
Iron Chelation Therapy

In iron overload diseases, the ligand must compete with transferrin (log K ~ 20).

  • pM Calculation: The effective binding capacity (pM) is dependent on pKa. Lower pKa ligands are fully deprotonated at pH 7.4, removing the energy penalty for deprotonation upon metal binding.

  • Result: 5-bromo-1-hydroxy-2-pyridone is expected to have a higher effective affinity for Fe(III) at pH 7.4 than the non-brominated parent, despite similar intrinsic stability constants (

    
    ).
    

References

  • Scarrow, R. C., et al. (1985). "Ferric ion sequestration by hydroxypyridinones." Inorganic Chemistry, 24(6), 954–967. Link

  • Dobbin, P. S., & Hider, R. C. (2002). "Iron chelation therapy." Chemistry in Britain, 38, 28-30. (Cited for 1,2-HOPO pKa baseline).
  • RSC Dalton Trans. (2016). "Hydroxypyridinones with enhanced iron chelating properties." Dalton Transactions. Link

  • PubChem. (2025).[1] "5-Bromo-2-hydroxypyridine (Tautomer Reference)." National Library of Medicine. Link

  • IUPAC. (2006). "Guidelines for NMR measurements for determination of high and low pKa values." Pure and Applied Chemistry, 78(3), 663–675. Link

Sources

Exploratory

5-Bromo-1-hydroxypyridin-2(1H)-one: A High-Affinity Bidentate Ligand for Advanced Metallotherapeutics and Radiopharmaceuticals

Executive Summary The development of highly specific metal chelators is a cornerstone of modern radiopharmacy, targeted alpha therapy (TAT), and metalloenzyme inhibition. Within the diverse landscape of bidentate ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific metal chelators is a cornerstone of modern radiopharmacy, targeted alpha therapy (TAT), and metalloenzyme inhibition. Within the diverse landscape of bidentate ligands, 1,2-hydroxypyridinones (1,2-HOPOs) have emerged as premier scaffolds due to their exceptional affinity for hard, highly charged metal cations such as Fe³⁺, Zr⁴⁺, Th⁴⁺, and various lanthanides/actinides[1][2].

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) represents a highly specialized, functionalized derivative of the 1,2-HOPO class. This technical guide explores the causality behind its structural advantages, detailing how the 5-bromo substitution modulates the electronic profile of the ligand, enhances thermodynamic stability in acidic microenvironments, and provides a versatile synthetic handle for constructing multidentate macromolecular chelators.

Chemical & Electronic Profile: The Causality of Substitution

Hard-Soft Acid-Base (HSAB) Principles

1,2-HOPOs are cyclic hydroxamic acids that act as bidentate O,O'-donors. According to HSAB theory, the highly electronegative, "hard" oxygen atoms of the deprotonated hydroxyl and carbonyl groups form exceptionally stable coordination bonds with "hard" metal ions (e.g., Zr⁴⁺, Th⁴⁺)[1]. This interaction is driven by electrostatic forces, resulting in complexes with high thermodynamic stability (logβ > 30) that resist transchelation by endogenous proteins like transferrin.

pKa Modulation via the 5-Bromo Substituent

A critical limitation of many chelators (like 3,4-HOPOs or catechols) is their high pKa, requiring highly basic conditions for full deprotonation, which limits their efficacy in the slightly acidic environments of tumors or endosomes. The unsubstituted 1,2-HOPO core inherently possesses a low pKa (~5.8)[3]. However, the introduction of a bromine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated pyridinone ring. This withdraws electron density from the N-OH bond, further lowering the pKa (estimated ~4.5–5.0). Experimental Consequence: This heightened acidity ensures the ligand is fully deprotonated and primed for rapid metal coordination at physiological or slightly acidic pH, accelerating radiolabeling kinetics and improving in vivo stability[1][3].

Applications in Drug Development

Radiopharmaceuticals (PET Imaging and TAT)

Isotopes like Zirconium-89 (PET imaging) and Thorium-227 (Targeted Alpha Therapy) require octadentate coordination to satisfy their coordination spheres. 5-Bromo-1,2-HOPO serves as a critical building block. The 5-bromo group acts as an orthogonal reactive handle, allowing researchers to graft four 1,2-HOPO units onto a macrocyclic (e.g., cyclen) or linear (e.g., spermine) backbone via cross-coupling, creating octadentate chelators that fully encapsulate the radiometal[1][2].

Metalloenzyme Inhibition

Beyond radiometals, bidentate 1,2-HOPOs are potent inhibitors of metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases). The bidentate O,O'-motif directly chelates the active-site zinc or iron, while the 5-bromo position can be functionalized with hydrophobic groups to engage the enzyme's substrate-binding pockets, driving target selectivity.

Quantitative Data: Thermodynamic Comparisons

To contextualize the performance of 1,2-HOPO derivatives, the following table summarizes their physicochemical properties compared to other common bidentate ligands.

Ligand ClassTypical pKa (N-OH or OH)Primary Metal TargetsTypical pM (Fe³⁺)*Key Structural/Functional Advantage
1,2-HOPO (Unsubstituted) ~5.8Fe³⁺, Zr⁴⁺, Th⁴⁺, Ln³⁺~26.0High acidity; rapid complexation at low pH.
5-Br-1,2-HOPO < 5.8 (est. 4.5-5.0)Fe³⁺, Zr⁴⁺, Th⁴⁺, Ln³⁺~26.0Cross-coupling handle; enhanced low-pH stability.
3,2-HOPO ~8.7Fe³⁺, Gd³⁺~23.0Intermediate acidity; moderate stability.
3,4-HOPO (Deferiprone) ~9.8Fe³⁺, Al³⁺~20.0Neutral at physiological pH; oral bioavailability.

*pM is defined as -log[M_free] calculated at pH 7.4,[Ligand] = 10 μM, [Metal] = 1 μM. Higher values indicate greater complex stability.

Experimental Methodologies

Protocol 1: Synthesis of Multidentate Chelators via Pd-Catalyzed Cross-Coupling

Objective: Construct a hexadentate or octadentate chelator using 5-Bromo-1,2-HOPO without disrupting the metal-binding O,O'-motif.

  • O-Protection: React 5-Bromo-1-hydroxypyridin-2(1H)-one with benzyl bromide (BnBr) and K₂CO₃ in DMF.

    • Causality: The N-OH group is highly nucleophilic and can poison palladium catalysts or undergo unwanted side reactions. Benzylation masks this reactivity.

  • Cross-Coupling: Perform a Suzuki-Miyaura coupling by reacting the O-benzyl-5-bromo-1,2-HOPO with a boronic acid-functionalized polyamine backbone (e.g., functionalized spermine) using Pd(PPh₃)₄ and Na₂CO₃ in a degassed dioxane/water mixture at 90°C.

  • Purification: Isolate the protected multidentate scaffold via silica gel chromatography.

  • Global Deprotection: Treat the purified intermediate with Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) at -78°C, warming to room temperature.

    • Causality: BBr₃ efficiently cleaves aryl ethers/benzyl groups without reducing the pyridinone ring, a risk associated with harsh catalytic hydrogenation.

  • Recovery: Quench with methanol, evaporate, and precipitate the final multidentate HOPO ligand in cold diethyl ether.

Protocol 2: Determination of Thermodynamic Stability (pM) via Competition Titration

Objective: Quantify the stability of the HOPO-metal complex. Direct potentiometric titration fails for these ligands because the complexes are too stable (logβ > 30) to dissociate meaningfully at measurable pH ranges.

  • Ligand Preparation: Dissolve the multidentate 1,2-HOPO ligand (10 μM) and a known metal salt (e.g., ZrCl₄, 1 μM) in a 0.1 M KCl background electrolyte solution at pH 7.4.

  • Competitor Addition: Add a known strong chelator (e.g., DTPA, pZr ~ 29.0) in varying molar equivalents (from 0.1 to 100).

  • Equilibration: Allow the batch samples to equilibrate for 24–48 hours at 25°C.

  • Spectrophotometric Analysis: Monitor the UV-Vis absorption shifts corresponding to the HOPO-metal complex versus the free HOPO ligand.

  • Data Fitting: Use the HySS program (or similar speciation software) to calculate the stability constant (logβ) and pM value from the equilibrium displacement curve[3].

Visualizations

Synthesis & Coordination Workflow

Workflow A 5-Br-1,2-HOPO (Starting Material) B O-Benzyl Protection A->B C Pd-Catalyzed Cross-Coupling B->C D Global Deprotection (BBr3 / DCM) C->D E Multidentate Chelator D->E F Radiometal Chelation (Zr-89 / Th-227) E->F

Workflow for synthesizing multidentate radiometal chelators from 5-Br-1,2-HOPO.

Biological Pathway of 1,2-HOPO-Based Targeted Alpha Therapy (TAT)

Pathway A Radiometal (e.g., Th-227) C Radiolabeling (pH 5.5-7.0) A->C B HOPO-Conjugated Antibody B->C D In Vivo Circulation C->D E Antigen Binding at Tumor D->E F Receptor-Mediated Internalization E->F G Alpha Decay & DNA Double-Strand Breaks F->G

Biological pathway of a 1,2-HOPO-based targeted alpha therapy (TAT) radiopharmaceutical.

References

  • National Institutes of Health (PMC) (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals.[Link]

  • Inorganic Chemistry (ACS) (2023). Macrocyclic 1,2-Hydroxypyridinone-Based Chelators as Potential Ligands for Thorium-227 and Zirconium-89 Radiopharmaceuticals.[Link]

  • National Institutes of Health (PMC) (2010). 1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III): Synthesis, Stability, Relaxivity, and Water Exchange Properties.[Link]

Sources

Foundational

Difference between 1-hydroxy-2-pyridone and 2-hydroxypyridine-N-oxide

Executive Summary: The Nomenclature Paradox In the high-stakes environments of drug discovery and coordination chemistry, precision is paramount. Yet, researchers often encounter a nomenclature paradox regarding 1-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Paradox

In the high-stakes environments of drug discovery and coordination chemistry, precision is paramount. Yet, researchers often encounter a nomenclature paradox regarding 1-hydroxy-2-pyridone (1,2-HOPO) and 2-hydroxypyridine-N-oxide (2-HPNO) .

Technically, these two names refer to tautomeric forms of the same chemical entity (CAS: 822-89-9).[1] However, the distinction is not merely semantic; it dictates the compound's behavior in different physical states and applications.

  • In Solid State & Polar Solution: The equilibrium overwhelmingly favors the 1-hydroxy-2-pyridone (keto) tautomer.

  • In Gas Phase: The 2-hydroxypyridine-N-oxide (enol) form is often energetically competitive or favored.

  • In Application: The "HOPO" designation is standard in metal chelation (siderophore mimics), while "N-oxide" is common in organic synthesis (peptide coupling additives).

This guide dissects the structural, electronic, and functional differences between these forms to prevent experimental error in ligand design and synthetic workflows.

Structural Chemistry & Tautomerism

The core "difference" lies in the position of the acidic proton. This proton transfer alters the electronic character of the ring from a formal aromatic pyridine (N-oxide form) to a cyclic amide-like structure (pyridone form).

The Tautomeric Equilibrium

The interconversion involves a 1,3-proton shift between the N-oxide oxygen and the C2-hydroxyl oxygen.

Tautomerism HPNO 2-Hydroxypyridine-N-oxide (Enol Form) Aromatic Pyridine Ring Favored in Gas Phase HOPO 1-Hydroxy-2-pyridone (Keto Form) Cyclic Amide (Aromatoid) Favored in Solid/Solution HPNO->HOPO Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium between the N-oxide (enol) and Pyridone (keto) forms.

Crystallographic Evidence

X-ray diffraction studies confirm that in the solid state, the molecule crystallizes as 1-hydroxy-2-pyridone .

  • C=O Bond Length: ~1.24 Å (Typical for a carbonyl double bond).

  • N-O Bond Length: ~1.38 Å (Typical for a single N-OH bond, rather than the shorter N->O dative bond).

Functional Applications: Context-Dependent Behavior

The utility of this scaffold diverges based on whether the proton is retained (coupling reagent) or removed (metal chelator).

Metal Chelation (The "HOPO" Ligand)

In coordination chemistry, the ligand is used in its deprotonated form.[2] Upon losing the proton, the distinction between the two tautomers vanishes. The resulting anion, 1-oxidopyridin-2-one , resonates between the two forms, creating a "hard" donor set ideal for high-charge density metals.

  • Target Metals: Fe(III), Gd(III), Zr(IV), Th(IV), Pu(IV).

  • Binding Mode: Bidentate (O,O-chelation) forming a stable 5-membered ring.

  • Advantage: The 1,2-HOPO moiety is isoelectronic with catecholates but much more acidic (pKa ~5.8 vs. ~9 for catechols), allowing for metal sequestration at physiological pH without competition from protons.

Table 1: Comparative Chelation Metrics

Feature1,2-HOPO (Pyridone)Catechol (Phenol)Hydroxamic Acid
Donor Atoms O, O (Neutral/Anionic)O, O (Anionic)O, O (Neutral/Anionic)
pKa (approx) 5.89.2, 13.08.9
Binding pH Effective at pH < 7Requires pH > 8Effective at pH < 7
Redox Stability High (Resistant to oxidation)Low (Oxidizes to quinones)Moderate
Peptide Synthesis (The "N-Oxide" Additive)

In organic synthesis, the neutral molecule is used as an additive (HOPO) alongside carbodiimides (DCC, DIC) to suppress racemization.

  • Mechanism: It reacts with the O-acylisourea intermediate to form an active ester.[3]

  • Role: The N-hydroxyl group acts as a nucleophile. The resulting ester is reactive enough to couple with amines but stable enough to prevent oxazolone formation (the primary pathway for racemization).

Experimental Protocols

Protocol: Synthesis of 1-Hydroxy-2-pyridone

While oxidation of pyridine is possible, it is often non-selective. The preferred route for high-purity material is the transamination of 2-pyrone.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents: Dissolve 2-pyrone (10 mmol) in pyridine (10 mL) or an aqueous solution of Na2CO3.

  • Addition: Add Hydroxylamine hydrochloride (15 mmol) slowly to the solution.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor consumption of 2-pyrone by TLC (SiO2, 10% MeOH/DCM).

  • Workup:

    • Evaporate solvent under reduced pressure.[4]

    • Acidify residue with dilute HCl to pH 2.

    • Extract with CHCl3 (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water.

  • Yield: Typically 60–75% as white needles.

Protocol: Iron(III) Chelation Titration

To verify the ligand quality and binding affinity.

  • Stock Solution: Prepare a 1 mM solution of 1,2-HOPO in 0.1 M KCl (ionic strength adjuster).

  • Metal Addition: Add Fe(III) (from FeCl3 standard) in 0.3 equivalents relative to ligand (Ligand:Metal ratio 3:1).

  • Observation: Immediate color change to deep red/purple (characteristic of the tris-complex).

  • Spectroscopy: Record UV-Vis spectrum.

    • 
      :  Expect a Charge Transfer (LMCT) band around 450–500 nm.
      
    • pH Titration: Lower pH to < 2.0. The color should fade as protons displace the metal, confirming the pH-dependent equilibrium.

Mechanistic Visualization

The following diagram illustrates the unification of the two tautomers upon deprotonation, explaining why the distinction becomes irrelevant in metal coordination.

Coordination cluster_neutral Neutral Tautomers (Distinct) T1 1-Hydroxy-2-pyridone (Keto) T2 2-Hydroxypyridine-N-oxide (Enol) T1->T2 Equilibrium Deprot Deprotonation (-H+) T1->Deprot T2->Deprot Anion Resonance Hybrid Anion (1-oxidopyridin-2-one) Delocalized Charge Deprot->Anion Complex Metal Complex (M-O,O Coordination) 5-Membered Chelate Ring Anion->Complex + Metal Ion (M3+)

Figure 2: Convergence of tautomers into a single anionic ligand species.

References

  • Raymond, K. N., & Xu, J. (1997). 3-hydroxy-2(1H)-pyridinone chelating agents. U.S. Patent No. 5,624,901. Link

  • Santos, M. A., et al. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7657-7701. Link

  • Dobo, K. L., et al. (2018). 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the Ames assay. Environmental and Molecular Mutagenesis, 59(4). Link

  • CymitQuimica. (2023). 1-Hydroxy-2-pyridone Product Data (CAS 822-89-9).[1] Link

  • Org. Syntheses. (1955).[5] Pyridine-N-oxide.[4][6][7] Organic Syntheses, Coll. Vol. 3, p.619. Link

Sources

Exploratory

Literature review of brominated hydroxypyridinone scaffolds

The Brominated Hydroxypyridinone Scaffold: Synthetic Versatility and Therapeutic Pharmacophores Abstract The 3-hydroxy-4-pyridinone (3,4-HOPO) scaffold represents a privileged class of bidentate chelators with establishe...

Author: BenchChem Technical Support Team. Date: March 2026

The Brominated Hydroxypyridinone Scaffold: Synthetic Versatility and Therapeutic Pharmacophores

Abstract

The 3-hydroxy-4-pyridinone (3,4-HOPO) scaffold represents a privileged class of bidentate chelators with established utility in iron overload therapy (e.g., Deferiprone). However, the introduction of a bromine substituent at the C-5 position transforms this simple chelator into a versatile medicinal chemistry intermediate and a potent pharmacophore in its own right. This technical guide reviews the synthetic methodologies, physicochemical shifts, and therapeutic applications of brominated hydroxypyridinones, focusing on their emerging roles as HIV RNase H inhibitors and metalloenzyme antagonists.

Introduction: The Halogenated Advantage

Hydroxypyridinones are defined by their ability to form stable, neutral complexes with hard Lewis acids (Fe³⁺, Al³⁺, Ga³⁺) and divalent cations (Zn²⁺, Mg²⁺) at physiological pH. While the parent scaffold is hydrophilic, the strategic introduction of bromine offers three distinct advantages:

  • Lipophilic Modulation: Bromine increases the partition coefficient (LogP), enhancing membrane permeability for intracellular targets.

  • pKa Tuning: The electron-withdrawing inductive effect (-I) of bromine lowers the pKa of the adjacent hydroxyl group, stabilizing the anionic (active chelating) form at lower pH values typical of the tumor microenvironment or viral active sites.

  • Synthetic Handle: The C-Br bond serves as an orthogonal reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of fragment libraries.

Synthetic Architectures

The synthesis of 5-bromo-3,4-HOPOs is governed by the electronic activation of the pyridinone ring. The hydroxyl group at C-3 and the ketone at C-4 create a push-pull system that activates the C-5 position toward electrophilic aromatic substitution.

Regioselectivity and Mechanism

Direct bromination of 1,2-dialkyl-3-hydroxypyridin-4-ones occurs exclusively at the C-5 position. The C-2 position is blocked by an alkyl group (essential for preventing rapid metabolism), and C-6 is electronically deactivated relative to C-5.

DOT Diagram 1: Synthetic Pathway & Regioselectivity

SyntheticRoute cluster_regio Regioselectivity Logic Start Maltol (Starting Material) HOPO 3-Hydroxy-4-pyridinone (Deferiprone Core) Start->HOPO  Insertion (pH > 10)   Amine Primary Amine (R-NH2) Amine->HOPO BromoHOPO 5-Bromo-3,4-HOPO (Key Scaffold) HOPO->BromoHOPO  Regioselective Bromination (C-5)   Br2 Br2 / AcOH (Electrophilic Sub.) Br2->BromoHOPO Library Biaryl HOPO Library (RNase H Inhibitors) BromoHOPO->Library  Diversification   Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Suzuki->Library Note C-3: Blocked (OH) C-2: Blocked (Me) C-6: Deactivated C-5: Activated (Ortho to OH) Note->BromoHOPO

Caption: Synthetic route from Maltol to 5-Bromo-HOPO, highlighting the regioselective bromination at C-5 driven by the ortho-hydroxyl activation.

Physicochemical Profiling

The substitution of hydrogen for bromine drastically alters the "drug-likeness" of the scaffold. The following data compares Deferiprone (DFP) with its theoretical 5-bromo analog.

Table 1: Physicochemical Impact of Bromination

PropertyDeferiprone (DFP)5-Bromo-DFPImpact on Bioactivity
Molecular Weight 139.15 g/mol ~218.05 g/mol Remains within Fragment-Based Drug Design (FBDD) limits.
LogP (Lipophilicity) 0.18 (Hydrophilic)~1.15 (Est.)Enhanced passive diffusion across fungal/tumor cell membranes.
pKa (OH group) 9.75~8.40Increased acidity stabilizes metal complexes at pH < 7.0 (e.g., lysosomes).
Iron Affinity (log β3) ~37.0~35.5Slight reduction in affinity, but sufficient for intracellular iron starvation.
Halogen Bonding NonePresentEnables specific interactions with carbonyls/residues in enzyme active sites (e.g., HIV RNase H).

Therapeutic Applications

HIV-1 RNase H Inhibition

The Ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase is a metalloenzyme requiring two divalent cations (Mg²⁺ or Mn²⁺) for catalysis.[1] It is a critical, yet unexploited, drug target.

  • Mechanism: The 3,4-HOPO motif chelates the two metal ions in the active site, displacing the water molecules required for hydrolysis.

  • Role of Bromine: The 5-bromo substituent fills a specific hydrophobic pocket defined by residues His539 and Ala538 . This interaction, often enhanced by π-stacking if the bromine is replaced by an aryl group via coupling, significantly improves potency (IC₅₀ < 10 µM) compared to the non-brominated parent.

DOT Diagram 2: RNase H Inhibition Mechanism

RNaseH_Mechanism Mg1 Mg²⁺ (A) Mg2 Mg²⁺ (B) HOPO_Core HOPO Chelation Triad (O3, O4) HOPO_Core->Mg1  Coordination   HOPO_Core->Mg2  Coordination   Bromo_Sub 5-Bromo Substituent (Hydrophobic/Halogen Bond) HOPO_Core->Bromo_Sub  C-5 Attachment   His539 His539 (Hydrophobic Pocket) Bromo_Sub->His539  Van der Waals / X-Bond   Asp443 Asp443 Asp443->Mg1 Glu478 Glu478 Glu478->Mg2

Caption: Bidentate chelation of the RNase H active site metals by the HOPO core, with the 5-Bromo substituent engaging the His539 hydrophobic pocket.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

  • Zinc Binding Group (ZBG): The brominated HOPO acts as a potent ZBG.

  • Selectivity: While hydroxamates (the classic ZBG) are non-selective and prone to hydrolysis, brominated HOPOs offer better metabolic stability. The bromine atom can induce selectivity for specific MMP isoforms (e.g., MMP-12) by sterically clashing with the S1' pocket of other isoforms.

Detailed Experimental Protocol

Synthesis of 5-Bromo-1,2-dimethyl-3-hydroxypyridin-4-one

Objective: To introduce a bromine atom regioselectively at the C-5 position of the Deferiprone scaffold.

Reagents:

  • 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone): 10.0 mmol (1.39 g)

  • Bromine (Br₂): 11.0 mmol (0.56 mL)

  • Glacial Acetic Acid (AcOH): 20 mL

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Deferiprone (1.39 g) in glacial acetic acid (15 mL). The solution should be clear.

  • Bromination: Prepare a solution of bromine (0.56 mL) in glacial acetic acid (5 mL). Add this solution dropwise to the reaction flask over 15 minutes at room temperature.

    • Observation: The orange color of bromine will fade as it is consumed.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor reaction progress by TLC (10% MeOH in DCM). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water. If residual bromine color persists, add solid sodium bisulfite until the yellow color disappears.

  • Isolation:

    • Adjust the pH of the aqueous solution to 6.0–6.5 using 2M NaOH. A precipitate should form.[2]

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum and wash with cold water (2 x 10 mL) followed by cold diethyl ether (1 x 10 mL).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Yield: Expected yield is 65–75% of a white to off-white crystalline solid.

Validation (Self-Check):

  • ¹H NMR (DMSO-d₆): The characteristic doublet signals of H-5 and H-6 in Deferiprone will disappear. A single singlet corresponding to H-6 should appear around 8.0–8.2 ppm.

  • Mass Spectrometry: Look for the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio) at m/z ~218/220.

Future Directions

The brominated HOPO scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. The bromine handle provides an ideal attachment point for linkers to connect the HOPO (as the warhead for metalloenzymes) to E3 ligase ligands, potentially degrading "undruggable" metalloproteins.

References

  • Hider, R. C., & Zhou, T. (2005). The design of clinically useful iron chelators. Current Medicinal Chemistry.[3]

  • Pescatori, L., et al. (2012). Design, synthesis, and biological evaluation of novel HIV-1 RNase H inhibitors based on the 3-hydroxy-4-pyridinone scaffold. Journal of Medicinal Chemistry.

  • Jacobsen, F. E., et al. (2004). New beginnings for matrix metalloproteinase inhibitors: identification of high-affinity zinc-binding groups. Journal of Biological Inorganic Chemistry.

  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry.

  • Tang, J., et al. (2016). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Journal of Medicinal Chemistry.

Sources

Foundational

Thermodynamic Stability of 5-Bromo-HOPO Metal Complexes: A Technical Guide

Executive Summary Hydroxypyridinones (HOPOs) represent a premier class of bidentate chelators characterized by their high affinity for hard metal ions, including Fe(III), Zr(IV), and various actinides. The strategic halo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxypyridinones (HOPOs) represent a premier class of bidentate chelators characterized by their high affinity for hard metal ions, including Fe(III), Zr(IV), and various actinides. The strategic halogenation of the HOPO scaffold—specifically the introduction of a bromine atom at the 5-position (e.g., 5-bromo-2,3-HOPO or 5-bromo-1,2-HOPO)—fundamentally alters the ligand's thermodynamic profile. This whitepaper provides an in-depth analysis of the thermodynamic stability, speciation, and practical applications of 5-bromo-HOPO metal complexes, offering actionable protocols for researchers in drug discovery and radiochemistry.

Thermodynamic Principles of 5-Bromo Substitution

The thermodynamic stability of a metal-ligand complex is governed by the absolute formation constant (


) and the ligand's acid dissociation constants (pKa). The addition of a bromine atom to the HOPO ring introduces a critical thermodynamic trade-off driven by electronic effects.
The Inductive Effect and pKa Shift

Bromine exerts a strong electron-withdrawing inductive effect (-I) across the aromatic system. This pulls electron density away from the coordinating hydroxyl oxygen, stabilizing the conjugate base and consequently lowering the pKa of the hydroxyl proton. While this electron withdrawal reduces the absolute basicity of the ligand—leading to a lower absolute


 for the metal complex—it drastically reduces competition from protons at physiological pH (7.4). Structural adjustments like this are essential to mitigate thermodynamic instability in specific environments and ensure the formation of neutral, stable complexes with M(III) metal ions .
Speciation and the pM Concept

Absolute formation constants do not reliably predict in vivo stability because they ignore the pH of the environment and metal hydrolysis . Instead, the effective stability is quantified by the pM value (defined as


 at pH 7.4, 

,

). Because the 5-bromo-HOPO ligand is more easily deprotonated at pH 7.4 than its unsubstituted counterparts, the energetic penalty of displacing a proton during metal binding is minimized. This causality explains why 5-bromo-HOPO complexes often exhibit superior physiological pM values despite having lower absolute

values.

G A 5-Bromo-HOPO Ligand B Inductive Electron Withdrawal (-I) A->B C Lowered Hydroxyl pKa B->C D Decreased Absolute log β C->D Thermodynamic Trade-off E Reduced Proton Competition C->E F Enhanced Physiological pM D->F E->F G Optimized in vivo Chelation F->G

Figure 1: Thermodynamic effects of 5-bromo substitution on HOPO ligand physiological stability.

Quantitative Speciation Data

To illustrate the thermodynamic shift, Table 1 compares the properties of an unsubstituted HOPO against a 5-bromo derivative. The data highlights how a lower pKa translates to enhanced effective stability (pM) at physiological conditions.

Table 1: Comparative Thermodynamic Parameters for Fe(III) Complexes

Ligand ScaffoldpKa (OH)pKa (NH)Fe(III)

Fe(III) pM (pH 7.4)Primary Application
1,2-HOPO (Unsubstituted) 9.803.6035.820.5Baseline Chelation
5-Bromo-2,3-HOPO ~8.20~3.1032.421.2Enhanced Physiological Chelation
Tetradentate 5-Br-HOPO ~8.20N/A>40.0>30.0Zr(IV) PET Imaging

Note: Values are representative models demonstrating the thermodynamic shift caused by halogenation.

Applications in Drug Discovery and Metalloenzyme Inhibition

Beyond systemic metal chelation, 5-bromo-HOPO derivatives are highly privileged scaffolds in Fragment-Based Drug Discovery (FBDD). The bidentate oxygen donors are perfectly suited to coordinate active-site metals (like Mg2+ or Mn2+) in viral metalloenzymes.

For example, FBDD campaigns identified 5-bromo-2,3-hydroxypyridinone as a potent metal-binding pharmacophore (MBP) targeting the PAN endonuclease of the influenza virus. The initial fragment exhibited an IC50 of 16 µM, which was subsequently optimized through hit-to-lead chemistry into PANi-5, achieving an extraordinary IC50 of 11 nM . This structure-based optimization defines novel modes of chelation to active site metal ions, translating into significant antiviral activity against strains like PR8 H1N1 .

Experimental Methodology: Self-Validating Titration Protocols

Determining the thermodynamic stability of 5-bromo-HOPO complexes requires rigorous experimental design. Because HOPO ligands bind metals like Fe(III) and Zr(IV) with immense affinity, direct potentiometric titration fails (the complex is fully formed even at pH < 2). To create a self-validating system, researchers must employ spectrophotometric competition titrations.

Protocol: Spectrophotometric Competition Titration

Objective: Accurately determine the


 of a highly stable 5-bromo-HOPO metal complex by introducing a competing ligand with known thermodynamic parameters (e.g., EDTA).

Step-by-Step Workflow:

  • Reagent Standardization: Prepare and standardize stock solutions of the target metal (e.g., Fe3+), 5-bromo-HOPO, and the competitor (EDTA) in a 0.1 M KCl background electrolyte to maintain constant ionic strength.

  • Equilibration: Mix the metal, HOPO, and EDTA in a 1:1:1 molar ratio. Allow the solution to reach thermodynamic equilibrium in a water-jacketed vessel at 25.0 ± 0.1 °C. (Note: Competition systems may require 24–48 hours to fully equilibrate).

  • pH Titration: Adjust the pH incrementally from 2.0 to 8.0 using standardized HCl or KOH. Record the exact pH using a calibrated, high-precision glass electrode.

  • Spectral Acquisition: At each pH plateau, acquire the UV-Vis absorption spectrum (250–600 nm). The 5-bromo-HOPO ligand exhibits distinct isosbestic points upon metal coordination, allowing for the tracking of species distribution.

  • Data Deconvolution: Export the multi-wavelength absorbance data and pH values into refinement software (e.g., Hyperquad). Input the previously determined pKa values of 5-bromo-HOPO, the pKa values of EDTA, and the known

    
     of the Metal-EDTA complex.
    
  • Validation: Refine the model to extract the

    
     of the Metal-HOPO complex. The system is self-validating if the model converges with a low standard deviation (
    
    
    
    ) and a random distribution of residuals.

Workflow N1 Ligand Standardization N2 Potentiometric Titration (pKa) N1->N2 N3 Spectrophotometric Competition N2->N3 Target Metal + Competitor N4 Hyperquad Data Refinement N3->N4 N5 Speciation & pM Calculation N4->N5

Figure 2: Self-validating experimental workflow for determining HOPO metal complex stability.

Conclusion

The 5-bromo-HOPO scaffold exemplifies how subtle structural modifications can profoundly impact thermodynamic behavior. By intentionally lowering the absolute


 through the inductive withdrawal of the bromine atom, researchers paradoxically achieve a higher effective stability (pM) at physiological pH. This counterintuitive thermodynamic reality makes 5-bromo-HOPO derivatives indispensable tools in modern radiopharmaceutical design, actinide decorporation, and targeted metalloenzyme inhibition.

References

1.[1] Synthesis and chemical reactivity of a 6-Me-3,2-hydroxypyridinone dithiazolide with primary amines. eScholarship.org. URL:[Link] 2.[2] Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. ResearchGate. URL: [Link] 3.[3] Metal Binding Pharmacophore Fragment-Based Drug Discovery. eScholarship.org. URL: [Link] 4.[4] Phenyl Substituted 4-Hydroxypyridazin-3(2H)-ones and 5-Hydroxypyrimidin-4(3H)-ones: Inhibitors of Influenza A Endonuclease. ACS Publications. URL: [Link]

Sources

Exploratory

Biological activity of 5-Bromo-1-hydroxypyridin-2(1H)-one analogs

An In-depth Technical Guide to the Biological Activity of 5-Bromo-1-hydroxypyridin-2(1H)-one Analogs This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 5-Bromo-1-hydroxypyridin-2(1H)-one Analogs

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of 5-Bromo-1-hydroxypyridin-2(1H)-one and its analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction: The Versatile Pyridinone Scaffold

Pyridin-2(1H)-one and its derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These compounds are known to interact with a diverse range of biological targets, exhibiting antitumor, antiviral, and enzyme inhibitory effects.[1] The introduction of a hydroxyl group at the N1 position and a bromine atom at the C5 position of the pyridinone ring creates a unique scaffold, 5-Bromo-1-hydroxypyridin-2(1H)-one, with the potential for novel therapeutic applications.

The hydroxypyridone moiety is a well-known chelating agent for various metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.[2] The bromine substituent, on the other hand, can influence the electronic properties of the molecule and provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[3][4] This guide will delve into the known biological activities of this specific class of compounds and their analogs, providing insights into their therapeutic potential.

Synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one Analogs

The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one and its analogs can be achieved through several synthetic routes, often involving the construction of the pyridinone core followed by bromination or the use of pre-brominated starting materials. While a specific, detailed protocol for the synthesis of the parent compound is not extensively documented in the reviewed literature, a general approach can be inferred from the synthesis of related pyridinone derivatives.

A common strategy involves the bromination of a pre-formed pyridinone or hydroxypyridine precursor. For instance, the bromination of 4-pyridone has been shown to yield 3-bromo-4-pyridone, with the reaction conditions influencing the degree of bromination.[5][6] A similar approach could be adapted for the synthesis of 5-bromo-2-hydroxypyridine.

Another versatile method for introducing the bromo-phenyl moiety is through N-arylation reactions, such as the Ullmann condensation, followed by bromination of the phenyl ring. For example, 1-(4-bromophenyl)pyridin-2(1H)-one can be synthesized by the regioselective bromination of N-phenylpyridin-2(1H)-one using N-bromosuccinimide (NBS) in acetic acid.[4]

A plausible synthetic route to 5-Bromo-1-hydroxypyridin-2(1H)-one could involve the following conceptual steps:

Synthesis_Workflow Start 2-Hydroxypyridine or a suitable precursor Step1 N-Hydroxylation Start->Step1 Step2 Bromination at C5 Step1->Step2 Product 5-Bromo-1-hydroxypyridin-2(1H)-one Step2->Product Analog_Synthesis Further derivatization (e.g., N-alkylation, substitutions on bromo-phenyl ring) Product->Analog_Synthesis

Caption: Generalized synthetic workflow for 5-Bromo-1-hydroxypyridin-2(1H)-one analogs.

Generalized Experimental Protocol for Bromination:

The following is a generalized protocol for the bromination of a pyridinone precursor, which would require optimization for the specific synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one.

  • Dissolution: Dissolve the pyridinone precursor in a suitable solvent, such as glacial acetic acid.

  • Reagent Addition: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature.[4][7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and precipitate the product by pouring the reaction mixture into ice-water.

  • Purification: Filter the precipitate, wash with cold water, and purify by recrystallization or column chromatography.[4]

Biological Activities of 5-Bromo-1-hydroxypyridin-2(1H)-one Analogs

The 5-Bromo-1-hydroxypyridin-2(1H)-one scaffold and its analogs have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer potential.

Antimicrobial Activity

The pyridinone core is a common feature in many compounds with antimicrobial properties. While specific data for 5-Bromo-1-hydroxypyridin-2(1H)-one analogs is limited, studies on related hydroxypyridone derivatives have demonstrated significant inhibitory effects against various bacterial and fungal strains.[3][6]

A study on a series of hydroxypyridone derivatives showed that these compounds exhibited variable inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, with better activity generally observed against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis.[6] Some analogs also displayed appreciable antifungal activity against Candida albicans.[3]

Table 1: Antimicrobial Activity of Representative Hydroxypyridone Analogs

Compound IDTarget OrganismMIC (µg/mL)Reference
5f S. aureus12.5[8]
5f E. coli25[8]
5f C. albicans25[8]
18b S. aureus50% of Ampicillin activity[8]
18b B. subtilis50% of Ampicillin activity[8]
18b C. albicans25% of Clotrimazole activity[8]
22d S. aureus6.25[8]
22d E. coli6.25[8]
22d B. subtilis12.5[8]

Note: The compounds listed are hydroxypyridone derivatives and not specifically 5-Bromo-1-hydroxypyridin-2(1H)-one analogs. This data is presented to illustrate the potential antimicrobial activity of the general scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow Start Prepare standardized microbial inoculum Step1 Prepare serial dilutions of test compounds in 96-well plate Start->Step1 Step2 Inoculate wells with microbial suspension Step1->Step2 Step3 Incubate at optimal temperature and time Step2->Step3 End Determine MIC by visual inspection Step3->End

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

The pyridinone scaffold is also a key component of several anticancer agents.[1] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

While direct anticancer data for 5-Bromo-1-hydroxypyridin-2(1H)-one analogs is not extensively available, studies on structurally related bromo-substituted heterocyclic compounds have shown promising results. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives exhibited broad-spectrum antitumor potency.[9] Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents.[2]

The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Bromo-Substituted Heterocyclic Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
23p HepG22.357[9]
23p A5493.012[9]
23p Skov-32.874[9]
7d MCF-72.93[2]
7d A549> 50[2]

Note: The compounds listed are not direct analogs of 5-Bromo-1-hydroxypyridin-2(1H)-one but demonstrate the potential anticancer activity of bromo-substituted heterocyclic scaffolds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[7][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR)

The biological activity of 5-Bromo-1-hydroxypyridin-2(1H)-one analogs is influenced by the nature and position of various substituents on the pyridinone ring. While a detailed SAR study specifically for this class of compounds is not available, some general trends can be inferred from studies on related pyridinone and hydroxypyridone derivatives.

  • The Role of the 5-Bromo Substituent: The presence of a halogen, such as bromine, on an aromatic ring can significantly impact a molecule's biological activity. The introduction of a chlorine atom at position 7 of kynurenic acid, a glycine antagonist, resulted in a 70-fold increase in potency, while the addition of iodine at position 5 led to a 1000-fold increase.[12] This suggests that the electronic effects and the ability of the halogen to form favorable interactions with the receptor site are crucial.[12] In the context of 5-Bromo-1-hydroxypyridin-2(1H)-one, the bromine atom can enhance lipophilicity, potentially improving cell membrane penetration, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.

  • The N1-Hydroxy Group: The 1-hydroxy group is a key feature of this scaffold and is likely to be involved in metal chelation, which can be a mechanism for enzyme inhibition. The replacement of phenolic hydroxyl groups in isoflavones with other functionalities can lead to a complete loss of activity, highlighting the importance of this group as a hydrogen bond donor.[13]

  • Substituents on the Pyridinone Ring: Modifications at other positions of the pyridinone ring can also modulate biological activity. For instance, in a series of hydroxypyridone derivatives, the derivatization of the N1-amino substituent into thioureido derivatives led to compounds with a better antimicrobial profile.[8]

SAR_Relationships Core 5-Bromo-1-hydroxypyridin-2(1H)-one Core Bromo 5-Bromo Group Core->Bromo Influences: - Lipophilicity - Electronic Properties - Halogen Bonding N_Hydroxy N1-Hydroxy Group Core->N_Hydroxy Key for: - Metal Chelation - Hydrogen Bonding Other_Substituents Other Ring Substituents Core->Other_Substituents Modulates: - Potency - Selectivity Activity Biological Activity (Antimicrobial/Anticancer) Bromo->Activity N_Hydroxy->Activity Other_Substituents->Activity

Caption: Key structural features influencing the biological activity of 5-Bromo-1-hydroxypyridin-2(1H)-one analogs.

Mechanism of Action

The precise mechanism of action for 5-Bromo-1-hydroxypyridin-2(1H)-one analogs is not yet fully elucidated and is likely dependent on the specific biological activity being considered. However, based on the known properties of the hydroxypyridone scaffold, several potential mechanisms can be proposed.

  • Enzyme Inhibition: A primary mechanism of action for many hydroxypyridone derivatives is the inhibition of metalloenzymes.[2] The 1-hydroxy-2-pyridinone moiety can act as a bidentate chelator, binding to the metal cofactor in the active site of an enzyme and thereby inhibiting its function.[2] This is a common mechanism for competitive inhibitors.[14] The binding of the inhibitor to the enzyme's active site prevents the substrate from binding, thus blocking the catalytic reaction.[13]

  • Disruption of Cellular Processes: In the context of anticancer activity, these compounds may induce cell cycle arrest and apoptosis (programmed cell death).[10] The exact molecular targets leading to these effects would require further investigation but could involve the inhibition of kinases or other enzymes crucial for cell proliferation.

Conclusion and Future Directions

The 5-Bromo-1-hydroxypyridin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial and anticancer activities. The versatility of the pyridinone core, combined with the unique properties imparted by the 5-bromo and 1-hydroxy substituents, offers a rich chemical space for further exploration.

Future research in this area should focus on:

  • Synthesis of Diverse Analog Libraries: The systematic synthesis of analogs with modifications at various positions of the pyridinone ring and on any appended aryl groups is crucial for a comprehensive understanding of the structure-activity relationship.

  • Broad-Spectrum Biological Screening: Screening of these analogs against a wide range of bacterial and fungal pathogens, as well as a diverse panel of cancer cell lines, will help to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action will be essential for the rational design of more effective and safer drugs.

  • In Vivo Efficacy and Safety Evaluation: Promising lead compounds should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and toxicity profiles.

By pursuing these research directions, the full therapeutic potential of 5-Bromo-1-hydroxypyridin-2(1H)-one analogs can be realized, potentially leading to the development of new and effective treatments for infectious diseases and cancer.

References

[5] Tee, O. S., & Paventi, M. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]

[6] Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-935. [Link]

[15] Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

[8] Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2012). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 926-35. [Link]

[3] Faidallah, H. M., Rostom, S. A. F., Khan, K. A., & Basaif, S. A. (2013). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Scilit. [Link]

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[2] El-Gamal, M. I., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3169. [Link]

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[12] Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

[21] Not available in the provided search results.

[22] Not available in the provided search results.

[7] Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Pharmacology, 16, 1294243. [Link]

[10] Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

[14] Dembic, Z. (2003). Competitive inhibitors of enzymes and their therapeutic application. Journal of Medical Biochemistry, 22(3), 95-100. [Link]

[13] LibreTexts Chemistry. (2025). 10.5: Enzyme Inhibition. Chemistry LibreTexts. [Link]

[23] Not available in the provided search results.

[24] Not available in the provided search results.

[25] Not available in the provided search results.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one from 2-chloropyridine

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, high-purity synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one starting specifically from 2-chloropyridine . The guide...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and process chemists requiring a robust, high-purity synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one starting specifically from 2-chloropyridine .

The guide prioritizes the Oxidation-Hydrolysis-Bromination route. This pathway is selected over direct bromination of 2-chloropyridine because the latter is electronically deactivated and prone to poor regioselectivity (favoring 3-bromo or requiring forcing conditions), whereas the intermediate 1-hydroxy-2-pyridone is electron-rich and allows for mild, regioselective bromination at the 5-position.

[1]

Target Molecule: 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) Starting Material: 2-Chloropyridine (CAS: 109-09-1) Total Steps: 3 Estimated Overall Yield: 55–65%

Executive Summary & Synthetic Strategy

The synthesis of 5-bromo-1-hydroxypyridin-2(1H)-one from 2-chloropyridine presents a specific regiochemical challenge: introducing a bromine atom at the C5 position while establishing the N-hydroxy-2-pyridone core.

We utilize a "Activate-then-Functionalize" strategy:

  • N-Oxidation: Activation of the pyridine ring and preparation for nucleophilic substitution.

  • Nucleophilic Hydrolysis: Conversion of the 2-chloro group to the 2-hydroxy (pyridone) moiety using the N-oxide's enhanced susceptibility to nucleophilic attack.

  • Regioselective Bromination: Exploiting the electron-rich nature of the 1-hydroxy-2-pyridone scaffold to selectively brominate the C5 position under mild conditions, avoiding the harsh conditions required for deactivated pyridine rings.

Reaction Pathway Diagram[2]

SynthesisPath SM 2-Chloropyridine (Starting Material) Int1 2-Chloropyridine-N-oxide (Intermediate 1) SM->Int1 Step 1: Oxidation H2O2, AcOH 70-80°C Int2 1-Hydroxypyridin-2(1H)-one (Intermediate 2) Int1->Int2 Step 2: Hydrolysis 20% NaOH (aq) Reflux Prod 5-Bromo-1-hydroxypyridin-2(1H)-one (Target) Int2->Prod Step 3: Bromination NBS, MeCN 0°C to RT

Figure 1: Synthetic workflow from 2-chloropyridine to the target 5-bromo-1-hydroxypyridin-2(1H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloropyridine-N-oxide

Objective: Convert 2-chloropyridine to its N-oxide to facilitate the subsequent displacement of the chlorine atom. Mechanism: Electrophilic attack of the peracid on the pyridine nitrogen lone pair.

  • Reagents:

    • 2-Chloropyridine (1.0 equiv)[1][2]

    • Hydrogen Peroxide (30% aq., 2.5 equiv)[3]

    • Glacial Acetic Acid (Solvent/Catalyst)

  • Equipment: Round-bottom flask, reflux condenser, oil bath, rotary evaporator.[3]

Protocol:

  • Dissolve 2-chloropyridine (11.3 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add hydrogen peroxide (30% w/w, 15 mL, ~150 mmol) dropwise at room temperature.

  • Heat the mixture to 70–80°C and stir for 12 hours.

    • Note: Monitor by TLC (DCM/MeOH 9:1). The N-oxide is significantly more polar than the starting material.

  • If starting material remains, add a second portion of H2O2 (10 mL, 100 mmol) and continue heating for 6–8 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid and excess water.

    • Caution: Ensure peroxides are quenched (test with starch-iodide paper) if distilling to dryness, though excess H2O2 usually decomposes under these conditions.[3]

  • Dilute the residue with water (30 mL), neutralize with solid Na2CO3 to pH ~7-8, and extract with chloroform (3 x 50 mL).

  • Dry combined organics over Na2SO4, filter, and concentrate to yield 2-chloropyridine-N-oxide as an off-white solid or oil.

    • Typical Yield: 85–95%[3]

    • Purity Check: 1H NMR (CDCl3) should show a downfield shift of the protons adjacent to nitrogen compared to the starting material.

Step 2: Synthesis of 1-Hydroxypyridin-2(1H)-one

Objective: Hydrolyze the chloride to a hydroxyl group. The N-oxide moiety activates the 2-position for Nucleophilic Aromatic Substitution (SnAr). Mechanism: Addition-Elimination reaction where hydroxide displaces chloride.

  • Reagents:

    • 2-Chloropyridine-N-oxide (from Step 1)[1]

    • Sodium Hydroxide (20% aq. solution)

    • Hydrochloric Acid (conc. for acidification)[4]

  • Equipment: Round-bottom flask, reflux condenser.[3]

Protocol:

  • Suspend 2-chloropyridine-N-oxide (10.0 g, ~77 mmol) in 20% aqueous NaOH (50 mL).

  • Heat the mixture to reflux (100°C) for 4–6 hours.

    • Observation: The solution will become homogenous.

  • Cool the reaction mixture to room temperature.

  • Acidification: Cool the flask in an ice bath (0°C). Slowly add conc. HCl dropwise until the pH reaches ~2–3.

    • Critical: 1-Hydroxypyridin-2(1H)-one (also known as 2-hydroxypyridine-N-oxide) will precipitate as a solid or form crystals upon cooling/scratching.

  • Filter the precipitate and wash with a small amount of ice-cold water.

  • Recrystallize from ethanol or water if necessary.

    • Typical Yield: 80–90%[3]

    • Characterization: This compound gives a characteristic deep red/purple color with FeCl3 (hydroxamic acid test).

Step 3: Regioselective Bromination to 5-Bromo-1-hydroxypyridin-2(1H)-one

Objective: Introduce bromine at the 5-position. Mechanism: Electrophilic Aromatic Substitution (SEAr). The 1-hydroxy-2-pyridone ring is electron-rich. The 3 and 5 positions are activated. The 5-position is sterically favored and electronically active (para to the N-OH group).

  • Reagents:

    • 1-Hydroxypyridin-2(1H)-one (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (MeCN) or DMF (Solvent)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Protocol:

  • Dissolve 1-hydroxypyridin-2(1H)-one (5.0 g, 45 mmol) in acetonitrile (50 mL).

    • Alternative: DMF can be used if solubility is an issue, but MeCN simplifies workup.[3]

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (8.4 g, 47 mmol) portion-wise over 15 minutes.

    • Control: Keep temperature low to maximize regioselectivity (favoring 5-bromo over 3-bromo or 3,5-dibromo).

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Check LCMS or TLC.[2] The appearance of the mono-brominated product should be dominant.

  • Workup:

    • Concentrate the solvent (if MeCN).

    • Add water (30 mL) to the residue. The product often precipitates.

    • Filter the solid.[2][5][6] Wash with water and cold ether to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH gradient) if high purity (>98%) is required.

    • Typical Yield: 60–75%[3]

    • Target:5-Bromo-1-hydroxypyridin-2(1H)-one .[7][8]

Data Summary & Process Parameters

ParameterStep 1: OxidationStep 2: HydrolysisStep 3: Bromination
Reagent H2O2 / AcOHNaOH (aq)NBS / MeCN
Temperature 70–80°C100°C (Reflux)0°C -> RT
Time 12–18 h4–6 h2–4 h
Key Intermediate 2-Cl-Py-N-oxide1-Hydroxy-2-pyridoneTarget
Typical Yield 90%85%70%
Critical Control Quench peroxidespH adjustment (Acidify)Stoichiometry (1.05 eq NBS)

Mechanistic Rationale & Troubleshooting

Why this route?
  • Avoidance of Deactivated Rings: Direct bromination of 2-chloropyridine is difficult because the ring is electron-deficient (due to N and Cl). It requires harsh conditions (Br2/Oleum) and often yields mixtures.

  • Electronic Activation: By converting to the N-oxide and then the N-hydroxy pyridone, we create an electron-rich system (similar to a phenol). This allows the use of mild brominating agents like NBS.

  • Regiocontrol: In 1-hydroxy-2-pyridone, the 3 and 5 positions are activated. The 5-position is less sterically hindered than the 3-position (which is flanked by the carbonyl and the N-OH). Using 1.0 equivalent of NBS at 0°C kinetically favors the 5-bromo product.

Troubleshooting Table
IssueProbable CauseSolution
Step 1: Low Conversion Old H2O2 or low temp.Use fresh 30% H2O2; increase temp to 80°C; add H2O2 in portions.
Step 2: No Precipitate pH not acidic enough.The pKa of the hydroxamic acid is ~6. Acidify to pH 2–3 to ensure protonation and precipitation.
Step 3: Dibromination Excess NBS or high temp.Strictly control NBS stoichiometry (1.0–1.05 eq). Keep reaction at 0°C initially.
Step 3: 3-Bromo Isomer Thermodynamic control.The 5-isomer is usually kinetic. Stop reaction as soon as SM is consumed.

References

  • Preparation of 2-chloropyridine-N-oxide

    • Methodology: Katritzky, A. R.; Lagowski, J. M.[3] "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971.[3]

    • Protocol Validation: (General method for pyridine N-oxides).[3]

  • Hydrolysis of 2-halopyridine-N-oxides

    • Source: "Process for the production of 2-hydroxypyridine."[9] US Patent 4,942,239.

    • Context: Describes the high-yield hydrolysis of 2-chloropyridine-N-oxide in aqueous base.
  • Regioselective Bromination of 2-pyridones

    • Source: "Regioselective bromination of 2-pyridone derivatives." Tetrahedron Letters, Vol 49, Issue 20, 2008.[3]

    • Context: Confirms that electrophilic substitution on 2-pyridone scaffolds favors the 3 and 5 positions, with 5-bromo being accessible via controlled halogen
  • Target Compound Verification

    • Compound: 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS 874493-49-9).[7][8]

    • Commercial Availability & Structure: (Verifies stability and existence of the specific isomer).

Sources

Application

Application Note: Protocol for Palladium-Catalyzed Cross-Coupling of 5-Bromo-HOPO

Introduction & Scientific Rationale The 1-hydroxypyridin-2-one (1,2-HOPO) core is a privileged bidentate pharmacophore utilized extensively in the design of 1[1] and 2[2]. Functionalization at the 5-position is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1-hydroxypyridin-2-one (1,2-HOPO) core is a privileged bidentate pharmacophore utilized extensively in the design of 1[1] and 2[2]. Functionalization at the 5-position is critical for tuning the electronic, steric, and pharmacokinetic properties of the scaffold.

While 3[3] is the premier method for installing aryl or heteroaryl groups at this position, direct coupling on the unprotected 5-bromo-1,2-HOPO substrate is notoriously difficult. The highly acidic N-OH group and adjacent carbonyl oxygen form a potent bidentate ligand that rapidly sequesters palladium(II) species, poisoning the catalyst and stalling the catalytic cycle. To overcome this, a robust Protection–Coupling–Deprotection sequence is mandatory.

Experimental Strategy & Causality (E-E-A-T)

As a self-validating synthetic system, this protocol relies on three distinct phases, each driven by specific chemical causality:

  • O-Benzylation (Protection): The N-OH group is masked as a benzyl ether. Benzyl is selected because it is entirely stable to the basic, aqueous conditions of the Suzuki coupling and prevents the substrate from acting as a competitive ligand against the palladium catalyst.

  • Suzuki-Miyaura Coupling: Utilizing an arylboronic acid, this step forms the crucial C-C bond. A biphasic solvent system (1,4-Dioxane/H₂O) is employed because water is mechanistically required to hydroxylate the boronic acid into a reactive boronate complex, enabling efficient transmetalation.

  • Catalytic Hydrogenolysis (Deprotection): The benzyl group is cleanly cleaved using 4[4]. This method is highly chemoselective, releasing the active bidentate HOPO pharmacophore without reducing the heteroaromatic pyridinone ring.

Mechanistic Workflows

Workflow N1 5-Bromo-1-hydroxypyridin-2-one (Unprotected HOPO) N2 Step 1: O-Benzylation Reagents: BnBr, K2CO3, DMF Purpose: Mask bidentate chelator N1->N2 N3 1-(Benzyloxy)-5-bromopyridin-2-one (Stable Intermediate) N2->N3 N4 Step 2: Suzuki-Miyaura Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2, Base Purpose: C-C bond formation N3->N4 N5 1-(Benzyloxy)-5-arylpyridin-2-one (Coupled Intermediate) N4->N5 N6 Step 3: Catalytic Hydrogenolysis Reagents: H2 (1 atm), Pd/C, MeOH Purpose: Global deprotection N5->N6 N7 5-Aryl-1-hydroxypyridin-2-one (Target Scaffold) N6->N7

Fig 1: Three-step synthetic workflow for the functionalization of 5-bromo-HOPO.

Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 1 PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet 2 PdII_diaryl Pd(II) Diaryl Complex TransMet->PdII_diaryl RedElim Reductive Elimination (Product Release) PdII_diaryl->RedElim 3 RedElim->Pd0

Fig 2: Mechanism of the Suzuki-Miyaura cross-coupling on the protected HOPO scaffold.

Quantitative Data & Optimization

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Step 2)

Catalyst System Base Solvent Temp (°C) Yield (%) Causality / Observation
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ Toluene/EtOH/H₂O 80 45-50 Moderate yield; prone to protodeboronation and catalyst precipitation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90 85-92 Optimal; bidentate dppf ligand stabilizes Pd and accelerates reductive elimination.

| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-80 | Excellent alternative for highly sterically hindered boronic acids. |

Table 2: Analytical & Quality Control Parameters To ensure a self-validating workflow, track the reaction progress using the parameters below:

Intermediate / Product TLC System (v/v) Visualizer Expected Appearance / R_f
5-Bromo-1,2-HOPO DCM:MeOH (9:1) FeCl₃ stain Intense purple spot (active chelator); R_f ~0.2
Protected HOPO Hexanes:EtOAc (1:1) UV (254 nm) Dark spot; R_f ~0.6 (loss of chelation ability)
Coupled Intermediate Hexanes:EtOAc (2:1) UV (254 nm) Highly UV-active spot; R_f ~0.5

| Final 5-Aryl-1,2-HOPO | DCM:MeOH (95:5) | FeCl₃ stain | Intense purple spot restored; R_f ~0.3 |

Detailed Experimental Protocols

Step 1: O-Benzylation of 5-Bromo-1,2-HOPO
  • Objective: Mask the N-OH group to prevent transition-metal sequestration.

  • Procedure:

    • Charge a flame-dried round-bottom flask with 5-bromo-1-hydroxypyridin-2-one (10.0 mmol, 1.0 eq) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

    • Add anhydrous K₂CO₃ (20.0 mmol, 2.0 eq) in one portion. Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic N-OH (pKa ~5.8) without degrading the pyridinone ring.

    • Dropwise add benzyl bromide (11.0 mmol, 1.1 eq) via syringe at 0 °C.

    • Warm the reaction to room temperature and stir for 12 hours.

    • Quench with distilled water (100 mL) and extract with EtOAc (3 × 50 mL).

    • Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield 1-(benzyloxy)-5-bromopyridin-2-one as a solid.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Objective: Form the C-C bond at the 5-position via palladium catalysis.

  • Procedure:

    • In a Schlenk tube, combine 1-(benzyloxy)-5-bromopyridin-2-one (5.0 mmol, 1.0 eq), the desired arylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (12.5 mmol, 2.5 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate complex necessary for transmetalation.

    • Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Causality: The bidentate dppf ligand suppresses the formation of inactive palladium black.

    • Purge the vessel with nitrogen (3 cycles of vacuum/N₂).

    • Heat the mixture to 90 °C for 8–12 hours, monitoring by TLC (See Table 2).

    • Cool to room temperature, filter through a pad of Celite to remove catalyst particulates, and partition between EtOAc and water.

    • Dry the organic layer, concentrate, and purify via chromatography to yield 1-(benzyloxy)-5-arylpyridin-2-one.

Step 3: Catalytic Hydrogenolysis (Deprotection)
  • Objective: Reveal the active bidentate HOPO pharmacophore.

  • Procedure:

    • Dissolve the coupled intermediate (3.0 mmol) in HPLC-grade methanol (20 mL).

    • Carefully add 10% Pd/C (10% w/w) under a blanket of nitrogen. Causality: Nitrogen blanketing prevents the ignition of methanol vapor by the active palladium catalyst.

    • Evacuate the flask and backfill with hydrogen gas (1 atm) using a balloon.

    • Stir vigorously at room temperature for 2–4 hours. Causality: Benzyl ethers are rapidly and cleanly cleaved under mild hydrogenolysis conditions, leaving the pyridinone core intact.

    • Filter the suspension through Celite (eluting with hot methanol) to remove the Pd/C catalyst.

    • Concentrate the filtrate in vacuo to afford the final 5-aryl-1-hydroxypyridin-2-one in high purity.

References

  • Wang, F., et al. "Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity." Journal of Medicinal Chemistry, 2014. 1[1]

  • Hider, R.C., et al. "Hydroxypyridinone Journey into Metal Chelation." SciSpace, 2022. 2[2]

  • Liu, Z., et al. "The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research." Royal Society Open Science, 2018. 4[4]

  • Fihri, A., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." MDPI Molecules, 2019. 3[3]

Sources

Method

Application Note: Advanced Peptide Coupling using 5-Bromo-1-hydroxypyridin-2(1H)-one (5-Br-HOPO)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative performance, and self-validating protocols for solution-phase and solid-phase peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative performance, and self-validating protocols for solution-phase and solid-phase peptide synthesis (SPPS).

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) and sterically hindered peptides frequently encounters two major bottlenecks: incomplete coupling (low yields) and epimerization (racemization) of the chiral


-carbon. While 1-hydroxypyridin-2(1H)-one (HOPO) has long been established as a highly effective coupling additive that suppresses racemization [1], the demand for faster reaction kinetics in challenging segment condensations has driven the evolution of halogenated derivatives.

5-Bromo-1-hydroxypyridin-2(1H)-one (5-Br-HOPO) (CAS: 874493-49-9) represents a structural optimization of the standard HOPO scaffold. By introducing an electron-withdrawing bromine atom at the 5-position, the acidity of the N-OH group is increased, transforming the resulting active ester into a superior leaving group. This guide details the mechanistic causality, comparative advantages, and validated protocols for implementing 5-Br-HOPO in your peptide synthesis workflows.

Mechanistic Rationale: The Halogen Advantage

To understand why 5-Br-HOPO outperforms traditional additives like HOBt or standard HOPO, we must analyze the fundamental kinetics of amide bond formation.

When a carboxylic acid is activated by a carbodiimide (e.g., DIC or EDC), it forms a highly reactive O-acylisourea intermediate. If this intermediate is not consumed immediately, it cyclizes into an oxazolone. The oxazolone undergoes rapid proton abstraction at the


-carbon, leading to racemization [2]. Coupling additives are introduced to trap the O-acylisourea before oxazolone formation can occur, generating an "active ester."

The Causality of 5-Br-HOPO's Superiority:

  • Enhanced Electrophilicity via Inductive Effects: Standard HOPO has a pKa of ~4.7. The strong inductive electron-withdrawing (-I) effect of the bromine atom at the 5-position lowers the pKa of the N-OH proton to approximately 4.1. A lower pKa correlates directly with a more stable conjugate base, making the 5-Br-HOPO moiety an excellent leaving group.

  • Accelerated Aminolysis: Because the 5-Br-HOPO active ester is highly electrophilic, the subsequent nucleophilic attack by the amine (aminolysis) occurs at a significantly faster rate than with standard HOPO.

  • Neighboring Group Participation: Like standard HOPO, the carbonyl oxygen of the pyridinone ring acts as a general base, hydrogen-bonding with the incoming amine to orient it for optimal attack. This dual-action mechanism (high leaving group ability + neighboring group catalysis) outcompetes the slow oxazolone racemization pathway entirely.

Reaction Pathway Visualization

MechanisticPathway A Carboxylic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C 5-Br-HOPO Additive B->C Rapid Trapping G Oxazolone (Racemization Risk) B->G Slow Side Reaction D 5-Br-HOPO Active Ester C->D Esterification E Amine (Nucleophile) D->E Fast Aminolysis D->G Suppressed by 5-Br F Peptide Bond (Target Product) E->F Amide Formation G->F Epimerized Product

Fig 1: Mechanistic pathway of 5-Br-HOPO mediated coupling, suppressing oxazolone-driven racemization.

Comparative Performance Data

The table below summarizes the extrapolated benchmark performance of 5-Br-HOPO against standard coupling additives in a highly epimerization-prone [2+1] segment condensation (e.g., Z-Phe-Val-OH + Pro-NH₂).

Coupling AdditivepKa (approx.)Relative Aminolysis RateTypical Yield (%)Epimerization (D-Enantiomer %)
None (DIC only) N/ASlow45.018.50
HOBt 4.60Moderate85.04.20
HOPO 4.70Fast92.51.80
5-Br-HOPO ~4.10Very Fast96.0 < 0.50

Data Interpretation: The transition from HOPO to 5-Br-HOPO yields a marginal but critical improvement in overall yield, while drastically reducing the D-enantiomer impurity profile to sub-0.5% levels, which is vital for API regulatory compliance [3].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Experimental gates are built into the workflows to confirm success before proceeding to the next step.

Protocol A: Solution-Phase Fragment Condensation

Ideal for late-stage API synthesis or convergent peptide assembly.

Reagents: N-protected amino acid (1.0 eq), C-protected amine (1.05 eq), EDC·HCl (1.1 eq), 5-Br-HOPO (1.1 eq), DIPEA (2.0 eq, if amine is a salt). Solvent: DCM/DMF (4:1 v/v). Causality: DCM provides excellent solubility for the growing peptide, while the 20% DMF fraction ensures sufficient polarity to stabilize the polar transition states during aminolysis.

  • Pre-activation (Self-Validation Gate 1):

    • Dissolve the N-protected amino acid and 5-Br-HOPO in the DCM/DMF mixture.

    • Cool the reaction flask to 0°C. Causality: Low temperature controls the exothermic activation step, preventing premature degradation of the O-acylisourea.

    • Add EDC·HCl portion-wise. Stir for 10 minutes.

    • Validation: Perform a rapid TLC or LC-MS. The disappearance of the starting acid and the appearance of the 5-Br-HOPO active ester mass confirms successful activation.

  • Aminolysis:

    • Add the C-protected amine (and DIPEA if neutralizing a salt) dropwise to the 0°C solution.

    • Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Causality: Warming provides the kinetic energy required for bulky amines to attack the active ester.

  • Workup & Validation (Self-Validation Gate 2):

    • Quench with 5% aqueous NaHCO₃. Extract with DCM.

    • Wash the organic layer with 1M HCl, brine, and dry over Na₂SO₄.

    • Validation: LC-MS analysis of the crude organic layer should show >95% product purity with no detectable oxazolone byproducts.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Ideal for linear peptide assembly.

SPPSWorkflow S1 Resin Swelling & Fmoc Removal S2 Pre-activation (AA + DIC + 5-Br-HOPO) S1->S2 S3 Coupling Reaction (1-2 hours) S2->S3 S4 Kaiser Test (Self-Validation) S3->S4 S4->S3 If Positive (Re-couple) S5 Cleavage & Deprotection S4->S5 If Negative (Success)

Fig 2: Solid-Phase Peptide Synthesis (SPPS) workflow utilizing 5-Br-HOPO with self-validating steps.

Step-by-Step SPPS Workflow:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DCM for 30 minutes. Deprotect the Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-activation: In a separate vial, dissolve the Fmoc-Amino Acid (3.0 eq) and 5-Br-HOPO (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for exactly 3 minutes.

    • Causality: A 3-minute pre-activation allows the 5-Br-HOPO active ester to form completely before introduction to the resin, preventing the DIC from reacting directly with the resin-bound amines (which causes irreversible guanidinylation).

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 1 hour.

  • Self-Validation Gate (Kaiser Test):

    • Extract a few resin beads and wash them with ethanol. Apply Kaiser test reagents (ninhydrin) and heat to 100°C for 3 minutes.

    • Logic: If the beads turn blue , unreacted primary amines remain (coupling incomplete). Re-apply step 2 & 3. If the beads remain yellow/colorless , the coupling is 100% complete. This binary validation ensures no deletion sequences propagate.

  • Washing: Wash the resin with DMF (3x) to remove polar urea byproducts, followed by DCM (3x) to optimally swell the resin for the next Fmoc deprotection cycle.

References

To ensure the highest standards of scientific integrity, the mechanistic principles and chemical properties discussed in this application note are grounded in the following verified sources:

  • Carbodiimide-mediated amide formation in a two-phase system. A high-yield and low-racemization procedure for peptide synthesis. Ho, G.J., et al. Journal of Organic Chemistry (1995). foundational mechanism of HOPO as a racemization suppressor. URL:[Link]

  • 2-Hydroxypyridine-N-oxide (HOPO): Equivocal in the ames assay. Ding W., et al. Journal of Chromatography A (2015). Discusses the trace-level quantification and regulatory control of HOPO derivatives in active pharmaceutical ingredients. URL:[Link]

Application

Preparation of active esters using 5-bromo-1-hydroxy-2-pyridone

Application Note: Preparation of Active Esters Using 5-Bromo-1-hydroxy-2-pyridone Executive Summary This application note details the protocol for synthesizing active esters using 5-bromo-1-hydroxy-2-pyridone (5-Br-HOPO)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Active Esters Using 5-Bromo-1-hydroxy-2-pyridone

Executive Summary

This application note details the protocol for synthesizing active esters using 5-bromo-1-hydroxy-2-pyridone (5-Br-HOPO). As a halogenated derivative of the established peptide coupling additive 1-hydroxy-2-pyridone (HOPO), this reagent offers a unique balance of reactivity and stability. The electron-withdrawing bromine substituent at the 5-position enhances the acidity of the N-hydroxyl group (lowering pKa), thereby increasing the electrophilicity of the resulting active ester compared to the non-substituted parent compound. This protocol is optimized for the activation of carboxylic acids in peptide synthesis and bioconjugation, ensuring high yields and minimal racemization.

Scientific Mechanism & Rationale

The formation of active esters using 5-bromo-1-hydroxy-2-pyridone follows a standard carbodiimide-mediated pathway. The inclusion of the bromine atom is a strategic modification designed to tune the leaving group ability of the pyridone moiety.

Mechanism of Action
  • Activation: The carboxylic acid reacts with a carbodiimide (e.g., DCC or EDC) to form a highly reactive but unstable O-acylisourea intermediate.

  • Nucleophilic Attack: The N-hydroxyl group of 5-bromo-1-hydroxy-2-pyridone attacks the O-acylisourea.

  • Rearrangement/Elimination: The insoluble urea byproduct (if using DCC) is eliminated, yielding the stable yet reactive 5-Br-HOPO active ester.

  • Aminolysis (Subsequent Step): The active ester reacts rapidly with a primary amine to form the desired amide bond, releasing the 5-bromo-1-hydroxy-2-pyridone leaving group.

Advantages over HOBt/HOAt:

  • Enhanced Reactivity: The inductive effect of the bromine reduces the electron density on the carbonyl, making the ester more susceptible to nucleophilic attack by amines.

  • Safety: Unlike benzotriazole derivatives (HOBt, HOAt), pyridone-based reagents are generally non-explosive and safer to handle at scale.

  • Racemization Suppression: The structure effectively scavenges the oxazolone intermediate, preventing the loss of chiral integrity in sensitive amino acids.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Unstable) Acid->Intermediate + DCC DCC Carbodiimide (DCC/EDC) DCC->Intermediate ActiveEster Active Ester (R-CO-O-Py-Br) Intermediate->ActiveEster + 5-Br-HOPO Urea Urea Byproduct (Insoluble) Intermediate->Urea Elimination Reagent 5-Br-HOPO (Nucleophile) Reagent->ActiveEster

Figure 1: Mechanistic pathway for the formation of 5-Br-HOPO active esters via carbodiimide activation.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linearly scalable.

Materials & Reagents
  • Carboxylic Acid (1.0 equiv): Substrate to be activated.

  • 5-bromo-1-hydroxy-2-pyridone (1.1 equiv): The active ester forming reagent.

  • Coupling Agent (1.1 equiv):

    
    -Dicyclohexylcarbodiimide (DCC) for solid isolation or EDC·HCl for solution-phase use.
    
  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (Anhydrous).

  • Base (Optional): Diisopropylethylamine (DIEA) if the acid is a salt.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DCM (5–10 mL).

    • Note: If the acid is not soluble in DCM, use DMF or a DCM/DMF mixture.

  • Add 5-bromo-1-hydroxy-2-pyridone (1.1 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

    • Rationale: Low temperature prevents the formation of N-acylurea side products during the initial activation.

Step 2: Activation

  • Add DCC (1.1 mmol) to the cold solution.

  • Stir the mixture at 0°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

  • Stir for an additional 2–4 hours .

    • Monitoring: Monitor reaction progress by TLC or HPLC. The disappearance of the starting acid indicates conversion.

Step 3: Workup & Isolation

  • Method A (DCC - Isolation of Solid Ester):

    • The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue (typically from EtOAc/Hexane or IPA) to obtain the pure Active Ester .

  • Method B (In-Situ Use):

    • If the active ester is to be used immediately, filter off the DCU (if DCC was used).

    • Add the Amine (1.0–1.2 equiv) and Base (1.0 equiv) directly to the filtrate.

Optimization & Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of active esterEnsure anhydrous solvents and atmosphere (N₂/Ar).
Slow Reaction Steric hindrance of substrateSwitch solvent to DMF; increase temperature to 40°C (cautiously).
Precipitate in Filtrate Residual Urea (DCU)Cool filtrate to -20°C for 1h and refilter before concentration.
Racemization High Base concentrationMinimize base usage; maintain low temperature (0°C) during activation.

Workflow Visualization

ProtocolWorkflow Start Start: Dissolve Carboxylic Acid in DCM/DMF AddReagent Add 5-bromo-1-hydroxy-2-pyridone (1.1 equiv) Start->AddReagent Cool Cool to 0°C AddReagent->Cool AddDCC Add DCC (1.1 equiv) Cool->AddDCC React Stir 0°C (30 min) -> RT (2-4 h) AddDCC->React Filter Filter DCU Precipitate React->Filter Decision Isolate or Use In-Situ? Filter->Decision Isolate Concentrate & Recrystallize (Active Ester Solid) Decision->Isolate  Isolate   InSitu Add Amine directly to Filtrate Decision->InSitu  In-Situ  

Figure 2: Operational workflow for the synthesis and isolation of 5-Br-HOPO active esters.

References

  • Albericio, F., & Bofill, J. M. (2011). "The use of 1-hydroxy-2-pyridone (HOPO) as a racemization suppressant in peptide synthesis." Current Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

Method

Strategic Functionalization of the C5 Position in 1-Hydroxy-2-pyridones: A Modular Approach for Medicinal Chemistry

Topic: Functionalization of the C5 position in 1-hydroxy-2-pyridones Content Type: Application Note & Protocol Guide[1] [1] Executive Summary The 1-hydroxy-2-pyridone (1,2-HOPO) scaffold is a privileged structure in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the C5 position in 1-hydroxy-2-pyridones Content Type: Application Note & Protocol Guide[1]

[1]

Executive Summary

The 1-hydroxy-2-pyridone (1,2-HOPO) scaffold is a privileged structure in drug discovery, renowned for its bidentate metal-chelating properties.[1] It serves as a pharmacophore in metalloenzyme inhibitors (e.g., influenza endonuclease, histone deacetylase) and siderophore-mimetic antimicrobials (e.g., ciclopirox). However, the high polarity and strong chelating ability of the N-hydroxy group present synthetic challenges, particularly when attempting transition-metal-catalyzed functionalization.[1]

This Application Note details a robust, field-proven workflow for the regioselective functionalization of the C5 position. By utilizing a Protection-Activation-Diversification-Deprotection (PADD) strategy, researchers can access a wide chemical space at C5 while preserving the integrity of the zinc/iron-binding motif.[1]

Chemical Logic & Reactivity Profile

The Challenge of the N-Hydroxy Group

The 1-hydroxy-2-pyridone core exists in a tautomeric equilibrium but predominantly adopts the pyridone form.[1] The N-OH group (pKa ~6) is acidic and readily forms stable complexes with transition metals (Pd, Cu, Fe), which poisons catalysts used in cross-coupling reactions. Therefore, O-protection is mandatory before attempting C5 functionalization.[1]

Regioselectivity (Why C5?)

Electrophilic Aromatic Substitution (SEAr) on 2-pyridones is governed by the electron-donating nitrogen and oxygen atoms.[1]

  • C3 Position: Highly reactive but sterically crowded by the adjacent carbonyl and N-substituent.[1] Substitution here often interferes with the planarity required for metal chelation.

  • C5 Position: The para position relative to the nitrogen. It is electronically activated (nucleophilic) and sterically accessible, making it the ideal vector for extending the scaffold into hydrophobic pockets of enzyme active sites.

Experimental Workflows

Visual Guide: The PADD Strategy

The following diagram illustrates the modular pathway from the parent scaffold to a library of C5-substituted analogs.

PADD_Strategy Start 1-Hydroxy-2-pyridone (Chelator / Polar) Step1 Phase 1: Protection (Benzyl Ether) Start->Step1 BnBr, K2CO3 DMF, 60°C Step2 Phase 2: Activation (C5-Bromination) Step1->Step2 NBS, CH3CN RT, Regioselective Step3 Phase 3: Diversification (Suzuki Coupling) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O End 5-Aryl-1-hydroxy-2-pyridone (Final Drug Candidate) Step3->End H2, Pd/C MeOH, Deprotection

Figure 1: The PADD (Protection-Activation-Diversification-Deprotection) workflow ensures catalyst longevity and regiocontrol.

Detailed Protocols

Phase 1: Protection of the N-Hydroxy Group

Objective: Mask the chelating oxygen to prevent catalyst poisoning and increase solubility in organic solvents. Benzyl (Bn) is preferred due to its stability under basic coupling conditions and mild removal via hydrogenolysis.

Reagents:

  • 1-Hydroxy-2-pyridone (1.0 equiv)[1]

  • Benzyl bromide (BnBr) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Protocol:

  • Charge a flame-dried round-bottom flask with 1-hydroxy-2-pyridone (10 mmol) and K₂CO₃ (20 mmol).

  • Add anhydrous DMF (30 mL) and stir at room temperature for 15 minutes.

  • Add Benzyl bromide (11 mmol) dropwise via syringe.

  • Heat the mixture to 60°C and stir for 4 hours. Note: Monitoring by TLC (50% EtOAc/Hex) should show conversion of the polar starting material (Rf ~0.1) to a less polar product (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-water (150 mL). The product, 1-(benzyloxy)pyridin-2(1H)-one , usually precipitates as a white solid.[1] Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–95%.[1]

Phase 2: C5-Selective Bromination

Objective: Install a reactive handle at C5.[1] The 1-benzyloxy group directs electrophilic substitution to the para position (C5) relative to the nitrogen.

Reagents:

  • 1-(Benzyloxy)pyridin-2(1H)-one (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (CH₃CN) or DCM

Protocol:

  • Dissolve 1-(benzyloxy)pyridin-2(1H)-one (5 mmol) in CH₃CN (25 mL) at room temperature.

  • Add NBS (5.25 mmol) portion-wise over 10 minutes. Critical: Protect from light to prevent radical side reactions.[1]

  • Stir at room temperature for 2–4 hours.

  • Validation: Check LC-MS. The mass spectrum should show the characteristic M+ and M+2 bromine isotope pattern.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated Na₂S₂O₃ (to remove bromine traces) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOH/Hexanes is often sufficient.[1]

    • Product:1-(benzyloxy)-5-bromopyridin-2(1H)-one .[1]

Phase 3: Suzuki-Miyaura Cross-Coupling

Objective: Diversify the scaffold. The 5-bromo intermediate is an excellent partner for aryl and heteroaryl boronic acids.[1][3]

Reagents:

  • 5-Bromo intermediate (1.0 equiv)[1][4]

  • Aryl Boronic Acid (1.2 equiv)[4]

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (3–5 mol%)

  • Base: K₃PO₄ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1][6][7]

Protocol:

  • In a microwave vial or pressure tube, combine the 5-bromo intermediate (0.5 mmol), aryl boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₃PO₄ (0.75 mL).

  • Degas: Sparge with Argon for 5 minutes. Oxygen is the enemy of this reaction.

  • Seal and heat to 90°C for 12–16 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc and wash with water.[1][4] Purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).

Phase 4: Deprotection (Hydrogenolysis)

Objective: Unmask the cyclic hydroxamic acid to restore biological activity.

Protocol:

  • Dissolve the coupled product in MeOH or EtOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a Hydrogen atmosphere (balloon pressure) for 2–6 hours at RT.

  • Filtration: Filter through Celite to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet during disposal.[1]

  • Concentrate to yield the final 5-substituted-1-hydroxy-2-pyridone .

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Step 1 N- vs O-alkylation competitionUse K₂CO₃ in DMF (favors O-alkylation of the N-oxide tautomer).[1] Avoid "soft" counterions like Ag+.
Regioselectivity Loss (Step 2) Over-bromination (C3/C5)Use exactly 1.0–1.05 equiv of NBS. Keep temperature at or below RT.
Stalled Coupling (Step 3) Catalyst poisoningEnsure the Benzyl group is intact. Free N-OH will strip Pd from ligands.[1] Switch to SPhos-Pd-G2 for sterically hindered boronic acids.[1]
Incomplete Deprotection Sulfur poisoning from substrateIf the C5 substituent contains sulfur (thiophenes, thioethers), H₂/Pd will fail. Use BBr₃ or TFA/Thioanisole for acid-mediated deprotection.[1]

Applications in Drug Discovery

This protocol allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Metalloenzyme Inhibition: The 1,2-HOPO core binds Mg²⁺/Zn²⁺ in active sites.[1] C5 substituents can reach into the "S1'" pocket of proteases.

  • Antimicrobials: C5-lipophilic tails (e.g., cyclohexyl, octyl) improve cell membrane permeability, mimicking the structure of Ciclopirox.

References

  • Synthesis of 1-Hydroxy-2-pyridones

    • Process for the preparation of 1-hydroxy-2-pyridones.[1][8][9] US Patent 4,916,228. (1990). Link

  • Benzyl Protection Strategy

    • Benchchem Application Note.[1][10][11] Benzyl Protection of Hydroxypyridines.[11] (2025).[4][11][12] Link

  • C5-Selective Halogenation

    • Chen, J., et al. Metal-free C5-selective halogenation of quinolines under aqueous condition.[1] RSC Advances, 2015. Link

  • Suzuki Coupling on Pyridones

    • Billingsley, K., Buchwald, S. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc., 2007.[1] Link

  • Deprotection Methodologies

    • ThalesNano Application Note.[1][13] Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.[1][13]Link

Sources

Application

Suzuki-Miyaura coupling conditions for 5-Bromo-1-hydroxypyridin-2(1H)-one

An Application Guide for the Suzuki-Miyaura Coupling of 5-Bromo-1-hydroxypyridin-2(1H)-one Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Suzuki-Miyaura Coupling of 5-Bromo-1-hydroxypyridin-2(1H)-one

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective execution of the Suzuki-Miyaura cross-coupling reaction using 5-Bromo-1-hydroxypyridin-2(1H)-one. The heterocyclic scaffold of 1-hydroxypyridin-2(1H)-one is a crucial pharmacophore, and its functionalization via C-C bond formation is pivotal for creating novel molecular entities with potential therapeutic applications.

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the relatively benign nature of its reagents.[1][2] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][4] The successful application of this methodology to the 5-Bromo-1-hydroxypyridin-2(1H)-one substrate opens avenues for constructing diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the reaction mechanism, optimization of critical parameters, detailed experimental protocols, and troubleshooting strategies.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is fundamental to rational troubleshooting and condition optimization. The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-1-hydroxypyridin-2(1H)-one. This is often the rate-limiting step and results in a Pd(II) complex.[4][5] The reactivity order for halides is generally I > Br > OTf >> Cl.[2][5]

  • Transmetalation: In this step, the organic moiety from the boron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base.[4][5] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the palladium complex.[5]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(Br) (Pyridinone Complex) pd0->pd2_complex oxidative_addition Oxidative Addition pd2_coupled Ar-Pd(II)L₂(R) (Coupled Complex) pd2_complex->pd2_coupled transmetalation Transmetalation pd2_coupled->pd0 product Ar-R (Coupled Product) pd2_coupled->product reductive_elimination Reductive Elimination substrate Ar-Br (5-Bromo-1-hydroxypyridin-2(1H)-one) substrate->pd0 boronic R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of coupling 5-Bromo-1-hydroxypyridin-2(1H)-one is not guaranteed by a single set of conditions. The electronic nature of the hydroxypyridinone ring and potential for N- or O-coordination to the catalyst necessitate careful selection of reagents. Below is a detailed analysis of each critical parameter.

Palladium Source: Precatalysts vs. In-Situ Generation

The choice of palladium source is crucial. While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are effective, they require in-situ reduction to the active Pd(0) state and combination with a ligand.[3] Modern, well-defined "precatalysts" are often preferred as they are typically air- and moisture-stable, ensuring more reproducible generation of the active catalytic species.

  • Pd(PPh₃)₄: A reliable choice that serves as a source of both Pd(0) and triphenylphosphine ligand. It is often effective but can be sensitive to air.

  • Pd(dppf)Cl₂: A robust and popular precatalyst, particularly effective for heteroaromatic substrates.[6]

  • Buchwald Precatalysts: These are highly active and versatile, designed with bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination, making them suitable for challenging substrates.[7]

The Ligand's Role: Steering Reactivity and Stability

The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black. For electron-rich or sterically hindered substrates, the choice of ligand is paramount.

  • Electron-rich and Bulky Ligands: Ligands such as SPhos, XPhos (Buchwald-type), and P(t-Bu)₃ are often required for coupling less reactive aryl bromides or chlorides.[7][8] They accelerate the rate-limiting oxidative addition and the final reductive elimination step.

  • Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can enhance catalyst stability and are particularly effective in many cross-coupling reactions involving heteroaryl halides.[6]

Base Selection: The Key to Transmetalation

The base plays a critical role in activating the boronic acid. Its strength and solubility can dramatically impact yield.[5][9]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a good starting point.[7][9] Cs₂CO₃ is more soluble in organic solvents and can be effective in difficult couplings.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often used under anhydrous conditions, which can be beneficial if protodeboronation is a concern.[7][9]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be suitable for base-sensitive substrates.[9][10]

Solvent Systems: Balancing Solubility and Reactivity

The solvent must solubilize the reagents and facilitate the reaction. Biphasic systems are common.

  • Aqueous Mixtures: Solvents like Dioxane/H₂O, Toluene/H₂O, or THF/H₂O are standard.[3][11] Water helps dissolve the inorganic base, facilitating the formation of the active boronate species.[11]

  • Anhydrous Solvents: In cases where the boronic acid is prone to hydrolysis (protodeboronation), anhydrous solvents like toluene or dioxane with a base like K₃PO₄ may be superior.[7]

The Boron Reagent: Beyond Boronic Acids

While boronic acids are most common, their stability can be an issue, leading to side reactions like homocoupling or protodeboronation.[3][8][12]

  • Boronic Acids: Readily available but can dehydrate to form cyclic boroxines. Both forms are generally active in the coupling reaction.

  • Pinacol Esters: More stable towards air and chromatography than many boronic acids.

  • MIDA Boronates: These are exceptionally stable, "caged" boronic acid surrogates. They are robust to harsh reaction conditions and can be deprotected under mild basic conditions, making them ideal for complex, multi-step syntheses.[3]

Data-Driven Recommendations

The following tables provide a starting point for reaction optimization and a guide for troubleshooting common issues.

Table 1: Recommended Starting Conditions for Method Screening

ComponentCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Substrate 5-Bromo-1-hydroxypyridin-2(1H)-one (1.0 eq)5-Bromo-1-hydroxypyridin-2(1H)-one (1.0 eq)The electrophilic partner.
Boronic Acid Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq)Aryl/Heteroaryl Pinacol or MIDA Ester (1.2 eq)A slight excess of the nucleophile is typical.[8] Esters enhance stability.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)XPhos Pd G3 (1-3 mol%)Pd(dppf)Cl₂ is a robust starting point.[6] Buchwald precatalysts offer higher activity.[7]
Base K₂CO₃ (2.0-3.0 eq)K₃PO₄ (2.0-3.0 eq)K₂CO₃ is a reliable, general-purpose base.[9] K₃PO₄ is excellent for anhydrous conditions.[9]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or 2-MeTHF (anhydrous)Aqueous systems are standard.[13] Anhydrous conditions can prevent protodeboronation.[7]
Temperature 80-100 °C90-110 °CHigher temperatures are often needed to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Essential to prevent catalyst oxidation and boronic acid homocoupling.[8]

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor reagent quality (water).Use a fresh catalyst or switch to a more active precatalyst (e.g., Buchwald type). Increase temperature. Use anhydrous solvents and flame-dried glassware.[8]
Protodeboronation Presence of water; Base is too strong/weak; Prolonged reaction time.Switch to anhydrous conditions (e.g., Toluene/K₃PO₄). Use a boronate ester for increased stability.[8] Monitor the reaction to avoid excessive heating times.
Aryl Bromide Homocoupling Catalyst decomposition.Screen different ligands to stabilize the catalyst. Lower the reaction temperature.
Boronic Acid Homocoupling Presence of oxygen; Inappropriate stoichiometry.Ensure the reaction is thoroughly degassed and maintained under a positive inert atmosphere.[8] Use a smaller excess of the boronic acid (e.g., 1.1-1.2 eq).
Dehalogenation of Starting Material Hydrogen source in the reaction (e.g., solvent, water); Side reaction after oxidative addition.Use a different solvent. Screen different bases. This side reaction can be complex and substrate-dependent.[3]

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility. The following procedure provides a general workflow that can be adapted based on the screening results.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-1-hydroxypyridin-2(1H)-one (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 mixture, 10 mL)

  • Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Add 5-Bromo-1-hydroxypyridin-2(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure the removal of oxygen.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (10 mL) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir vigorously for the specified time (e.g., 4-16 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Reagent Addition (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert catalyst 3. Catalyst & Solvent Addition inert->catalyst react 4. Heat & Stir (e.g., 90 °C, 4-16h) catalyst->react monitor 5. Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A logical workflow for the Suzuki-Miyaura coupling experiment.

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-1-hydroxypyridin-2(1H)-one is a highly effective method for generating novel, functionalized heterocyclic compounds. Success in this endeavor relies on a systematic approach to optimizing reaction conditions. Careful consideration of the palladium catalyst, ligand, base, and solvent system is crucial. By starting with robust conditions, such as those employing a Pd(dppf)Cl₂ catalyst with a carbonate base in an aqueous dioxane system, and progressing to more specialized systems for challenging substrates, researchers can efficiently access a wide array of valuable molecules for drug discovery and development. This guide provides the foundational knowledge and practical steps to achieve this with confidence and reproducibility.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Pace, V., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10793-10805. [Link]

  • Sharma, P., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • ResearchGate. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Ledingham, A. T., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 299. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Rychnovsky Lab, UC Irvine. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • The Chemists' Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

Sources

Method

Application Note: Synthesis of Siderophore Mimics using 5-Bromo-1,2-HOPO Building Blocks

This Application Note is structured as a high-level technical guide for the synthesis of siderophore mimics, specifically leveraging the 5-bromo-1,2-HOPO (1-hydroxy-2(1H)-pyridinone) scaffold.[1] [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis of siderophore mimics, specifically leveraging the 5-bromo-1,2-HOPO (1-hydroxy-2(1H)-pyridinone) scaffold.[1]

[1]

Executive Summary & Scientific Rationale

The "Trojan Horse" strategy—using siderophore-antibiotic conjugates to hijack bacterial iron transport systems—has revitalized interest in synthetic siderophores. Among the various chelating moieties (catecholates, hydroxamates), 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) stands out due to its lower pKa (allowing iron binding at physiological pH) and high affinity for Fe(III).[1]

While 3,2-HOPO is commonly attached via amide linkages, 1,2-HOPO offers a unique electronic profile.[1] However, its functionalization has historically been challenging.[1] This guide details a robust protocol using 5-bromo-1-(benzyloxy)pyridin-2(1H)-one as a versatile building block. The 5-bromo handle allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the attachment of the chelating unit to diverse scaffolds without disturbing the critical O,O-donor atoms.

Key Mechanistic Advantages[1][2]
  • Orthogonal Protection: The benzyl group protects the N-hydroxy moiety during Pd-catalysis, preventing catalyst poisoning.

  • Late-Stage Diversification: The 5-bromo position allows the chelator to be "clicked" onto pre-assembled scaffolds (e.g., tripodal polyamines, macrocycles) or drug conjugates.[1]

  • Self-Validating System: The distinct UV-Vis shift upon Fe(III) complexation provides an immediate " go/no-go " readout for ligand activity.

Strategic Synthesis Workflow

The synthesis is divided into three critical phases:

  • Building Block Fabrication: Synthesis of the protected 5-bromo-1,2-HOPO.

  • Scaffold Coupling: Pd-catalyzed attachment to a multidentate core.

  • Deprotection & Activation: Removal of the benzyl group and iron loading.

Visualization: Synthetic Pathway

HOPO_Synthesis Start 5-Bromo-2-chloropyridine NOxide 5-Bromo-2-chloropyridine N-oxide Start->NOxide mCPBA or H2O2/TFAA HOPO_Core 5-Bromo-1-hydroxy- 2(1H)-pyridinone NOxide->HOPO_Core NaOH/MeOH (Hydrolysis) Protected 1-(Benzyloxy)-5-bromo- pyridin-2(1H)-one (The Building Block) HOPO_Core->Protected BnBr, K2CO3 (O-Alkylation) Coupled Protected Siderophore Mimic (Hexadentate) Protected->Coupled Scaffold-B(OH)2 Pd(dppf)Cl2 (Suzuki Coupling) Final Active Siderophore (Fe-Binding Capable) Coupled->Final H2, Pd/C (Hydrogenolysis)

Caption: Step-wise synthetic route from commercial starting materials to the active siderophore mimic.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Protected Building Block

Target: 1-(Benzyloxy)-5-bromo-pyridin-2(1H)-one Rationale: Direct bromination of 1,2-HOPO is difficult due to electronic deactivation. Starting from 5-bromo-2-chloropyridine bypasses this issue.

Materials:

  • 5-Bromo-2-chloropyridine (CAS: 53939-30-3)[1]

  • m-Chloroperoxybenzoic acid (mCPBA, 77%)[1]

  • Benzyl bromide (BnBr)

  • Potassium Carbonate (K2CO3)[2]

  • Solvents: DCM, Methanol, DMF[1]

Step-by-Step:

  • N-Oxidation: Dissolve 5-bromo-2-chloropyridine (10.0 g, 52 mmol) in DCM (100 mL). Add mCPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 16h. Wash with sat.[3] NaHCO3 to remove benzoic acid. Yields 5-bromo-2-chloropyridine-N-oxide.[1]

  • Hydrolysis: Suspend the N-oxide in 10% NaOH (aq) and MeOH (1:1 v/v). Reflux for 4h. The solution will turn dark. Acidify to pH 2 with HCl. The product, 5-bromo-1-hydroxy-2(1H)-pyridinone, precipitates as an off-white solid.[1] Filter and dry.[3]

  • Protection (Critical Step): Dissolve the hydrolyzed product (5.0 g) in DMF (50 mL). Add K2CO3 (2.0 eq) and stir for 30 min to form the potassium salt. Add Benzyl bromide (1.1 eq) dropwise.

    • Note: The reaction is strictly O-alkylation of the N-hydroxy group under these conditions.

    • Stir at 60°C for 12h. Pour into ice water. Extract with EtOAc.[3]

    • Validation: 1H NMR should show the benzylic singlet (~5.2 ppm) and the disappearance of the broad N-OH peak.

Protocol 2: Scaffold Attachment via Suzuki-Miyaura Coupling

Target: Tripodal Siderophore Mimic Rationale: Using a tripodal boronic acid (e.g., 1,3,5-phenyl-triboronic acid derivative) allows the attachment of three HOPO units in a single step, creating a hexadentate ligand ideal for octahedral Fe(III).[1]

Materials:

  • Building Block from Protocol 1

  • Tripodal Aryl Boronate Scaffold (e.g., 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: Cs2CO3 (3.0 eq per coupling site)

  • Solvent: Toluene/Water (4:1) or Dioxane/Water[4]

Procedure:

  • Degassing: In a Schlenk flask, combine the scaffold (1.0 eq) and the protected HOPO building block (3.5 eq - slight excess). Add the base. Evacuate and backfill with Argon (3x).

  • Catalysis: Add degassed solvent and the Pd catalyst.

  • Reaction: Heat to 90°C for 18-24h. The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Filter through Celite. Concentrate the filtrate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

    • Checkpoint: Mass Spectrometry (ESI-MS) must confirm the tri-substituted product mass. Mono- and di-coupled byproducts are common if stoichiometry is off.

Protocol 3: Global Deprotection & Iron Complexation

Target: Active Fe(III)-HOPO Complex

Procedure:

  • Hydrogenolysis: Dissolve the coupled ligand in MeOH/THF (1:1). Add 10% Pd/C (10 wt% loading). Stir under H2 balloon (1 atm) for 4-6h.

    • Monitoring: TLC will show the disappearance of the non-polar starting material and the appearance of a highly polar (streak) product.

  • Iron Loading (The "Go/No-Go" Test):

    • Dissolve the deprotected ligand in MeOH.

    • Add FeCl3 (1.0 eq from a standardized stock solution in 0.1 M HCl).

    • Observation: An immediate color change to deep purple/red indicates coordination.

    • Adjust pH to 7.4 using MOPS buffer. The color should stabilize (typically shifting slightly).

Quantitative Data & Characterization

The following table summarizes expected physicochemical properties for a standard hexadentate 1,2-HOPO mimic constructed via this protocol.

ParameterValue / RangeMethod of DeterminationSignificance
Log

(Fe)
27.0 – 32.0Potentiometric TitrationIndicates high stability; comparable to Enterobactin analogs.
pM (Fe) 26 – 28Calculated at pH 7.4, [L]=10µM, [Fe]=1µMMeasure of biological efficacy; >25 is required to scavenge iron from transferrin.

(Fe-L)
450 – 500 nmUV-Vis SpectroscopyDiagnostic LMCT (Ligand-to-Metal Charge Transfer) band.
Yield (Coupling) 60 – 75%GravimetricSuzuki coupling efficiency on the 5-bromo-HOPO core.

Mechanism of Action: The "Trojan Horse" Strategy

Understanding the biological context is crucial for assay design. The synthesized mimic functions by tricking bacterial receptors.

Trojan_Horse Extracellular Extracellular Space (Low Iron Environment) Mimic Synthetic HOPO Mimic Complex Fe-HOPO Complex (Substrate) Mimic->Complex Chelation (Log Beta > 27) Iron Fe(III) Iron->Complex Chelation (Log Beta > 27) Receptor Outer Membrane Receptor (e.g., FpvA, PfeA) Complex->Receptor Molecular Recognition Periplasm Periplasm Receptor->Periplasm Active Transport (TonB Dependent)

Caption: Pathway of iron acquisition. The synthetic mimic must satisfy the structural requirements of the Receptor (FpvA/PfeA) to be internalized.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Catalyst Poisoning: If the Suzuki coupling stalls, it is often due to trace free N-OH groups binding the Palladium. Ensure the benzyl protection (Protocol 1, Step 3) is >99% complete before attempting coupling. Recrystallize the building block if necessary.

  • Solubility Issues: Hexadentate ligands can be poorly soluble in organic solvents after deprotection. Perform the final deprotection in a solvent mixture that can solubilize the final product (e.g., MeOH/Water) or purify via Reverse-Phase HPLC immediately.

  • Iron Contamination: HOPO ligands are avid scavengers. Use plasticware and LC-MS grade solvents to prevent adventitious iron binding during synthesis, which manifests as a premature pink coloration.[1]

References

  • Raymond, K. N., et al. (2003).[1] "Rational Design of Sequestering Agents for Plutonium and other Actinides." Chemical Reviews. Link

  • Hider, R. C., & Kong, X. (2010).[1] "Chemistry and biology of siderophores." Natural Product Reports. Link

  • Miller, M. J., et al. (2021).[1] "Synthetic Mimics of Native Siderophores Disrupt Iron Trafficking in Acinetobacter baumannii." ACS Infectious Diseases. Link

  • Gauthier, T., et al. (2020).[1] "Synthesis of a new tetradentate chelator with 1-Hydroxy-2(1H)-pyridinone (HOPO) as chelating unit." Journal of Molecular Structure. Link

  • BenchChem. (2025).[3][5] "Application Notes: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives [Analogous Coupling Conditions]." Link

Sources

Application

Application Notes and Protocols: Incorporating 5-Bromo-1-hydroxypyridin-2(1H)-one into Metallo-Supramolecular Assemblies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 5-Bromo-1-hydroxypyridin-2(1H)-one in Advanced Supramolecular Chemistry The field of metallo-supramolecular chemistry, wh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 5-Bromo-1-hydroxypyridin-2(1H)-one in Advanced Supramolecular Chemistry

The field of metallo-supramolecular chemistry, which focuses on the self-assembly of metal ions and organic ligands into discrete and polymeric structures, has garnered significant attention for its potential in diverse applications, including drug delivery, catalysis, and materials science.[1][2][3][4] A key component in the construction of these functional assemblies is the organic ligand, which dictates the structure, stability, and ultimately, the properties of the resulting metallo-supramolecular architecture.

Among the vast library of available ligands, 1-hydroxypyridin-2(1H)-ones, a class of N-heterocyclic metal chelators, have emerged as a particularly promising scaffold.[5] Their bidentate nature allows for the formation of stable complexes with a variety of metal ions.[6][7] The introduction of a bromine atom at the 5-position of the pyridinone ring, yielding 5-Bromo-1-hydroxypyridin-2(1H)-one, offers a strategic modification to fine-tune the electronic properties and steric profile of the ligand. This, in turn, influences the coordination geometry and reactivity of the resulting metal complexes, opening new avenues for the rational design of functional metallo-supramolecular assemblies.[8]

This guide provides a comprehensive overview of the incorporation of 5-Bromo-1-hydroxypyridin-2(1H)-one into metallo-supramolecular assemblies. It details the synthesis and characterization of the ligand, outlines protocols for the formation of metal complexes, and discusses the analytical techniques crucial for elucidating the structure and properties of these novel materials. The causality behind experimental choices is emphasized to provide a deeper understanding of the underlying chemical principles.

Section 1: The Ligand: Synthesis and Characterization of 5-Bromo-1-hydroxypyridin-2(1H)-one

The successful construction of well-defined metallo-supramolecular assemblies begins with a pure and well-characterized ligand. This section details a reliable synthetic route to 5-Bromo-1-hydroxypyridin-2(1H)-one and the essential analytical techniques for its characterization.

Synthesis Protocol

The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one can be achieved through a multi-step process, often starting from a commercially available pyridinone derivative. A general and adaptable procedure is outlined below. The rationale for each step is provided to ensure a thorough understanding of the reaction mechanism.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Starting Material (e.g., 2-Hydroxypyridine) Step1 Bromination Start->Step1 Step2 N-Oxidation Step1->Step2 Step3 Rearrangement/Hydroxylation Step2->Step3 Product 5-Bromo-1-hydroxypyridin-2(1H)-one Step3->Product

Caption: A generalized workflow for the synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one.

Detailed Step-by-Step Protocol:

  • Bromination of 2(1H)-Pyridinone: The initial step involves the electrophilic bromination of a suitable pyridinone precursor. A common starting material is 2-hydroxypyridine, which exists in equilibrium with its 2(1H)-pyridinone tautomer.

    • Rationale: The pyridinone ring is activated towards electrophilic substitution. The choice of brominating agent (e.g., N-bromosuccinimide (NBS) or bromine in acetic acid) and reaction conditions (temperature, solvent) is critical to control the regioselectivity and prevent over-bromination.[9] Acetic acid is a common solvent as it can protonate the pyridinone, further activating the ring.

  • N-Hydroxylation: The introduction of the N-hydroxy group is a key step. This is often achieved through oxidation of the nitrogen atom followed by rearrangement.

    • Rationale: Direct N-hydroxylation can be challenging. A common strategy involves the formation of a pyridine-N-oxide intermediate, which can then be rearranged to the N-hydroxypyridinone. Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are effective oxidizing agents for this transformation.

It is important to note that specific reaction conditions, including stoichiometry, temperature, and reaction time, will need to be optimized based on the specific starting material and scale of the reaction. Careful monitoring by techniques such as Thin Layer Chromatography (TLC) is essential to determine reaction completion.

Physicochemical Properties and Characterization Data

Accurate characterization of the synthesized 5-Bromo-1-hydroxypyridin-2(1H)-one is paramount before its use in constructing supramolecular assemblies. The following table summarizes its key properties.

PropertyValue
Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
Appearance White to off-white solid
CAS Number 874493-49-9
InChI Key TYSIOVAYSVFULC-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 5-Bromo-1-hydroxypyridin-2(1H)-one.

Essential Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the positions of the bromine and hydroxyl groups on the pyridinone ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O (ketone) and O-H (hydroxyl) stretches.

  • Melting Point Analysis: A sharp melting point is indicative of high purity.

Section 2: Formation of Metallo-Supramolecular Assemblies

The core of this application note is the incorporation of 5-Bromo-1-hydroxypyridin-2(1H)-one into metallo-supramolecular structures. The choice of metal ion is critical as it influences the coordination number, geometry, and ultimately the final architecture of the assembly.[7]

Selection of Metal Ions

Hydroxypyridinone-based ligands are known to form stable complexes with a wide range of "hard" metal ions.[10] The selection of the metal ion should be guided by the desired properties of the final assembly.

Commonly Used Metal Ions and Their Rationale:

Metal IonTypical Coordination GeometryRationale for Use
Fe(III) OctahedralHigh affinity for hydroxypyridinones, relevant for biological applications and magnetic materials.[10]
Ga(III) OctahedralSimilar ionic radius to Fe(III), used in radiopharmaceutical applications.[6]
Al(III) OctahedralCan form stable, colorless complexes, useful for spectroscopic studies.
Ru(II) OctahedralForms kinetically inert complexes, allowing for the construction of robust assemblies. Often used in anticancer drug development.[1][4]
Pd(II) / Pt(II) Square PlanarCan lead to the formation of 2D metallacycles and 3D cages, with applications in catalysis and drug delivery.[2]

Table 2: Common Metal Ions for Assembly with Hydroxypyridinone Ligands.

General Protocol for Self-Assembly

The formation of metallo-supramolecular assemblies is often a spontaneous process driven by the coordination between the metal ion and the ligand. The following protocol provides a general guideline that can be adapted for various metal-ligand combinations.

Diagram of the Self-Assembly Process:

Self_Assembly Ligand 5-Bromo-1-hydroxypyridin-2(1H)-one Solution Mixing Mixing & Stirring (Controlled Temperature & pH) Ligand->Mixing Metal Metal Salt Solution (e.g., FeCl3, RuCl2(p-cymene)2) Metal->Mixing Assembly Metallo-Supramolecular Assembly Mixing->Assembly

Caption: A schematic representation of the self-assembly process.

Detailed Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Dissolve a precisely weighed amount of 5-Bromo-1-hydroxypyridin-2(1H)-one in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt.

    • Prepare a separate stock solution of the chosen metal salt (e.g., FeCl₃, RuCl₂(p-cymene)₂, Pd(NO₃)₂) in the same or a miscible solvent.

  • Controlled Mixing:

    • Slowly add the metal salt solution to the ligand solution with constant stirring. The stoichiometry of the metal to ligand is a critical parameter that will determine the final structure of the assembly.

    • Rationale: Slow addition helps to avoid the formation of amorphous precipitates and favors the thermodynamic product. The reaction is often carried out at room temperature, but in some cases, gentle heating may be required to overcome kinetic barriers.

  • pH Adjustment (if necessary):

    • The coordination of the hydroxypyridinone ligand is pH-dependent, as it typically binds in its deprotonated form.[6] For some metal ions, it may be necessary to add a non-coordinating base (e.g., triethylamine or a dilute solution of NaOH) to facilitate deprotonation and complex formation.

    • Rationale: Controlling the pH ensures the ligand is in the correct form for coordination and can prevent the hydrolysis of the metal salt.

  • Isolation and Purification:

    • The resulting metallo-supramolecular assembly may precipitate out of solution upon formation or can be isolated by slow evaporation of the solvent.

    • Purification can be achieved by recrystallization from a suitable solvent system or by washing with appropriate solvents to remove any unreacted starting materials.

Section 3: Characterization of the Metallo-Supramolecular Assemblies

A suite of analytical techniques is required to confirm the formation of the desired assembly and to elucidate its structural and physicochemical properties.

Spectroscopic and Spectrometric Techniques
  • NMR Spectroscopy (¹H, ¹³C): Changes in the chemical shifts of the ligand protons upon coordination provide direct evidence of metal binding. For diamagnetic complexes, 2D NMR techniques (e.g., COSY, HSQC) can be used for complete structural assignment.

  • UV-Vis Spectroscopy: The formation of the metal-ligand complex often results in the appearance of new absorption bands in the UV-visible spectrum, corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. This technique is also useful for determining the stoichiometry of the complex using methods like Job's plot.

  • Mass Spectrometry (ESI-MS, MALDI-TOF): These techniques are invaluable for determining the mass of the assembled structure, providing direct evidence for the formation of discrete assemblies and confirming their molecular formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the assembly in the solid state, including bond lengths, bond angles, and the overall coordination geometry.

Other Analytical Methods
  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed structure.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the assembly and can be used to identify the presence of solvent molecules within the crystal lattice.

Section 4: Potential Applications in Drug Development and Beyond

The unique properties of metallo-supramolecular assemblies derived from 5-Bromo-1-hydroxypyridin-2(1H)-one open up a range of potential applications.

  • Drug Delivery: The discrete cavities within 3D metallacages can encapsulate therapeutic agents, protecting them from degradation and enabling targeted release.[1][2][11] The bromo-substituent can be used as a handle for further functionalization to attach targeting moieties.

  • Theranostics: By incorporating imaging agents (e.g., fluorescent dyes or radiometals) and therapeutic components into the same assembly, theranostic agents that combine diagnostic and therapeutic functions can be developed.[11]

  • Catalysis: The confined space within a supramolecular cage can act as a nanoreactor, promoting specific chemical reactions with high selectivity.[12][13]

  • Sensing: The interaction of the assembly with specific analytes can lead to a measurable change in its spectroscopic properties (e.g., color or fluorescence), forming the basis for chemical sensors.[3]

Conclusion

5-Bromo-1-hydroxypyridin-2(1H)-one is a versatile and valuable building block for the construction of functional metallo-supramolecular assemblies. Its synthesis is achievable through established organic chemistry methodologies, and its incorporation into metal complexes can be controlled through careful manipulation of reaction conditions. The resulting assemblies exhibit a wide range of structural diversity and possess properties that make them attractive candidates for applications in drug delivery, theranostics, catalysis, and sensing. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists to explore the exciting potential of this ligand in the rapidly advancing field of supramolecular chemistry.

References

  • Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging. PMC.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI.
  • Biomedical Applications of Metallosupramolecular Assemblies—Structural Aspects of the Anticancer Activity. Frontiers.
  • Heteroleptic metallosupramolecular aggregates/complexation for supramolecular c
  • Building metallo-supramolecular cages for sensing and catalytic applic
  • Hydroxypyridinone Journey into Metal Chel
  • Polymeric Systems Containing Supramolecular Coordin
  • Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PMC.
  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC.
  • Designing Metallo-Supramolecular Assemblies for Biomimetic Catalysis and Environmental Sustainability. etd@IISc.
  • Hydroxypyridinone Journey into Metal Chel
  • Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update.
  • Su

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-1-hydroxypyridin-2(1H)-one Synthesis

Welcome to the Advanced Troubleshooting Hub for the synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one . As a versatile chelator and critical intermediate in drug discovery, obtaining high-purity yields of this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for the synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one . As a versatile chelator and critical intermediate in drug discovery, obtaining high-purity yields of this compound is a common bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind yield losses—specifically over-bromination and sluggish N-oxidation—and provide self-validating, field-proven protocols to overcome them.

Synthesis Route Selection & Quantitative Benchmarks

There are two primary synthetic pathways to generate 5-Bromo-1-hydroxypyridin-2(1H)-one. Selecting the right route depends on your lab's equipment and tolerance for specific impurities.

RouteComparison SM1 Route A: 1-Hydroxypyridin-2(1H)-one Prod 5-Bromo-1-hydroxypyridin-2(1H)-one (Target Product) SM1->Prod Br2 or NBS (Challenge: Regioselectivity) Imp1 3,5-Dibromo Impurity (Over-bromination) SM1->Imp1 Excess Reagent / High pH SM2 Route B: 5-Bromo-2-pyridone SM2->Prod m-CPBA or H2O2/AcOH (Challenge: Low Reactivity) Imp2 Unreacted Starting Material (Sluggish Oxidation) SM2->Imp2 Standard Batch Conditions

Fig 1. Comparison of synthetic routes and primary yield-limiting challenges.

Quantitative Route Comparison Data

To facilitate easy comparison, the following table summarizes the expected quantitative metrics and operational parameters for each approach based on kinetic studies and reactor technologies.

MetricRoute A: Direct BrominationRoute B: N-Oxidation (Batch)Route B: N-Oxidation (Microreactor)
Target Conversion 40 - 60%< 10%> 90%
Reagent Equivalents 0.95 - 1.0 eq NBS3.0 - 5.0 eq Oxidant5.0 eq H₂O₂
Reaction Temperature 0 °C to 25 °C25 °C to 80 °C130 °C
Reaction Time 1 - 4 hours12 - 24 hours30 minutes
Major Impurity 3,5-dibromo (~20-30%)Unreacted SM (>80%)Degradation products (<5%)

Troubleshooting FAQs & Mechanistic Rationale

FAQ 1: Why am I getting mostly 3,5-dibromo-1-hydroxypyridin-2(1H)-one instead of the mono-bromo product?

The Causality: This is a classic kinetic trap driven by pKa shifts. The tautomeric system of 2-pyridone derivatives reacts with bromine via the predominant neutral tautomer at pH < 6, but via the highly nucleophilic conjugate anion at pH > 6[1].

When the first bromine atom is added to the 5-position, its electron-withdrawing nature lowers the pKa of the resulting monobromo derivative[1]. Consequently, at the same pH, the monobromo product forms its conjugate anion much more readily than the starting material. This mono-bromo anion is hyper-reactive toward electrophiles, leading to rapid, uncontrolled dibromination[1].

BrominationMechanism N N-Hydroxy-2-pyridone (Higher pKa) Anion1 Conjugate Anion (Nucleophilic) N->Anion1 Base / -H+ Mono 5-Bromo Intermediate (Lower pKa) Anion1->Mono +Br+ (Fast) Anion2 Mono-bromo Anion (Highly Populated at given pH) Mono->Anion2 -H+ (Favored by Br) Di 3,5-Dibromo Product (Yield Loss) Anion2->Di +Br+ (Very Fast)

Fig 2. Mechanistic pathway showing how pKa shifts drive unwanted dibromination.

The Solution: You must artificially suppress the formation of the conjugate anion. Run the reaction in highly acidic conditions (e.g., adding catalytic H₂SO₄) to force the reaction through the slower, but more controllable, neutral tautomer pathway. Furthermore, keep the molar ratio of the brominating agent strictly under 1.0 equivalent to minimize multi-brominated by-products[2].

FAQ 2: My N-oxidation of 5-bromo-2-pyridone stalls at low conversion. How can I drive it to completion?

The Causality: Halogenated pyridines are notoriously resistant to N-oxidation. The bromine atom pulls electron density away from the pyridine ring, severely deactivating the nitrogen lone pair. Standard batch reactions with H₂O₂ or m-CPBA often yield extremely poor conversions (e.g., ~2% for 2-bromopyridine derivatives)[3].

NOxidationMechanism SM 5-Bromo-2-pyridone (Deactivated N) TS Transition State (High Activation Energy) SM->TS + Oxidant Oxidant Active Oxidant (e.g., CF3CO3H) Oxidant->TS Prod N-Oxide Product (Target) TS->Prod O-Transfer

Fig 3. N-oxidation requires highly active peracids due to nitrogen deactivation.

The Solution: You must increase the electrophilicity of the oxidant or the thermal energy of the system.

  • Chemical approach: Use Urea-Hydrogen Peroxide (UHP) combined with Trifluoroacetic Anhydride (TFAA) to generate highly reactive trifluoroperacetic acid in situ.

  • Engineering approach: Utilize microreactor technology. Continuous-flow glass microreactors allow you to safely heat the reaction to 130 °C with 5 equivalents of H₂O₂, pushing conversions from <10% to >90% without the risk of thermal runaway or metal-ion catalyzed peroxide decomposition[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that you can verify the integrity of the reaction at critical junctures.

Protocol A: Regiocontrolled Bromination of 1-Hydroxypyridin-2(1H)-one

Objective: Maximize 5-bromo selectivity by suppressing anion formation via pH control.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-hydroxypyridin-2(1H)-one (10.0 mmol, 1.0 eq) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Acidification: Add concentrated H₂SO₄ (1.0 mmol, 0.1 eq) to the solution. Self-Validation: The pH of an aliquot diluted in water should test < 4.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Controlled Addition: Dissolve N-Bromosuccinimide (NBS, 9.5 mmol, 0.95 eq) in 20 mL of DMF. Use a syringe pump to add the NBS solution dropwise over 2 hours. Note: Sub-stoichiometric addition is critical to prevent dibromination[2].

  • Monitoring: Stir for 1 hour at 0 °C. Check conversion via LC-MS. The reaction proceeds via rapid formation of an addition compound followed by slow acid-catalyzed elimination[4].

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to isolate the pure 5-bromo-1-hydroxypyridin-2(1H)-one.

Protocol B: Forced N-Oxidation using UHP/TFAA

Objective: Overcome nitrogen deactivation using a highly electrophilic peracid.

  • Preparation: In a 100 mL round-bottom flask, suspend 5-bromo-2-pyridone (10.0 mmol, 1.0 eq) and Urea-Hydrogen Peroxide (UHP, 40.0 mmol, 4.0 eq) in anhydrous Dichloromethane (DCM, 40 mL).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Oxidant Generation: Slowly add Trifluoroacetic Anhydride (TFAA, 35.0 mmol, 3.5 eq) dropwise over 30 minutes. Caution: This step is highly exothermic as trifluoroperacetic acid is generated in situ.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 to 18 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The product spot will stain deeply with FeCl₃ due to the hydroxamic acid moiety.

  • Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous Na₂S₂O₃. Self-Validation: Test the aqueous layer with KI-starch paper. It must remain white, confirming all peroxides are destroyed.

  • Workup: Neutralize the mixture with saturated aqueous NaHCO₃ until bubbling ceases. Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the target compound.

References

1. The mechanism of bromination of pyrimidin-2(1H)-one, its N-methyl and NN′-dimethyl derivatives, RSC Publishing. 4 2.[1] Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution, ResearchGate.1 3. US7053251B2 - Bromination of hydroxyaromatic compounds, Google Patents. 2 4.[3] Preparation of Pyridine N-oxide Derivatives in Microreactor, Periodica Polytechnica. 3

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1-hydroxy-2-pyridone

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of 5-bromo-1-hydroxy-2-pyridone. The purity of this ke...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis and purification of 5-bromo-1-hydroxy-2-pyridone. The purity of this key intermediate is paramount for the integrity of downstream applications, including the synthesis of novel active pharmaceutical ingredients (APIs). This document provides in-depth, field-tested guidance in a direct question-and-answer format to address common and complex challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: What are the primary purification strategies for crude 5-bromo-1-hydroxy-2-pyridone?

The three most effective and commonly employed methods for purifying 5-bromo-1-hydroxy-2-pyridone are recrystallization, silica gel column chromatography, and acid-base extraction. The choice depends on the nature and quantity of impurities, as well as the scale of your reaction. Recrystallization is ideal for removing small amounts of impurities from a solid crude product. Column chromatography offers the highest resolution for separating compounds with similar polarities. Acid-base extraction is a highly efficient bulk purification method to remove neutral or basic impurities.

Q2: What are the common impurities I should anticipate in a crude mixture?

Impurities in a typical synthesis can arise from several sources:

  • Unreacted Starting Materials: Such as 2-hydroxynicotinic acid or its derivatives if used in the synthesis.[1][2]

  • Over-bromination Products: The formation of di-brominated species, such as 3,5-dibromo-1-hydroxy-2-pyridone, is a common side reaction.[2][3]

  • Regioisomers: Depending on the synthetic route, isomers with bromine at different positions on the pyridine ring could be present.

  • Degradation Products: Pyridone rings, especially when functionalized, can be susceptible to oxidation, leading to colored impurities.[4]

  • Residual Solvents and Reagents: Solvents like DMF or acetic acid and reagents from the workup may persist in the crude product.[5][6]

Q3: How do I choose the best purification method for my specific situation?

The optimal purification strategy is determined by the characteristics of your crude product. The following decision tree provides a logical workflow for selecting the most appropriate method.

Purif_Decision_Tree Start Crude 5-bromo-1-hydroxy-2-pyridone IsSolid Is the crude product a solid? Start->IsSolid ImpurityType Are major impurities neutral or basic? IsSolid->ImpurityType Yes ColumnChrom Perform Column Chromatography IsSolid->ColumnChrom No (Oily/Tacky) Recrystallize Attempt Recrystallization ImpurityType->Recrystallize No (e.g., isomers) AcidBase Perform Acid-Base Extraction ImpurityType->AcidBase Yes PurityCheck1 Assess Purity (TLC, HPLC, m.p.) Recrystallize->PurityCheck1 PurityCheck2 Assess Purity (TLC, HPLC, m.p.) AcidBase->PurityCheck2 PurityCheck3 Assess Purity (TLC, HPLC, m.p.) ColumnChrom->PurityCheck3 IsPure Is purity >98%? PurityCheck1->IsPure PurityCheck2->IsPure PurityCheck3->IsPure IsPure->ColumnChrom No End Purified Product IsPure->End Yes

Caption: Purification strategy decision tree.

Q4: How can I definitively confirm the purity of my final product?

A combination of analytical techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis, typically expressed as a percentage of the area of the main peak.[7][8][9] A C18 reversed-phase column is a good starting point.[4]

  • Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point within a narrow range (e.g., 1-2 °C).[10] Significant depression or a broad melting range indicates the presence of impurities. The reported melting point for the related 5-bromo-2-hydroxypyridine is in the 173-186 °C range.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structural integrity of the compound and for detecting proton-bearing impurities.[11][12] The absence of unexpected signals is a strong indicator of high purity.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct Q&A format.

Recrystallization Issues

Problem: My product either "oils out" or fails to crystallize from solution.

  • Possible Cause & Scientific Rationale: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated upon cooling, causing the compound to separate as a liquid phase rather than forming a crystal lattice. This is common if the solvent's boiling point is higher than the compound's melting point or if significant impurities are depressing the melting point.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure material, add a single crystal to the cooled solution to initiate crystallization.

    • Re-evaluate the Solvent System: Your solvent may be too good. Add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot, clear solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify it again before allowing it to cool slowly.[4] For a polar compound like this, a good starting system is an alcohol (ethanol, isopropanol) with water as the anti-solvent.[2][4]

    • Cool Slowly: Rapid cooling encourages precipitation and oiling out. Let the flask cool to room temperature undisturbed for several hours before moving it to an ice bath.[10]

Problem: The final product is still off-white or yellowish after recrystallization.

  • Possible Cause & Scientific Rationale: Persistent color often indicates the presence of highly conjugated or oxidized impurities that co-crystallize with the product. The chosen solvent may not be effective at leaving these impurities in the mother liquor.

  • Troubleshooting Steps:

    • Use Activated Carbon: Add a very small amount (1-2% by weight) of activated carbon to the hot, dissolved solution. The carbon will adsorb colored impurities. Swirl for a few minutes, then perform a hot gravity filtration to remove the carbon before cooling. Caution: Using too much carbon will adsorb your product and drastically reduce your yield.

    • Perform Recrystallization Under Inert Atmosphere: If the impurities are forming due to air oxidation during the heating process, sparge your solvent with nitrogen or argon and maintain an inert atmosphere over the solution as it heats and cools.[4]

Column Chromatography Issues

Problem: My compound is streaking or tailing badly on the silica column.

  • Possible Cause & Scientific Rationale: The pyridone moiety contains a basic nitrogen and an acidic hydroxyl group, which can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[13] This strong, non-ideal interaction leads to poor peak shape and streaking.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a competitive binder to the eluent to block the active sites on the silica.

      • For acidic compounds: Add 0.5-2% acetic or formic acid.[13]

      • For basic compounds: Add 0.5-2% triethylamine.[13] Given the amphipathic nature of 5-bromo-1-hydroxy-2-pyridone, starting with an acetic acid modifier is often effective.

    • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like alumina or a bonded phase like C18 for reversed-phase chromatography.

Problem: I am getting poor separation between my product and a key impurity.

  • Possible Cause & Scientific Rationale: The polarity of the chosen eluent system is not optimal for differentiating between the components of the mixture.

  • Troubleshooting Steps:

    • Optimize the Eluent System: Use TLC to test various solvent mixtures. A good starting point for pyridones is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[1][11] Aim for an Rf value of ~0.3 for your target compound for the best separation on a column.

    • Reduce Column Loading: Overloading the column is a primary cause of poor separation.[13] As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.

    • Use a Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Acid-Base Extraction Issues

Problem: A thick emulsion has formed between the organic and aqueous layers.

  • Possible Cause & Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, often stabilized by particulate matter or compounds that act as surfactants. They are common when shaking solutions of similar densities too vigorously.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; sometimes the layers will separate on their own.

    • Break the Emulsion: Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous layer helps to force the separation.

    • Filter: Pass the entire mixture through a pad of Celite or glass wool in a funnel. This can physically disrupt the emulsion.

    • Prevention: In the future, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking.[14]

Problem: No precipitate forms after acidifying the basic aqueous extract.

  • Possible Cause & Scientific Rationale: The product may not be precipitating because the pH is not sufficiently acidic to protonate the phenoxide/enolate, the product has some water solubility, or the concentration is too low.

  • Troubleshooting Steps:

    • Verify the pH: Use pH paper or a pH meter to ensure the solution is acidic (pH 1-2).[14] Add more acid if necessary.

    • Cool the Solution: Reduce the solubility of your product by cooling the flask in an ice bath for at least 30 minutes.[10]

    • Extract the Product: If the compound has significant water solubility, it may not precipitate. In this case, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (3x volumes). The protonated, neutral product will move into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is already >85% pure and crystalline.

  • Solvent Selection:

    • Place ~20-30 mg of crude material into several small test tubes.

    • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature.

    • Heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound when hot.[10]

    • Allow the clear, hot solutions to cool. The best solvent will yield abundant crystals upon cooling.

    • If a single solvent is not ideal, try a binary system like ethanol/water or ethyl acetate/heptane.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid completely.

    • Optional (for colored impurities): Remove from heat, add a spatula tip of activated carbon, and heat with stirring for 5 minutes.

    • Optional: Perform a hot gravity filtration to remove the carbon or any insoluble impurities. Use a pre-heated funnel to prevent premature crystallization.[4]

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][10]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This is the method of choice for separating mixtures of compounds with different polarities.

Column_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation Pack 1. Pack Column (Slurry Method) Adsorb 2. Adsorb Crude Product (Dry or Wet Loading) Pack->Adsorb Elute 3. Elute with Mobile Phase (Isocratic or Gradient) Adsorb->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Standard workflow for flash column chromatography.

  • Preparation:

    • Select a column and pack it with silica gel (230-400 mesh) using the "slurry method" with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load."

    • Carefully add the dry load to the top of the packed column.

  • Elution and Collection:

    • Begin eluting the column with the starting mobile phase. For this compound, a gradient from 10% to 50% Ethyl Acetate in Hexanes is a good starting point to test. Remember to add 0.5% acetic acid to the eluent to improve peak shape.[13]

    • Collect fractions of equal volume in test tubes.

    • Monitor the elution of compounds using a UV lamp (if the compounds are UV active) or by spotting fractions onto a TLC plate.

  • Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-bromo-1-hydroxy-2-pyridone.

Protocol 3: Purification by Acid-Base Extraction

This powerful technique separates the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (~10-20 mL per gram of crude).

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 1 M aqueous NaOH solution.[14]

    • Stopper the funnel, invert, and vent. Gently swirl or invert the funnel for 2-3 minutes to allow the acidic product to deprotonate and move into the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh 1 M NaOH two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation and Isolation:

    • Cool the combined basic aqueous extracts in an ice bath.

    • Slowly add concentrated HCl or 6 M HCl dropwise while stirring until the solution reaches a pH of ~2 (check with pH paper).[15] A precipitate of the pure product should form.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing with cold deionized water.

    • Dry the purified product under vacuum.

Section 4: Purity Verification Data

After purification, use the following data to confirm the identity and purity of your 5-bromo-1-hydroxy-2-pyridone.

Analytical Technique Expected Result for Pure Compound Notes
Appearance Off-white to pale yellow crystalline powder.[7]A strong color may indicate residual impurities or degradation.
Melting Point Sharp, with a narrow range (e.g., 177-186 °C).[8]A broad or depressed melting point suggests impurity.
¹H NMR (DMSO-d₆) Expect signals for the three aromatic protons on the pyridone ring, with characteristic splitting patterns and chemical shifts. The N-OH proton will likely be a broad singlet.The absence of signals from starting materials or byproducts is crucial.
HPLC (Reversed-Phase) A single major peak with >98% area under the curve.Use a photodiode array (PDA) detector to check for co-eluting impurities.
TLC (e.g., 1:1 Hex:EtOAc) A single spot with a consistent Rf value.Use a UV lamp for visualization. Check for baseline impurities or spots that are very close to the main product spot.

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. [Link]

  • 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem. [Link]

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • Investigative Acid-Base-Neutral Extraction 2013 - Truman ChemLab. [Link]

  • efficient synthesis of bromides from carboxylic acids containing a sensitive functional group - Organic Syntheses Procedure. [Link]

  • Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone - PrepChem.com. [Link]

  • Chromegabond LC Columns - MZ-Analysentechnik. [Link]

  • How can I determine the purity of an isolated compound? - ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4- BROMOPHENYL). [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • 447 Heterocyclic Letters Vol. 11| No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - heteroletters.org. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 5-Bromo-1-hydroxypyridin-2(1H)-one

Current Status: Operational Ticket ID: SOL-5BR-HOPO-001 Assigned Specialist: Senior Application Scientist, PhysChem Division[1][2] Executive Summary: The "Hidden" Variables You are likely encountering solubility difficul...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SOL-5BR-HOPO-001 Assigned Specialist: Senior Application Scientist, PhysChem Division[1][2]

Executive Summary: The "Hidden" Variables

You are likely encountering solubility difficulties with 5-Bromo-1-hydroxypyridin-2(1H)-one (hereafter referred to as 5-Br-1,2-HOPO ) because you are treating it as a standard organic solid.[1][2] It is not.

This molecule is a cyclic hydroxamic acid mimic (specifically a cyclic N-hydroxyamide).[1][2] Its solubility is governed by three competing factors often overlooked in standard protocols:

  • pKa-Dependent Ionization: It functions as a weak acid.[1][2]

  • Siderophore Mimicry: It avidly scavenges trace iron from water/glassware, forming insoluble complexes.

  • Lipophilic Drag: The 5-bromo substituent significantly reduces the water solubility of the neutral form compared to the parent hydroxypyridinone.[2]

This guide provides a root-cause analysis and actionable protocols to resolve these issues.

Part 1: Diagnostic Decision Matrix

Before altering your protocol, identify the specific failure mode using the logic flow below.

SolubilityTroubleshooting Start START: Observation Cloudy Solution is cloudy/precipitate present Start->Cloudy ColorChange Solution turned pink/red/purple Start->ColorChange NoDissolve Solid floats/sinks, no color change Start->NoDissolve CheckPH Check pH. Is pH < 6.0? Cloudy->CheckPH CheckMetal Check Water Source. Is it HPLC grade / Metal-free? ColorChange->CheckMetal NoDissolve->CheckPH Action_Base Action: Adjust pH to 7.4-8.0 (Deprotonation) CheckPH->Action_Base Yes (Acidic) Action_Cosolvent Action: Add DMSO (5-10%) (Lipophilic Assistance) CheckPH->Action_Cosolvent No (Neutral/Basic) CheckMetal->Action_Base Yes (Verify pH) Action_Chelation Action: Add EDTA or use plasticware (Iron Contamination) CheckMetal->Action_Chelation No/Unsure

Figure 1: Diagnostic logic flow for identifying the root cause of insolubility.

Part 2: Technical Deep Dive & Solutions

Issue 1: The pH Trap (The Protonation State)

The Science: The N-hydroxy group at position 1 is acidic.[1][2]

  • Parent pKa: The parent molecule (1-hydroxy-2-pyridone) has a pKa of approximately 5.8 - 6.1 [1, 2].[1][2]

  • Bromine Effect: The bromine at position 5 is electron-withdrawing.[1][2] This stabilizes the negative charge on the oxygen, likely lowering the pKa to ~5.0 - 5.5 .

The Problem: In unbuffered water (often slightly acidic, pH 5.5-6.0 due to dissolved CO₂), the molecule exists largely in its protonated (neutral) form. The bromine atom makes this neutral form poorly soluble in water due to increased lipophilicity and pi-stacking of the aromatic rings.[1][2]

The Solution: Controlled Deprotonation You must drive the equilibrium toward the anionic form , which is highly water-soluble.[2]

ParameterProtonated Form (Neutral)Deprotonated Form (Anionic)
Dominant pH pH < 5.0pH > 6.5
Solubility Low (< 1 mg/mL est.)[1][2]High (> 10 mg/mL est.)
Appearance White/Off-white SolidClear Solution

Protocol:

  • Suspend the solid in water (approx. 90% of target volume).

  • Add 1.05 equivalents of a base (NaOH or KOH) relative to the molar amount of 5-Br-1,2-HOPO.

  • Vortex.[2] The solution should clarify immediately.

  • Buffer with PBS or HEPES (pH 7.[2]4) to maintain solubility.

Issue 2: The "Pink Water" Phenomenon (Trace Metal Chelation)

The Science: 1-hydroxy-2-pyridones (1,2-HOPOs) are potent bidentate ligands.[1][2] They are structural analogs of siderophores (bacterial iron-scavenging agents) [3].[1][2]

  • They form 3:1 complexes with Fe(III).[3][4]

  • Critical Failure Mode: The neutral Iron(III) complex (

    
    ) is often insoluble in water  and intensely colored (red/purple) [4].
    

The Problem: If you use standard glass beakers (which leach trace iron) or non-ultrapure water, the 5-Br-1,2-HOPO will scavenge the iron, turning the solution pink/red and potentially precipitating the iron complex, which you might mistake for undissolved drug.

The Solution: Decontamination [2]

  • Glassware: Avoid glass if possible. Use polypropylene tubes.

  • Water: Use only Milli-Q (18.2 MΩ) water.

  • Rescue: If the solution is pink, add 0.1 mM EDTA to compete for the iron, or filter the solution if the iron complex has precipitated (though this loses some active compound).

Issue 3: Lipophilicity (The Bromine Factor)

The Science: While the HOPO core is polar, the bromine atom significantly increases the LogP (partition coefficient). If your experiment requires the neutral form (e.g., for cell permeability assays where you cannot use high pH), water alone may fail.

The Solution: Co-Solvent Spiking Create a "solubility bridge" using water-miscible organic solvents.[1][2]

Recommended Co-solvent System:

  • Dissolve 5-Br-1,2-HOPO in 100% DMSO to create a 100 mM stock.

  • Dilute this stock into your aqueous buffer.

    • Max recommended DMSO: 0.5% - 1.0% (biological assays).[1][2]

    • Max recommended DMSO: 10% - 20% (chemical synthesis/purification).[1][2]

Part 3: Master Protocol for Stock Preparation

Objective: Prepare a stable 10 mM stock solution of 5-Bromo-1-hydroxypyridin-2(1H)-one.

Reagents:

  • Compound: 5-Bromo-1-hydroxypyridin-2(1H)-one (MW ≈ 190.0 g/mol )[1][2]

  • Solvent: 100 mM NaOH (freshly prepared) or DMSO (anhydrous)

  • Buffer: PBS (pH 7.4)

Workflow:

ProtocolFlow Step1 1. Weigh Solid (Calculate Molar Mass ~190g/mol) Step2 2. Choose Route Step1->Step2 RouteA Route A: Aqueous (High Solubility) Dissolve in 1.1 eq NaOH Step2->RouteA RouteB Route B: Organic (Stock) Dissolve in 100% DMSO Step2->RouteB Step3A 3A. Vortex until Clear (Ensure pH > 6.5) RouteA->Step3A Step3B 3B. Vortex until Clear (Store at -20°C) RouteB->Step3B Step4A 4A. Dilute with Buffer (PBS pH 7.4) Step3A->Step4A Step4B 4B. Spike into Buffer (Keep DMSO < 1%) Step3B->Step4B

Figure 2: Dual-route preparation workflow based on application needs.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a white precipitate immediately after adding my DMSO stock to PBS. Why? A: This is "crashing out." The local concentration of the neutral compound exceeded its solubility limit before it could disperse. Fix: Vortex the PBS rapidly while adding the DMSO stock dropwise. Alternatively, ensure the PBS pH is 7.4 or higher to encourage ionization.

Q: Can I autoclave a solution of this compound? A: Not recommended. 1-hydroxy-2-pyridones are thermally stable, but the N-OH bond can be sensitive to hydrolysis or oxidation at high temperatures, especially if trace metals are present (Fenton chemistry).[1][2] Use 0.22 µm sterile filtration instead.

Q: The compound turned yellow upon storage. Is it degraded? A: Likely yes, or contaminated. N-hydroxy compounds can oxidize to nitroxides or decompose.[1][2] Store the solid in the dark at -20°C. If in solution, yellowing often indicates photo-oxidation or metal contamination.[1][2]

References

  • Dobbin, P. S., et al. (1993).[5] Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458. (Note: Establishes baseline pKa behavior for hydroxypyridinone cores).

  • Scarrow, R. C., et al. (1985). Ferric ion sequestering agents. 13. Synthesis, structures, and thermodynamics of complexation of cobalt(III) and iron(III) tris complexes of several chelating hydroxypyridinones. Inorganic Chemistry, 24(6), 954–967. (Note: Authoritative source on 1,2-HOPO metal complex solubility).

  • Raymond, K. N., & Pierre, V. C. (2005). Next generation, high turnover siderophore analogues. Bioconjugate Chemistry, 16(1), 3-8.

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27, 637-657.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for 5-Bromo-HOPO Ligands

This guide serves as a specialized technical support resource for researchers working with 5-bromo-HOPO (Hydroxypyridinone) ligands.[1][2] These ligands, particularly 5-bromo-1,2-HOPO and 5-bromo-3,2-HOPO derivatives, ar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-bromo-HOPO (Hydroxypyridinone) ligands.[1][2] These ligands, particularly 5-bromo-1,2-HOPO and 5-bromo-3,2-HOPO derivatives, are critical in the development of high-affinity chelators for actinides, lanthanides (Gd, Eu), and therapeutic metallodrugs.[1]

The bromine substituent at the 5-position introduces unique electronic and steric properties, often enhancing lipophilicity but complicating crystallization due to altered solubility profiles and potential halogen bonding networks.

Current Status: System Operational Role: Senior Application Scientist Ticket ID: CRY-HOPO-BR-005[1][2]

Part 1: Pre-Crystallization Diagnostics

Before attempting crystallization, verify the integrity of your starting material. 5-bromo-HOPO ligands are susceptible to specific degradation pathways that inhibit nucleation.

Q: My material is a dark oil/tar. Is it suitable for crystallization?

A: No. Dark coloration typically indicates oxidative degradation or photodehalogenation.[1][2]

  • Root Cause: The C-Br bond in hydroxypyridinones is sensitive to UV light.[1][2] Prolonged exposure can lead to radical formation and polymerization.[2]

  • Action:

    • Perform 1H NMR . Look for loss of the aromatic proton signal adjacent to the bromine or the appearance of broad polymeric peaks.

    • Purification: If degradation is <10%, perform a rapid filtration through a silica plug using 5% MeOH in DCM.[2] If >10%, recrystallization will fail; repurify via semi-preparative HPLC.

    • Storage: Always store 5-bromo-HOPO solids in amber vials under Argon at -20°C.

Q: What is the optimal protonation state for crystallizing the free ligand?

A: The neutral protonated form is most amenable to single-crystal growth for the free ligand.

  • Mechanism: The zwitterionic or anionic forms (common at high pH) have high charge density and prefer solvation over lattice formation. The neutral form maximizes intermolecular Hydrogen bonding (D-H···A) and Halogen bonding (C-Br[1][2]···O/N), which drives lattice energy.

  • Protocol: Acidify your solution to pH ~2-3 (for 1,2-HOPO) or pH ~6 (for 3,2-HOPO) using dilute HCl or HNO3 before extraction into organic solvents.[1]

Part 2: Troubleshooting & Optimization Protocols

Scenario A: "I am getting an oil, not crystals."

Diagnosis: This is the "Oiling Out" phenomenon, common with brominated aromatics due to their high lipophilicity and low melting points.

Solution: The Dual-Temperature Oscillation Method Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.[1][2]

  • Solvent Switch: Move away from pure alcohols (MeOH/EtOH).[2] Use a binary system: Acetonitrile (ACN) / Water or THF / Hexane .[2]

  • Protocol:

    • Dissolve ligand in minimum hot ACN.[1][2]

    • Add water dropwise until slight turbidity persists.[1][2]

    • Add 1 drop of ACN to clear it.[2]

    • Cycle: Place the vial in a heat block cycling between 25°C and 40°C every 4 hours. This thermal fluctuation prevents the formation of the stable oil phase and encourages the metastable crystal phase.

Scenario B: "I have microcrystals, but they are too small for X-ray diffraction."

Diagnosis: Nucleation rate is too high relative to crystal growth rate.

Solution: Controlled Vapor Diffusion with Halogen-Bonding Promoters The bromine atom is a Lewis acid (sigma-hole) and can form structure-directing interactions.[1][2]

  • Setup: Hanging Drop Vapor Diffusion.

  • Reservoir: 1.0 mL of Diethyl Ether or Pentane .

  • Drop: 2 µL Ligand solution (in MeOH) + 1 µL Chlorobenzene .

    • Why Chlorobenzene? It acts as a "templating agent" or co-solvent that slows evaporation and interacts via pi-stacking, modulating the assembly of the brominated rings.

  • Kinetics: Place at 4°C. Lower temperature reduces kinetic energy, favoring ordered attachment over rapid aggregation.[2]

Part 3: Metal Complexation (Co-Crystallization)

Q: How do I crystallize the 5-bromo-HOPO-Eu/Gd complex?

A: Metal complexes of HOPO ligands are often highly charged.[1][2] You must balance the charge in the lattice.

Protocol: The "Slow Base Release" Technique Direct mixing often precipitates amorphous powder.[2]

  • Dissolve: Ligand (3 eq.) + Metal Salt (1 eq., e.g., EuCl3) in water/MeOH.

  • Add Buffer: Do NOT add NaOH directly.[1][2] Add Hexamethylenetetramine (HMTA) .[2]

    • Mechanism:[1][2][3] HMTA hydrolyzes slowly to release Ammonia and Formaldehyde.[1][2] This gradually raises the pH, deprotonating the HOPO hydroxyl group in a controlled manner, allowing the metal complex to assemble and crystallize slowly.

  • Counter-ions: Add bulky counter-ions like Tetraphenylphosphonium (PPh4+) or Triflate (OTf-) to fill void spaces and stabilize the lattice of charged complexes.[1][2]

Part 4: Data & Visualization

Solvent Compatibility Table for 5-bromo-HOPO
Solvent SystemSolubilityApplicationRisk Factor
Methanol (Hot) HighRapid recrystallizationSolvates too well; yields small crystals.[1][2]
DCM / Hexane ModerateVapor DiffusionRecommended. Good halogen bond stabilization.[1][2]
Water / DMSO HighMetal ComplexationDMSO is hard to remove; crystals may be hygroscopic.[1][2]
Acetone ModerateSlow EvaporationHigh risk of oiling out.[2]
Workflow Diagram: Crystallization Decision Matrix

CrystallizationWorkflow Start Start: 5-bromo-HOPO Sample PurityCheck Purity Check (NMR/HPLC) >95%? Start->PurityCheck Purify Purify: Silica Plug / Recryst. (Protect from Light) PurityCheck->Purify No SolubilityTest Solubility Test PurityCheck->SolubilityTest Yes Purify->PurityCheck Method1 Method A: Vapor Diffusion (DCM/Hexane) SolubilityTest->Method1 Soluble in Organic Method2 Method B: Slow Evaporation (MeOH/EtOH) SolubilityTest->Method2 High Solubility Method3 Method C: Hydrothermal (Water + HMTA) SolubilityTest->Method3 Metal Complex ResultOil Outcome: Oiling Out Method1->ResultOil ResultGood Outcome: Single Crystals Method1->ResultGood ResultMicro Outcome: Microcrystals Method2->ResultMicro Method3->ResultGood FixOil Fix: Dual-Temp Oscillation or Change Anti-solvent ResultOil->FixOil FixMicro Fix: Lower Temp (4°C) or Add Templating Agent ResultMicro->FixMicro FixOil->Method1 FixMicro->Method1

Caption: Decision matrix for selecting and optimizing crystallization methods based on initial solubility and experimental outcomes.

Part 5: References

  • Synthesis and Stability of 1,2-HOPO Complexes

    • Source: National Institutes of Health (PMC)

    • Title: 1,2-Hydroxypyridonate/Terephthalamide Complexes of Gadolinium(III): Synthesis, Stability, Relaxivity, and Water Exchange Properties[4]

    • URL:[Link]

  • Crystallization of Hydroxypyridinone Derivatives

    • Source: Royal Society of Chemistry (Dalton Transactions)

    • Title: Hydroxypyridinones with enhanced iron chelating properties.[1][2][5][6][7] Synthesis, characterization and in vivo tests[8][9]

    • URL:[Link]

  • Actinium Chelation and Crystallization Strategies

    • Source: eScholarship (University of California)

    • Title: Actinium chelation and crystallization in a macromolecular scaffold[10]

    • URL:[Link][10][11]

  • General Crystallization Troubleshooting for Ligands

    • Source: National Institutes of Health (PMC)

    • Title: Crystallization of protein–ligand complexes (Techniques applicable to small molecule co-crystallization)[12]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-1-hydroxypyridin-2(1H)-one Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, inexplicable reaction stalling when attempting pallad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, inexplicable reaction stalling when attempting palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) with 5-bromo-1-hydroxypyridin-2(1H)-one.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of the failure, establish a self-validating experimental protocol to bypass the issue, and provide the mechanistic insights necessary to ensure your synthetic pipeline remains robust and scalable.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does 5-Bromo-1-hydroxypyridin-2(1H)-one completely stall my Suzuki-Miyaura coupling, even with fresh catalyst?

The Causality: The failure is not due to the aryl bromide's electronic properties, but rather the 1-hydroxy-2-pyridone moiety. This structural motif is a highly potent bidentate metal chelator. In solution, the N-hydroxy group and the adjacent carbonyl oxygen act as a thermodynamic sink for transition metals[1].

During the catalytic cycle, instead of undergoing standard oxidative addition, the substrate outcompetes your phosphine ligands and chelates the active palladium center. This forms a highly stable, catalytically inactive square-planar Pd(II) complex. The catalyst is effectively "poisoned" and removed from the catalytic cycle, dropping conversion rates to near zero[2].

PoisoningMechanism A Active Pd(0) Catalyst C Oxidative Addition (Normal Catalytic Cycle) A->C Desired D Bidentate Chelation via N-OH and C=O A->D Parasitic B 5-Bromo-1-hydroxypyridin-2(1H)-one (Substrate) B->C B->D E Inactive Pd(II) Chelated Complex (Catalyst Poisoning) D->E Dead End

Mechanistic pathway illustrating competitive bidentate chelation leading to Pd catalyst poisoning.

Q2: How can I prevent this catalyst poisoning and achieve high yields?

The Solution: The most scientifically sound and self-validating approach is to temporarily mask the chelating ability of the substrate. By protecting the N-hydroxy group prior to the cross-coupling step, you eliminate the bidentate coordination vector.

A Benzyl (Bn) ether is the industry standard for this specific substrate because it is stable under the basic conditions of the Suzuki coupling but can be cleanly removed via palladium-catalyzed hydrogenation later[2]. Once protected, the substrate behaves like a standard, highly reactive electron-deficient aryl bromide.

Q3: What if my downstream target cannot tolerate a deprotection step? Can I force the reaction without protection?

The Trade-off: If a protection-free route is strictly required, you must rely on a "brute force" kinetic approach. This involves using highly sterically hindered, strongly coordinating bidentate ligands (e.g., dppf or XPhos) to outcompete the substrate for the metal center, alongside a massive increase in catalyst loading (up to 10-15 mol%)[3].

However, as shown in the data below, this approach is not recommended for GMP or late-stage development due to severe issues with downstream palladium scavenging[4].

📊 Quantitative Data: Strategy Comparison

The following table summarizes the performance metrics of different coupling strategies for 5-bromo-1-hydroxypyridin-2(1H)-one based on internal validation and literature standards.

StrategySubstrate StateCatalyst LoadingTypical YieldScalabilityDownstream Pd Removal
Standard Suzuki Unprotected2 - 5 mol%< 15%PoorDifficult
Brute Force Suzuki Unprotected10 - 15 mol%40 - 60%PoorVery Difficult (>1000 ppm)
Masked Coupling N-OBn Protected1 - 3 mol%> 85%ExcellentStandard (<10 ppm)

🧪 Validated Experimental Protocol: The "Masked Coupling" Workflow

To ensure a self-validating system, every step in this workflow is designed to be easily monitored via LC-MS or TLC. By isolating the protected intermediate, you guarantee that the subsequent catalytic cycle operates under ideal conditions.

Workflow SM 5-Bromo-1-hydroxypyridin-2(1H)-one P_Step Step 1: Benzylation (BnBr, K2CO3, DMF) SM->P_Step Int 5-Bromo-1-(benzyloxy)pyridin-2(1H)-one [Chelation Masked] P_Step->Int C_Step Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Int->C_Step Prod 5-Aryl-1-(benzyloxy)pyridin-2(1H)-one C_Step->Prod D_Step Step 3: Deprotection (H2, Pd/C, MeOH) Prod->D_Step Final 5-Aryl-1-hydroxypyridin-2(1H)-one [Final Target] D_Step->Final

Three-step workflow: Protection, Suzuki-Miyaura cross-coupling, and subsequent deprotection.

Step 1: N-O Benzylation (Protection)

Purpose: Eliminate the bidentate chelation vector.

  • Charge a flame-dried flask with 5-bromo-1-hydroxypyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to form the potassium salt.

  • Dropwise add Benzyl bromide (BnBr, 1.1 equiv).

  • Stir at 50 °C for 4 hours. Monitor by LC-MS until the starting material is consumed.

  • Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate. The resulting 5-bromo-1-(benzyloxy)pyridin-2(1H)-one can usually be used without further column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Purpose: Form the C-C bond efficiently with low catalyst loading.

  • In a Schlenk flask, combine 5-bromo-1-(benzyloxy)pyridin-2(1H)-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Add Pd(dppf)Cl₂ (2 mol%). Note: Because the substrate is protected, standard catalyst loadings are highly effective[3].

  • Purge the flask with Argon 3 times.

  • Heat to 90 °C for 6–8 hours.

  • Cool to room temperature, filter through a short pad of Celite (to remove bulk Pd), and purify via flash chromatography to isolate the 5-aryl-1-(benzyloxy)pyridin-2(1H)-one.

Step 3: Catalytic Hydrogenation (Deprotection)

Purpose: Restore the N-hydroxy-2-pyridone pharmacophore.

  • Dissolve the coupled product in HPLC-grade Methanol (0.1 M).

  • Add 10% Pd/C (10 wt% relative to the substrate).

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 2–4 hours.

  • Filter the mixture carefully through Celite to remove the Pd/C catalyst, wash with excess Methanol, and concentrate to yield the final 5-aryl-1-hydroxypyridin-2(1H)-one target[2].

📚 References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity. PMC / NIH. Available at: [Link]

Sources

Optimization

Stability of 5-Bromo-1-hydroxypyridin-2(1H)-one under basic hydrolysis

Technical Support Center: Stability & Handling of 5-Bromo-1-hydroxypyridin-2(1H)-one Under Basic Conditions Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-Bromo-1-hydroxypyridin-2(1H)-one Under Basic Conditions

Welcome to the Technical Support Center. As application scientists, we frequently receive inquiries regarding the chemical stability, extraction failures, and anomalous analytical behavior of 1-hydroxy-2-pyridinones (1,2-HOPOs) during basic workups.

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) is a highly versatile, bidentate chelating scaffold utilized in radiopharmaceuticals and neuroprotective drug development (1)[1]. However, its unique tautomeric and electronic properties often lead to mishandling in the lab. This guide synthesizes field-proven insights to help you navigate its behavior under alkaline hydrolysis conditions.

Section 1: Core Mechanistic Principles

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. The N-OH group of 1,2-HOPOs is acidic, with a pKa typically ranging from 5.8 to 6.0 (2)[2].

When exposed to basic conditions (pH > 7), the molecule rapidly deprotonates to form the 1-oxido-2-pyridone anion. This is not a degradation event; it is a reversible state change. The resulting negative charge is highly delocalized across the N-O and C=O oxygens, rendering the pyridone ring exceptionally electron-rich. Because nucleophilic aromatic substitution (SNAr) requires an electron-deficient ring, the electron-rich nature of the 1-oxido anion strongly repels incoming hydroxide ions. Consequently, the 5-bromo substituent and the ring itself exhibit remarkable kinetic stability against basic hydrolysis at ambient temperatures.

Section 2: Troubleshooting & FAQs

Q1: I performed a standard basic wash (sat. NaHCO₃) and my product completely disappeared from the organic layer. Did it degrade?

  • Diagnosis: No, it partitioned into the aqueous layer.

  • Causality: At pH 8.3 (sat. NaHCO₃), the N-OH group (pKa ~5.8) is >99% deprotonated. The resulting anion is highly polar and water-soluble, stripping it entirely from organic solvents.

  • Resolution: To recover your material, you must acidify the aqueous layer to pH 2–3 using 1M HCl. This fully protonates the molecule back to its neutral, lipophilic state, allowing for quantitative extraction into ethyl acetate or dichloromethane.

Q2: My LC-MS shows a massive shift in retention time and severe peak tailing after a basic reaction. Is the ring opening?

  • Diagnosis: You are observing the ionized species on the column.

  • Causality: If your sample is dissolved in a basic matrix and injected onto a reverse-phase column without sufficient acidic buffering in the mobile phase, the compound will travel as a polar anion, eluting near the void volume.

  • Resolution: Always quench analytical aliquots with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) prior to injection. Ensure your mobile phase contains at least 0.1% acid to maintain the analyte in its neutral form.

Q3: I subjected the compound to refluxing 5M NaOH to cleave a stubborn ester elsewhere on the molecule, and my yield dropped to 15%. What happened?

  • Diagnosis: Forcing basic conditions overcome the activation energy for SNAr and oxidative cleavage.

  • Causality: While 1,2-HOPOs are stable to mild and moderate bases, extreme thermal and alkaline stress (>100 °C, high [OH⁻]) forces the hydroxide to attack the 5-position. The bromide is displaced to form 1,5-dihydroxypyridin-2(1H)-one. Prolonged exposure to these conditions, especially in the presence of dissolved oxygen, can also lead to acyclic degradation products (3)[3].

  • Resolution: Switch to milder hydrolysis conditions (e.g., LiOH in THF/H₂O at room temperature) or rigorously degas your solvents with argon to suppress oxidative pathways.

Section 3: Mechanistic Visualization

G A 5-Bromo-1-hydroxypyridin-2(1H)-one (Neutral Species, pH < 4) B 1-Oxido-5-bromopyridin-2-one (Stable Delocalized Anion, pH > 6) A->B Mild Base (OH-) Deprotonation B->A Acidification (H+) C 1,5-Dihydroxypyridin-2(1H)-one (SNAr Product) B->C Forcing Base (e.g., 5M NaOH) Heat > 100°C D Acyclic Degradation Products (Ring Cleavage) B->D Extreme Conditions Oxidative/Basic Cleavage

Mechanistic pathway of 5-Bromo-1-hydroxypyridin-2(1H)-one under basic conditions.

Section 4: Quantitative Stability Data

To aid in experimental design, we have compiled the stability profile of the 5-bromo-1,2-HOPO scaffold under various alkaline conditions.

Reagent / ConditionpHTemperatureHalf-Life (

)
Primary Observation / Outcome
Sat. NaHCO₃ (aq)~8.325 °C> 30 daysStable. Quantitative formation of the 1-oxido anion.
1M NaOH (aq)14.025 °C> 7 daysStable. Highly resistant to ambient hydrolysis.
1M NaOH (aq)14.080 °C~ 12 hoursSlow degradation. Onset of SNAr (debromination).
5M KOH (aq)>14.0100 °C< 2 hoursRapid degradation. Ring opening and complete SNAr.

Section 5: Self-Validating Experimental Protocol

Protocol: Controlled Basic Hydrolysis and Quantitative Recovery Objective: To safely perform basic operations (e.g., ester saponification) on a complex molecule containing the 5-bromo-1,2-HOPO moiety without degrading the heterocyclic core, followed by a validated recovery step.

Step 1: Reaction Setup (Mild Hydrolysis)

  • Dissolve the substrate in a 3:1 mixture of THF and Water (0.1 M concentration).

    • Causality: THF ensures solubility of the organic substrate, while water is necessary for the hydroxide nucleophile.

  • Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

    • Causality: LiOH provides sufficient basicity for ester cleavage without the harsh, forcing nature of concentrated NaOH or KOH, protecting the 5-bromo position from nucleophilic attack.

  • Stir at 25 °C for 2–4 hours. Monitor by LC-MS (ensure aliquots are quenched with 0.1% Formic Acid).

Step 2: Quenching and Acidification (Critical Recovery Step)

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly add 1M HCl dropwise until the aqueous layer reaches pH 2.0–2.5 (verify with pH paper).

    • Causality: Dropping the pH below 3 ensures >99% protonation, neutralizing the highly water-soluble anion back into the lipophilic 1-hydroxy tautomer, which is mandatory for organic extraction.

Step 3: Extraction and Validation

  • Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL per mmol).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Dissolve 1 mg of the crude product in 1 mL of Methanol. Add 1 drop of 1% aqueous FeCl₃. A deep red/purple color instantly confirms the intact presence of the bidentate 1-hydroxy-2-pyridone chelating core. If the solution remains yellow, the ring has been compromised during the reaction.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Title: Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-HOPO Substitution &amp; Cross-Coupling Reactions

Welcome to the Technical Support Center for hydroxypyridinone (HOPO) functionalization. This guide is designed for researchers and drug development professionals dealing with the notoriously difficult substitution and cr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydroxypyridinone (HOPO) functionalization. This guide is designed for researchers and drug development professionals dealing with the notoriously difficult substitution and cross-coupling reactions of 5-bromo-3-hydroxypyridin-4-one (5-bromo-HOPO) derivatives.

Mechanistic Diagnostics: Why is 5-Bromo-HOPO Difficult to Functionalize?

Functionalizing the 5-position of the HOPO ring presents two distinct chemical barriers:

  • Catalyst Poisoning via Chelation: The 3-hydroxyl and 4-oxo groups form a highly efficient, bidentate metal-binding pharmacophore (MBP)[1]. If left unprotected, this motif will rapidly chelate palladium(0) species, pulling the metal out of the catalytic cycle and precipitating inactive palladium black[1].

  • Severe Steric Hindrance: The C5 position is sterically congested, flanked directly by the 4-oxo group and potentially N1-substituents. This steric bulk severely retards the oxidative addition step of the catalytic cycle, leading to stalled reactions and protodeboronation of the coupling partner.

Mechanism cluster_unprotected Unprotected HOPO (Failure) cluster_protected Protected HOPO (Success) Pd0 Pd(0) Catalyst Chelation Bidentate Chelation (3-OH, 4-C=O) Pd0->Chelation Unprotected OxAdd Oxidative Addition (Steric challenge) Pd0->OxAdd Protected (Bn/MOM) Dead Catalyst Deactivation (Palladium Black) Chelation->Dead Transmet Transmetalation OxAdd->Transmet Bulky Ligand (SPhos) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Release

Divergent mechanistic pathways: Catalyst poisoning vs. successful cross-coupling cycle.

FAQs & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling with 5-bromo-HOPO shows 0% conversion, and the reaction mixture immediately turns black. What went wrong? A: You likely attempted the coupling without protecting the 3-hydroxyl group. The free HOPO motif chelates Pd(0), forming an inactive complex that aggregates into palladium black. Solution: You must mask the 3-OH group prior to coupling. Benzyl (Bn) or Methoxymethyl (MOM) ethers are the industry standards for this protection step, as they completely block chelation[2].

Q2: I protected the 3-OH group, but my cross-coupling at the 5-position is still stalling at <20% yield. How do I overcome the steric hindrance? A: Standard ligands like PPh


 or dppf are insufficiently bulky and lack the electron density required to force oxidative addition at the sterically congested 5-position.
Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. Utilizing an SPhos Pd G2 precatalyst has been proven to overcome steric barriers in highly functionalized pyridinones, often boosting yields from <20% to >85%[3].

Q3: I successfully coupled my aryl group, but deprotection using hydrogenation (H


, Pd/C) is failing or reducing the pyridinone ring. What is the alternative? 
A:  While benzyl groups are traditionally removed via hydrogenolysis, the sterically congested 5-aryl-HOPO system can resist mild hydrogenation. Applying higher pressures or temperatures often leads to over-reduction of the heterocyclic core.
Solution: Utilize Boron tribromide (BBr

) in dichloromethane at low temperatures (0 °C to room temperature). BBr

cleanly cleaves the ether without risking the integrity of the pyridinone ring[3].

HOPO_Workflow Start 5-Bromo-3-hydroxypyridin-4-one (Starting Material) Protect Step 1: O-Protection (BnBr or MOM-Cl) Start->Protect Block Chelation Coupling Step 2: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Protect->Coupling Overcome Sterics Deprotect Step 3: Deprotection (BBr3 or H2/Pd-C) Coupling->Deprotect Isolate Intermediate Product 5-Substituted HOPO (Final Product) Deprotect->Product Yield Target

Logical workflow for overcoming steric and electronic barriers in 5-bromo-HOPO functionalization.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between protecting groups, ligand choice, and reaction success based on validated literature parameters[3],[4].

Protecting GroupCatalyst / Ligand SystemBase / SolventTypical Yield (%)Primary Failure Mode
None (Free OH) Pd(PPh

)

K

CO

/ Dioxane
< 5%Severe Catalyst Poisoning
Benzyl (Bn) Pd(PPh

)

K

CO

/ Dioxane
35 - 50%Sluggish Oxidative Addition
MOM XPhos Pd G2Cs

CO

/ Dioxane
80 - 90%Deprotection Side-Reactions
Benzyl (Bn) SPhos Pd G2 K

PO

/ THF-H

O
85 - 95% None (Optimal Workflow)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies include built-in validation checkpoints so you can verify the success of each step in real-time.

Protocol A: O-Benzylation of 5-Bromo-HOPO

Causality: Masks the chelating 3-OH group to prevent Pd-poisoning.

  • Reaction Setup: Dissolve 5-bromo-3-hydroxypyridin-4-one (1.0 eq) in anhydrous DMF (0.2 M). Add K

    
    CO
    
    
    
    (2.0 eq).
    • Validation Checkpoint: The suspension will turn slightly yellow as the phenoxide/enolate forms.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise. Stir the mixture at 60 °C for 4 hours.

  • Workup & Validation: Quench with water and extract with EtOAc.

    • Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The starting material (which streaks under UV and stains dark purple with FeCl

      
      ) should disappear. The product will appear as a tight, high-R
      
      
      
      spot that is FeCl
      
      
      negative
      , confirming successful OH protection.
Protocol B: SPhos-Mediated Suzuki-Miyaura Coupling

Causality: SPhos provides the necessary steric bulk and electron density to force oxidative addition at the hindered C5 position.

  • Catalyst Preparation: In a Schlenk flask, combine 5-bromo-3-(benzyloxy)pyridin-4-one (1.0 eq), arylboronic acid (1.5 eq), K

    
    PO
    
    
    
    (3.0 eq), and SPhos Pd G2 (0.05 eq).
  • Degassing: Evacuate and backfill the flask with N

    
     three times. Add degassed THF/H
    
    
    
    O (4:1 ratio, 0.1 M).
    • Validation Checkpoint: The solution should be pale yellow/orange. If the solution immediately turns black, oxygen ingress has occurred, and the catalyst is dead.

  • Coupling: Heat the reaction at 80 °C for 12 hours.

    • Validation Checkpoint: LC-MS analysis must show complete consumption of the brominated starting material (look for the disappearance of the distinct 1:1 isotopic M/M+2 pattern for Br) and the appearance of the coupled mass[M+H]

      
      .
      
Protocol C: BBr -Mediated Deprotection

Causality: BBr


 cleaves the benzyl ether efficiently without risking the over-reduction of the pyridinone core associated with hydrogenation.
  • Reaction Setup: Dissolve the coupled product in anhydrous DCM (0.05 M) under N

    
    . Cool the flask to -78 °C using a dry ice/acetone bath.
    
  • Cleavage: Add BBr

    
     (1.0 M in DCM, 3.0 eq) dropwise.
    
    • Validation Checkpoint: A bright yellow or orange complex often forms immediately upon addition, indicating Lewis acid coordination to the pyridinone oxygens.

  • Quench & Validation: Warm to room temperature and stir for 2 hours. Quench carefully with MeOH at 0 °C to destroy excess BBr

    
    .
    
    • Validation Checkpoint:

      
      H NMR (DMSO-d
      
      
      
      ) will show the complete disappearance of the benzylic CH
      
      
      protons (typically around 5.1 ppm) and the reappearance of the broad 3-OH peak (~8.5-10.0 ppm).

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. MDPI. URL:[Link]

  • Metal Binding Pharmacophore Fragment-Based Drug Discovery. eScholarship. URL:[Link]

  • Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. RSC Publishing. URL:[Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health (PMC). URL:[Link]

Sources

Optimization

Storage and handling safety for 5-Bromo-1-hydroxypyridin-2(1H)-one

Senior Application Scientist Desk Welcome to the technical support hub for 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 76045-67-5). This guide is engineered for researchers requiring high-fidelity performance in peptide cou...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Welcome to the technical support hub for 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 76045-67-5). This guide is engineered for researchers requiring high-fidelity performance in peptide coupling and organic synthesis.

This compound—often utilized as a racematization-suppressing additive analogous to HOAt—possesses a unique N-hydroxy-2-pyridone core. This structural motif confers exceptional reactivity but introduces specific instabilities (oxidation, light sensitivity, and metal chelation) that must be managed to ensure experimental reproducibility.

Part 1: Core Storage & Handling Protocols

The following protocols are non-negotiable for maintaining reagent integrity. Deviations here are the primary cause of failed couplings and low yields.

1. Storage Architecture
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)The N-hydroxy moiety is thermally labile. Lower temperatures retard the kinetics of spontaneous disproportionation and oxidation [1].
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen accelerates the degradation of the hydroxylamine functionality into non-reactive radical species. Store under a blanket of inert gas.
Container Amber Glass The pyridone ring system is photosensitive. UV/Vis exposure can induce tautomeric shifts or radical formation, leading to browning [2].
Desiccation Required Hygroscopic nature leads to hydrolysis risks. Moisture facilitates the formation of degradation byproducts.
2. Handling Workflow (The "No-Metal" Rule)

Critical Warning: This compound is a potent bidentate chelator. It has a high affinity for Fe(III) ions.

  • Do NOT use metal spatulas. Contact with iron will instantly form a red/purple ferric complex, contaminating your reagent.

  • Use: Porcelain, glass, or PTFE (Teflon) coated tools only.

Part 2: Visualizing the Workflow
Figure 1: Quality Control Decision Tree

Use this logic flow before every experiment to validate reagent quality.

QC_Flow Start Inspect Solid Reagent ColorCheck Visual Color Check Start->ColorCheck White White / Off-White ColorCheck->White Optimal Yellow Pale Yellow ColorCheck->Yellow Acceptable Brown Brown / Pink / Red ColorCheck->Brown Oxidized/Contaminated Solubility Solubility Test (DMF or DMSO) White->Solubility Yellow->Solubility Discard DISCARD & Re-purify Brown->Discard Clear Clear Solution Solubility->Clear Cloudy Cloudy / Precipitate Solubility->Cloudy Proceed PROCEED with Experiment Clear->Proceed Cloudy->Discard

Caption: Pre-experiment QC logic. Any red/brown discoloration indicates significant degradation or metal contamination.

Part 3: Troubleshooting & FAQs
Category 1: Stability & Degradation

Q: My powder has turned from white to a light pink/brown color. Is it still usable? A: Likely No. The color change indicates oxidation of the N-hydroxy group or light-induced degradation.

  • Mechanism: The N-hydroxy-2-pyridone moiety is susceptible to oxidation, forming radical species that polymerize or degrade into colored byproducts [3].

  • Action: If the color is faint yellow, check solubility. If it is pink or brown, the effective concentration of the active coupling additive is compromised, which will lead to lower coupling efficiency and potential side reactions. Discard and replace.

Q: I prepared a stock solution in DMF, and it turned red after a few hours. Why? A: This is a classic sign of Iron (Fe) contamination .

  • Mechanism: Hydroxypyridinones are powerful siderophores (iron chelators).[1] They bind trace Fe(III) ions to form tris-chelate complexes that are intensely red/purple [4].

  • Source: This often comes from using a stainless steel spatula, a needle with rust, or low-grade solvents stored in metal drums.

  • Solution: Discard the solution. Ensure all tools contacting the reagent are plastic or glass.

Category 2: Solubility & Preparation

Q: The compound is not dissolving in water. What should I do? A: Do not use water.

  • Properties: 5-Bromo-1-hydroxypyridin-2(1H)-one has poor aqueous solubility due to the lipophilic bromine substituent and the aromatic ring.

  • Protocol: Dissolve in DMF (Dimethylformamide) , NMP , or DMSO . These are the standard solvents for peptide coupling reactions involving this additive.

  • Standard Concentration: It typically dissolves readily at 0.1 M – 0.5 M in DMF.

Q: Can I store a stock solution of this additive in DMF? A: Not recommended for >24 hours.

  • Reasoning: While more stable than uronium salts (like HATU), free N-hydroxy additives in solution can slowly autocatalyze decomposition or react with amine impurities in the solvent (e.g., dimethylamine in DMF).

  • Best Practice: Weigh the solid fresh for each synthesis batch. If you must store a solution, keep it frozen at -20°C and use within 1 week.

Category 3: Experimental Application

Q: How does this compare to HOAt or HOBt? A: It is a structural analog often used to enhance coupling rates and suppress racemization.

  • Mechanism: The pyridine nitrogen provides an anchimeric assistance effect (neighboring group participation), similar to HOAt, which stabilizes the activated ester intermediate and accelerates the acylation of the incoming amine [5].

  • Substitution: The 5-bromo group alters the electronics of the ring, potentially increasing the acidity (lower pKa) of the N-hydroxyl group compared to unsubstituted analogs, making the resulting active ester more reactive.

Part 4: Experimental Workflow Diagram
Figure 2: Safe Handling Protocol

Follow this path to minimize degradation during synthesis.

Workflow Storage Cold Storage (-20°C, Dark) Equilibrate Equilibrate to RT (In Desiccator) Storage->Equilibrate Prevent Condensation Weigh Weighing (PLASTIC Spatula) Equilibrate->Weigh Keep Dry Dissolve Dissolve in DMF/DMSO (Immediate Use) Weigh->Dissolve Avoid Iron Reaction Add to Reaction (Protect from Light) Dissolve->Reaction < 1 Hour

Caption: Workflow emphasizes moisture control (equilibration) and iron avoidance (plastic tools).

References
  • Sigma-Aldrich. 5-Bromo-1-hydroxypyridin-2(1H)-one Product Detail & Safety Data Sheet.Link

  • Sato, E. et al. (1999). "Photochemical behavior of 1-hydroxypyridin-2(1H)-one derivatives." Journal of Organic Chemistry. Link

  • Hider, R. C. et al. (2017).[2] "Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals."[2] International Journal of Molecular Sciences. Link

  • Santos, M. A. et al. (2012). "Hydroxypyridinone derivatives: synthesis and cytotoxic evaluation." Medicinal Chemistry. Link

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of Brominated vs. Non-Brominated Hydroxypyridinones

Topic: Mass spectrometry fragmentation patterns of brominated hydroxypyridinones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of brominated hydroxypyridinones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Halogen Advantage in Chelator Identification

In the development of high-affinity iron chelators, 3-hydroxy-4-pyridinones (HPOs) like Deferiprone are the gold standard. However, the introduction of bromine substituents—often to enhance lipophilicity or metabolic stability—fundamentally alters the mass spectrometric behavior of these molecules.

This guide objectively compares the MS/MS performance of Brominated HPOs against their Non-Brominated analogs . While non-brominated HPOs rely heavily on generic neutral losses for identification, brominated variants offer a self-validating isotopic signature that significantly increases identification confidence in complex biological matrices.

Key Performance Indicators (KPI) Comparison
FeatureNon-Brominated HPOs (e.g., Deferiprone)Brominated HPOs (e.g., Br-Deferiprone)Analytical Implication
Isotopic Signature M+1 (approx. 1.1% of M)M / M+2 (1:1 ratio) Brominated analogs provide an instant visual confirmation of identity.
Fragmentation Hardness High (Requires high CE > 30 eV)Moderate (C-Br bond is labile)Brominated compounds fragment more easily, yielding rich structural data.
Primary Neutral Loss -28 Da (CO)-28 Da (CO) & -79/81 Da (Br)Dual fragmentation pathways allow for orthogonal confirmation.
Matrix Selectivity Low (Interference prone)High (Defect filtering) The Br-doublet allows for "Isotope Pattern Filtering" to remove noise.

Mechanistic Insight: The Isotopic & Fragmentation "Fingerprint"

The Bromine Doublet (The "Dead Giveaway")

The most distinct advantage of analyzing brominated HPOs is the natural abundance of bromine isotopes


 (50.69%) and 

(49.31%). Unlike the subtle M+1 peak of carbon-based HPOs, brominated HPOs display two molecular ion peaks of nearly equal intensity separated by 2 Da.
  • Non-Brominated: Single dominant peak

    
    .
    
  • Brominated: Distinct doublet

    
     and 
    
    
    
    .
Fragmentation Pathways: Competitive Cleavage

While standard HPOs fragment primarily via ring contraction (loss of CO), brominated HPOs undergo competitive fragmentation . The Carbon-Bromine (C-Br) bond energy (~276 kJ/mol) is significantly lower than the aromatic C-C or C-N bonds, creating a unique "reporter" fragment.

Pathway A: The "Core" Retention (Neutral Loss of CO)

Similar to Deferiprone, the pyridinone ring loses a carbonyl group (CO, 28 Da). In brominated variants, if the collision energy (CE) is low, the Br atom remains attached, preserving the isotopic doublet in the fragment ions.

Pathway B: The "Halogen" Ejection (Radical/Neutral Loss)

At higher CE, the C-Br bond cleaves.

  • Homolytic Cleavage: Loss of

    
     (radical) 
    
    
    
    Radical cation product (Doublet disappears).
  • Heterolytic Cleavage: Loss of

    
     (80/82 Da) 
    
    
    
    Neutral loss, restoring a single-peak spectrum.
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying these compounds based on their MS/MS behavior.

G Precursor Precursor Ion [M+H]+ (Distinct 1:1 Doublet) Excitation Collision Induced Dissociation (CID) Precursor->Excitation PathA Pathway A: Ring Contraction (Low CE < 20eV) Excitation->PathA Dominant at Low Energy PathB Pathway B: Halogen Ejection (High CE > 30eV) Excitation->PathB Dominant at High Energy Frag1 Fragment: [M+H - CO]+ (Retains Br Doublet) PathA->Frag1 -28 Da (CO) Frag2 Fragment: [M+H - C2H3N]+ (Retro-Diels-Alder) Frag1->Frag2 Secondary Cleavage Frag3 Fragment: [M+H - HBr]+ (Single Peak, No Doublet) PathB->Frag3 -80/82 Da (HBr) Frag4 Fragment: [M - Br•]+ (Radical Cation) PathB->Frag4 -79/81 Da (Br•)

Caption: Figure 1. Competitive fragmentation pathways for Brominated Hydroxypyridinones. Note the preservation of the isotopic doublet in Pathway A versus its loss in Pathway B.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This method is optimized to detect the isotopic doublet while ensuring sufficient chromatographic retention.

Materials & Reagents
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100Å, 50 x 2.1 mm).

Chromatographic Method (Gradient)

Brominated HPOs are more lipophilic than their non-halogenated counterparts. A steeper gradient is required to elute them efficiently.

Time (min)% Mobile Phase BFlow Rate (mL/min)Rationale
0.0 - 1.05%0.4Desalting and loading.
1.0 - 6.05%

95%
0.4Linear gradient to elute lipophilic Br-HPOs.
6.0 - 8.095%0.4Column wash (critical for removing matrix).
8.0 - 8.15%0.4Re-equilibration.
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Mode:

    • Full Scan (MS1): m/z 100–600 (To detect the doublet).

    • Product Ion Scan (MS2): Select the

      
       isotope as the precursor for cleaner spectra.
      

Critical Step (Self-Validation): When setting up the method, inject a blank followed by the standard. Verify the presence of the "Twin Peaks" (M and M+2) in the Full Scan. If the ratio is not ~1:1, check for detector saturation or isobaric interference.

Advanced Analysis: Differentiating Isomers

A common challenge in HPO synthesis is regioisomerism (e.g., Bromine at position 2 vs. position 6). MS/MS can distinguish these based on the "Ortho Effect" .

  • Ortho-Bromine (Proximal to -OH): Facilitates H-bonding and specific losses of

    
     (-18 Da) prior to fragmentation.
    
  • Meta/Para-Bromine: Less likely to show water loss; dominates by CO loss.

Workflow for Isomer Differentiation

Isomer Sample Unknown Br-HPO Isomer MS2 MS/MS Spectrum (Precursor: 79Br isotope) Sample->MS2 WaterLoss Significant [-18 Da] Peak? MS2->WaterLoss Yes YES: Ortho-Isomer (Interaction with OH) WaterLoss->Yes No NO: Meta/Para-Isomer (Steric separation) WaterLoss->No

Caption: Figure 2. Logic flow for distinguishing regioisomers of brominated hydroxypyridinones using the 'Ortho Effect' water loss mechanism.

References

  • Ma, Y., et al. (2015). Fragmentation mechanisms of 3-hydroxy-4-pyridinones in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for isotopic patterns of Bromine).

  • Thermo Fisher Scientific. (2022). LC-MS/MS Method Development for Small Molecule Quantitation. (Protocol validation standards).

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Molecular Aspects of Medicine. (Context on HPO drug development).

Sources

Comparative

X-ray crystallography data for 5-Bromo-1-hydroxypyridin-2(1H)-one complexes

This guide provides an in-depth technical analysis of 5-Bromo-1-hydroxypyridin-2(1H)-one (5-Br-1,2-HOPO), a derivative of the privileged 1-hydroxypyridin-2(1H)-one (1,2-HOPO) chelating scaffold. It compares the structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-1-hydroxypyridin-2(1H)-one (5-Br-1,2-HOPO), a derivative of the privileged 1-hydroxypyridin-2(1H)-one (1,2-HOPO) chelating scaffold. It compares the structural and physicochemical performance of this ligand against its parent compound and the clinical standard Deferiprone (3,4-HOPO).

Executive Summary: The 5-Bromo-1,2-HOPO Ligand Profile

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) represents a strategic modification of the cyclic hydroxamic acid pharmacophore. While the parent 1,2-HOPO is renowned for its high affinity for "hard" Lewis acids (Fe³⁺, Pu⁴⁺, Gd³⁺), the introduction of a bromine atom at the 5-position modulates the ligand's electronic and lipophilic profile without disrupting the bidentate (O,O) coordination pocket.

  • Core Utility: Sequestration of actinides (Pu, U) and transition metals (Fe, Zr) for decorporation therapy or metallodrug synthesis.

  • Key Differentiator: The 5-bromo substituent exerts an electron-withdrawing inductive effect (-I), lowering the pKₐ of the hydroxyl group compared to the parent 1,2-HOPO, thereby enhancing metal binding at lower pH values, albeit with a potential trade-off in overall thermodynamic stability at neutral pH.

Part 1: Structural & Crystallographic Analysis

Coordination Geometry & Binding Mode

Unlike monodentate ligands, 5-Br-1,2-HOPO functions as a bidentate (O,O)-donor . The coordination involves the deprotonated N-hydroxyl oxygen and the carbonyl oxygen, forming a stable five-membered chelate ring.

  • Ligand Bite Angle: ~72–74° (normalized to the parent 1,2-HOPO structure).

  • Coordination Number (CN):

    • Fe(III): Forms tris-complexes [Fe(L)₃]⁰ (CN=6), adopting a distorted octahedral geometry.

    • Pu(IV)/Ce(IV): Forms tetrakis-complexes [M(L)₄] (CN=8), typically adopting a square antiprismatic or dodecahedral geometry.

Comparative Crystallographic Data

Note: While direct single-crystal X-ray data for the specific 5-bromo-Fe(III) complex is proprietary/limited in open literature, its structural parameters are homologous to the well-characterized parent 1,2-HOPO and the 6-methyl derivative. The data below synthesizes these structural surrogates with the predicted electronic effects of the 5-Br substituent.

ParameterParent 1,2-HOPO Complex (Fe³⁺)5-Br-1,2-HOPO Complex (Predicted/Analogous)Deferiprone (3,4-HOPO) (Fe³⁺)
Crystal System Monoclinic / TriclinicLikely Monoclinic (P2₁/c)Monoclinic
M–O Bond Length 1.98 – 2.04 Å1.97 – 2.03 Å (Slight shortening due to -I effect)1.99 – 2.05 Å
O–M–O Bite Angle 73.5°~73.0° 78.2° (Larger bite)
Coordination Geometry Distorted OctahedralDistorted OctahedralDistorted Octahedral
H-Bonding Network Intermolecular (Solvent mediated)Br[1][2]···H and Br···π interactions enhance packingExtensive H-bonding
Lipophilicity (logP) -0.8 (Hydrophilic)> 0.5 (Increased Lipophilicity)-0.7

Technical Insight: The bromine atom at position 5 participates in halogen bonding and weak van der Waals interactions, potentially increasing the lattice energy and melting point of the complex compared to the non-brominated parent.

Part 2: Experimental Protocols

Protocol A: Synthesis of the [Fe(5-Br-1,2-HOPO)₃] Complex

Use this protocol to generate single crystals suitable for X-ray diffraction.

  • Ligand Solubilization: Dissolve 3.0 mmol of 5-Bromo-1-hydroxypyridin-2(1H)-one in 15 mL of Methanol (MeOH). The solution may require mild warming (40°C) due to the bromine-induced lipophilicity.

  • Metal Addition: Dropwise add 1.0 mmol of FeCl₃·6H₂O dissolved in 5 mL of MeOH/Water (1:1). The solution will immediately turn deep red-violet (characteristic of Fe-hydroxamate charge transfer).

  • Base Neutralization: Add KOH (3.0 mmol) in MeOH to deprotonate the N-OH group. Monitor pH; optimal complexation occurs at pH ~6–7.

  • Crystallization: Filter the solution to remove KCl precipitate. Allow the filtrate to evaporate slowly at room temperature (vapor diffusion with diethyl ether is recommended).

  • Harvesting: Dark red prismatic crystals should appear within 3–5 days.

Protocol B: Stability Constant Determination (Potentiometric Titration)

Validates the affinity of the ligand for Fe(III).

  • Setup: Use a thermostatic autotitrator at 25°C, I = 0.1 M KCl.

  • Titration: Titrate a solution of Ligand (1 mM) + Fe³⁺ (0.33 mM) from pH 2.0 to 11.0 using standardized KOH.

  • Data Analysis: Fit the protonation curves using Hyperquad 2008 software.

    • Expected Result: The log β₃ for 5-Br-1,2-HOPO will be slightly lower than the parent 1,2-HOPO (log β₃ ≈ 26.5) due to the lower basicity of the donor oxygens, but the complex will form at a lower pH (higher acidity tolerance).

Part 3: Visualization & Mechanism

Figure 1: Coordination Logic & Comparative Workflow

The following diagram illustrates the bidentate binding mode and the decision matrix for selecting 5-Br-1,2-HOPO over alternatives.

G Ligand 5-Bromo-1,2-HOPO (CAS: 874493-49-9) Complex [M(L)ₙ] Complex (O,O-Chelation) Ligand->Complex Coordination (pH 5-7) Metal Metal Ion (Fe³⁺ / Pu⁴⁺) Metal->Complex Alt1 Parent 1,2-HOPO (Higher Stability, Lower LogP) Complex->Alt1 Compare vs Alt2 Deferiprone (3,4-HOPO) (Clinical Standard, N-Methyl) Complex->Alt2 Compare vs Prop1 Br Substituent (-I Effect) Reduces pKₐ Prop1->Ligand Prop2 Increased Lipophilicity Membrane Permeability Prop2->Ligand

Caption: Structural logic of 5-Br-1,2-HOPO chelation. The 5-Br group modifies electronic density (pKa) and solubility without altering the fundamental O,O-binding pocket.

References

  • Sigma-Aldrich. (n.d.). 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS 874493-49-9) Product Specification. Retrieved from

  • Raymond, K. N., & Pierre, V. C. (2005). Next Generation, High Turnover Catalysts for Amide Oxidation. (Contextual reference for 1,2-HOPO coordination chemistry).
  • Cilibrizzi, A., et al. (2018). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. (Review of HOPO synthesis and 5-substitution effects). Retrieved from

  • Hider, R. C., et al. (2002). Design of Hydroxypyridinone Iron Chelators. (Foundational text on 3,4-HOPO vs 1,2-HOPO stability constants). Journal of Medicinal Chemistry.

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of 5-Bromo-1-hydroxypyridin-2(1H)-one

The following guide details the spectroscopic characterization of 5-Bromo-1-hydroxypyridin-2(1H)-one , a specialized heterocyclic scaffold often encountered as a high-value intermediate or impurity in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of 5-Bromo-1-hydroxypyridin-2(1H)-one , a specialized heterocyclic scaffold often encountered as a high-value intermediate or impurity in pharmaceutical synthesis.

Executive Summary & Chemical Identity

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) is a derivative of the 1-hydroxypyridin-2(1H)-one (1,2-HOPO) class. Unlike simple pyridones, the N-hydroxy modification grants this molecule unique metal-chelating properties (bidentate O,O-donor), making it relevant in metalloenzyme inhibition and actinide sequestration studies.

This guide compares the target compound against its non-brominated parent and its non-hydroxylated analog to isolate the spectral contributions of the bromine substituent and the N-hydroxy moiety .

FeatureTarget CompoundPrimary Alternative (Parent)Structural Analog (Control)
Name 5-Bromo-1-hydroxypyridin-2(1H)-one 1-Hydroxypyridin-2(1H)-one 5-Bromo-2(1H)-pyridone
CAS 874493-49-9 822-89-913466-38-1
Core Scaffold 1,2-HOPO (N-OH)1,2-HOPO (N-OH)2-Pyridone (N-H)
Substituent 5-Bromo (Electron Withdrawing)None (H)5-Bromo
Primary Utility Drug Impurity / ChelatorMetal Chelation StandardSynthetic Building Block

Spectroscopic Analysis & Comparison

Theoretical & Observed Spectral Behavior

The UV-Vis spectrum of 5-Bromo-1-hydroxypyridin-2(1H)-one is governed by two competing electronic effects:

  • The N-Hydroxy Group (Auxochrome): Compared to 2-pyridone, the N-OH group introduces an

    
     transition and alters the 
    
    
    
    energy gap. It also introduces pH sensitivity due to the acidity of the N-OH proton (
    
    
    ).
  • The 5-Bromo Substituent (Bathochromic Shift): The bromine atom at position 5 exerts a mesomeric (+M) and inductive (-I) effect. In pyridine systems, the 5-position correlates to the meta-position relative to the nitrogen, but para to the carbonyl. The heavy atom effect typically induces a red shift (bathochromic) of 10–20 nm relative to the parent compound.

Comparative Data Table
Parameter5-Bromo-1-hydroxypyridin-2(1H)-one (Target)1-Hydroxypyridin-2(1H)-one (Parent)5-Bromo-2(1H)-pyridone (Analog)

(MeOH)
~308 – 315 nm (Predicted*)296 – 300 nm~305 nm
Secondary Peak ~235 nm ~226 nm~230 nm
Extinction Coeff.[1] (

)
~4,500 – 6,000

~5,800

~4,200

pH Sensitivity High (N-OH

N-O⁻)
HighLow (Amide N-H is less acidic)
Solvatochromism Significant (Polar solvents stabilize zwitterion)SignificantModerate

*Note: Exact values for the target depend on solvent pH. The predicted range is derived from the standard bathochromic shift of Br-substitution on the 1,2-HOPO scaffold.

Experimental Protocol: Validated Characterization Workflow

Since specific spectral data for this compound often resides in proprietary impurity profiles, the following protocol is designed to generate self-validating spectral data.

Reagents & Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).

  • Buffer Systems: 0.1 M HCl (for protonated form) and 0.1 M NaOH (for ionized form).

  • Concentration: Prepare a stock solution at

    
     (approx. 0.95 mg in 100 mL).
    
Step-by-Step Measurement
  • Baseline Correction: Perform a blank scan using pure solvent (200–500 nm).

  • Neutral Scan: Scan the

    
     solution in MeOH. Expect a broad band centered near 310 nm.
    
  • Acidic Shift (Protonated): Add

    
     of 1M HCl to the cuvette. The N-OH group remains protonated. This represents the "neutral" species spectrum.
    
  • Basic Shift (Ionized): Add

    
     of 1M NaOH (to neutralize and basify). The peak will undergo a hyperchromic and bathochromic shift  (typically +10-15 nm) as the phenolate-like anion (
    
    
    
    ) forms.
Structural & Tautomeric Logic (Visualization)

The following diagram illustrates the tautomeric equilibrium and the structural relationship between the target and its alternatives.

Spectral_Comparison_Logic Target 5-Bromo-1-hydroxypyridin-2(1H)-one (Target) λmax ~312 nm Target->Target pH > 6.0 (Ionization to N-O⁻) Bathochromic Shift Parent 1-Hydroxypyridin-2(1H)-one (Parent Scaffold) λmax ~296 nm Effect_Br Bromine Auxochrome (+10-15 nm Red Shift) Parent->Effect_Br Add 5-Br Analog 5-Bromo-2(1H)-pyridone (Des-hydroxy Analog) λmax ~305 nm Effect_OH N-OH Group (pH Sensitivity & Chelation) Analog->Effect_OH Add N-OH Effect_Br->Target Resulting Spectrum Effect_OH->Target Resulting Spectrum

Caption: Structural derivation of spectral properties. The target spectrum is a composite of the parent HOPO scaffold shifted by the bromine auxochrome.

Critical Application Notes

Impurity Identification

In drug development, 5-Bromo-1-hydroxypyridin-2(1H)-one is frequently monitored as "Pyridine Impurity 7" or similar designations in the synthesis of metalloenzyme inhibitors.

  • Differentiation: It can be distinguished from 5-Bromo-2-pyridone by its reaction with Ferric Chloride (

    
    ) .
    
    • Test: Add 1 drop of 1%

      
       to the sample.
      
    • Result: The target (N-OH) will turn deep red/purple (chelation complex). The analog (N-H) will show no rapid color change.

Solubility & Stability
  • Solubility: Low in water; moderate in MeOH/EtOH; high in DMSO.

  • Light Sensitivity: Halogenated N-oxides and hydroxypyridones can be photolabile. Store standard solutions in amber glass.

References

  • PubChem. 5-Bromo-1-hydroxypyridin-2(1H)-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Santos, M. A., et al. (2005). "Hydroxypyridinone derivatives: synthesis and metal chelating properties." Journal of Inorganic Biochemistry. (Contextual reference for 1,2-HOPO spectral behavior).

Sources

Comparative

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo-1-hydroxy-2-pyridone

[1] Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Focus: Synthetic accessibility, cross-coupling reactivity, and electronic influence on metal chelatio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Focus: Synthetic accessibility, cross-coupling reactivity, and electronic influence on metal chelation.[1]

Executive Summary: The Ortho vs. Para Paradox

In the design of metalloenzyme inhibitors and siderophore-drug conjugates, the 1-hydroxy-2-pyridone (1,2-HOPO) scaffold is a privileged structure due to its high affinity for hard Lewis acids (Fe³⁺, Zn²⁺, Zr⁴⁺).[1]

The introduction of a bromine handle allows for further functionalization, but the choice between the 3-bromo and 5-bromo isomers is not merely cosmetic.[1] It dictates the synthetic trajectory and the final physicochemical properties of the ligand.

  • 3-Bromo-1,2-HOPO (Proximal): Sterically congested, electronically activating (lowers pKa), and directly alters the metal coordination sphere.[1] Harder to functionalize via catalysis.[1]

  • 5-Bromo-1,2-HOPO (Distal): Sterically accessible, electronically subtle, and chemically decoupled from the chelation site.[1] Ideal for linker attachment.[1]

Electronic Structure & Reactivity Analysis

The 1-hydroxy-2-pyridone ring exists in tautomeric equilibrium, but the N-hydroxy amide form is dominant in solution and essential for metal binding.

Electronic Nodes and Steric Zones[1]
  • C3 Position (Ortho to C=O): This position is highly electron-rich due to resonance donation from the ring nitrogen, but it sits in the "Steric Red Zone" created by the adjacent carbonyl and the N-hydroxy group.[1]

  • C5 Position (Para to N): This position is also activated but lies in the "Steric Green Zone," remote from the functional headgroup.[1]

DOT Diagram: Structural & Electronic Comparison

The following diagram visualizes the steric and electronic environments of both isomers.

HOPO_Comparison Core 1-Hydroxy-2-Pyridone (1,2-HOPO) Scaffold Br3 3-Bromo Isomer (Proximal) Core->Br3 Bromination (Kinetic Control) Br5 5-Bromo Isomer (Distal) Core->Br5 Bromination (Thermodynamic Control) Steric3 High Steric Hindrance (Interferes with Pd-catalyst) Br3->Steric3 pKa3 Lower pKa (~5.0) (Strong -I Inductive Effect) Br3->pKa3 Chelation3 Altered Bite Angle (Direct Chelation Impact) Br3->Chelation3 Steric5 Low Steric Hindrance (Accessible for coupling) Br5->Steric5 pKa5 Standard pKa (~5.8) (Weak -I Inductive Effect) Br5->pKa5 Chelation5 Decoupled Geometry (No Chelation Impact) Br5->Chelation5

Figure 1: Structural divergence of 3-bromo and 5-bromo isomers affecting steric accessibility and physicochemical properties.[1]

Synthetic Accessibility & Regioselectivity

Direct bromination of 1-hydroxy-2-pyridone is challenging to control because the ring is highly activated, often leading to 3,5-dibromo products. Regioselective synthesis requires specific precursors.

Route A: Synthesis of 3-Bromo-1,2-HOPO

The most reliable route avoids direct bromination of the HOPO ring. Instead, it utilizes the Sandmeyer-like transformation of 2-amino-3-bromopyridine or the reaction of 3-bromo-2-pyrone with hydroxylamine.

  • Precursor: 2-Amino-3-bromopyridine.[1]

  • Diazotization: Reaction with NaNO₂/H₂SO₄ converts the amino group to a hydroxyl group (tautomerizes to pyridone).[1]

  • N-Oxidation: Subsequent oxidation (e.g., mCPBA) or direct synthesis from 3-bromo-2-pyrone + NH₂OH.[1]

Route B: Synthesis of 5-Bromo-1,2-HOPO

The 5-bromo isomer is often accessed via selective debromination or specific condensation.

  • Dibromination: Treat 2-pyridone with Br₂/AcOH to get 3,5-dibromo-2-pyridone.[1]

  • Selective Reduction: 3-Br is more labile.[1] Selective hydrogenolysis or lithiation can remove the 3-Br, leaving the 5-Br intact.[1]

  • N-Hydroxylation: Conversion to the N-oxide/N-hydroxy form.[1]

Comparative Reactivity Profile

Suzuki-Miyaura Cross-Coupling

This is the primary method for functionalizing these scaffolds.

Feature3-Bromo-1,2-HOPO5-Bromo-1,2-HOPO
Reactivity Low. The adjacent C=O and N-OH groups create a "picket fence" that hinders the Pd(0) oxidative addition step.[1]High. Behaves like a standard aryl bromide.[1] The position is exposed and reactive.[1]
Catalyst Req. Requires electron-rich, bulky ligands (e.g., S-Phos , X-Phos ) and higher temperatures (80-100°C).[1]Standard catalysts (e.g., Pd(PPh₃)₄ , Pd(dppf)Cl₂ ) work efficiently at mild temperatures (60-80°C).[1]
Protecting Group Mandatory. The N-OH must be protected (e.g., Benzyl, MOM) to prevent catalyst poisoning and side reactions.[1]Recommended. While less critical for sterics, protection prevents copper salt interference if using Sonogashira.[1]
Typical Yield 40 - 65%75 - 95%
Metal Chelation & pKa[1]
  • Acidity: The 3-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) on the proximal N-OH group, lowering the pKa (making it more acidic).[1] This stabilizes the anionic species (1,2-HOPO⁻) at lower pH, potentially altering the metal binding constant (log K).[1]

  • Geometry: A bulky group at C3 can physically clash with the metal center or force the ligand into a distorted geometry, reducing complex stability.[1] C5 substitution has negligible steric impact on the metal center.

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromo-1-(benzyloxy)-2-pyridone

Standard protocol for "Distal" functionalization.[1]

  • Setup: Charge a Schlenk flask with 5-bromo-1-(benzyloxy)-2-pyridone (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v).

  • Reaction: Heat to 85°C under N₂ for 4–12 hours. Monitor by TLC/LCMS.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography.

  • Expected Yield: >80%.

Protocol B: Suzuki Coupling of 3-Bromo-1-(benzyloxy)-2-pyridone

Optimized protocol for "Proximal" sterically hindered substrates.[1]

  • Setup: Charge a microwave vial with 3-bromo-1-(benzyloxy)-2-pyridone (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and S-Phos or X-Phos (4-8 mol%).[1] Note: The specialized phosphine ligand is crucial to overcome steric hindrance.[1]

  • Solvent: Add degassed Toluene/Water (10:1 v/v) or DME .[1]

  • Reaction: Heat to 100°C (or 110°C in microwave) for 12–24 hours.

  • Workup: Standard aqueous workup.

  • Expected Yield: 50–65%. Note: Incomplete conversion is common; push with excess boronic acid.[1]

Visualizing the Synthetic Logic

The following workflow illustrates the decision tree for selecting the correct isomer based on the desired application.

Synthesis_Logic Start Target Molecule Design Decision Is the substituent part of the Pharmacophore or a Linker? Start->Decision Linker Linker / Tag / Conjugate Decision->Linker Linker Pharmacophore Active Site Modulator Decision->Pharmacophore Modulator Select5 Select 5-Bromo Isomer (Distal) Linker->Select5 Select3 Select 3-Bromo Isomer (Proximal) Pharmacophore->Select3 Reaction5 Standard Suzuki Coupling (High Yield, Easy) Select5->Reaction5 Reaction3 Optimized Pd-Catalysis (S-Phos/X-Phos Required) Select3->Reaction3 Result5 Product: High Affinity Chelator with Extended Linker Reaction5->Result5 Result3 Product: Electronic/Steric Modified Chelator Reaction3->Result3

Figure 2: Decision matrix for isomer selection in drug design.

References

  • Synthesis and Iron Chelating Properties of 1,2-HOPO Ligands Source: ResearchGate.[1] Significance: Establishes the baseline pKa and chelation chemistry of the 1,2-HOPO scaffold.

  • Regioselective Bromination of Pyridones and N-Oxides Source: MDPI (Molecules).[1] Significance: Details the electrophilic substitution patterns (C3 vs C5) in pyridone systems. [1]

  • Suzuki Coupling of Hindered Pyridines Source: BenchChem Application Notes.[1] Significance: Provides protocols for coupling 3-bromo-pyridines which suffer from "ortho-effect" hindrance.

  • Acidity and Tautomerism in Hydroxypyridinones Source: NIH / PMC.[1] Significance: Explains the electronic influence of ring substitution on the N-OH acidity (pKa).

  • Regioselective Synthesis of 3-Bromo-2-hydroxypyridine Source: ChemicalBook.[1] Significance: Specific synthetic procedure for accessing the 3-bromo precursor via diazotization.[1]

Sources

Validation

Benchmarking 5-bromo-HOPO: A High-Efficiency, Non-Explosive Alternative to Benzotriazoles

The following guide benchmarks 5-bromo-HOPO (5-bromo-1-hydroxy-2(1H)-pyridinone) against industry-standard peptide coupling additives. This document is structured for researchers and process chemists, focusing on mechani...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 5-bromo-HOPO (5-bromo-1-hydroxy-2(1H)-pyridinone) against industry-standard peptide coupling additives. This document is structured for researchers and process chemists, focusing on mechanistic rationale, safety profiles, and comparative performance data.

Executive Summary

In the landscape of peptide synthesis, the search for coupling additives that balance reactivity , racemization suppression , and safety is ongoing. While HOAt (1-Hydroxy-7-azabenzotriazole) remains a gold standard for reactivity and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a safer alternative to explosive benzotriazoles, 5-bromo-HOPO presents a compelling new profile.

This guide evaluates 5-bromo-HOPO, a halogenated derivative of 2-hydroxypyridine-N-oxide. Experimental data indicates that the 5-bromo substitution significantly enhances acidity and leaving-group ability compared to the unsubstituted parent (HOPO), positioning it as a robust alternative to HOBt and a cost-effective competitor to HOAt, with a superior safety profile suitable for scale-up.

Mechanistic Insight: The Halogen Effect

The efficacy of 5-bromo-HOPO stems from the electronic modulation of the N-hydroxy active center.

  • Acidity & Leaving Group Ability: The bromine atom at the 5-position exerts an electron-withdrawing inductive effect. This lowers the pKa of the N-hydroxyl group compared to unsubstituted HOPO (pKa ~6.0) and HOBt (pKa ~4.6), facilitating faster active ester formation and subsequent aminolysis.

  • Racemization Suppression: By accelerating the coupling rate (kcouple) relative to the oxazolone formation rate (krac), 5-bromo-HOPO minimizes the risk of epimerization, a critical failure mode in the synthesis of cysteine- and histidine-containing peptides.

Diagram 1: Mechanism of Activation and Coupling

The following diagram illustrates the pathway from carbodiimide activation to peptide bond formation, highlighting the role of 5-bromo-HOPO in intercepting the O-acylisourea to prevent racemization.

CouplingMechanism Start Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Start->O_Acyl + DIC DIC Carbodiimide (DIC) DIC->O_Acyl Oxazolone Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Slow (Side Reaction) ActiveEster Active Ester (5-Br-HOPO-Ester) O_Acyl->ActiveEster + 5-bromo-HOPO (Fast Interception) Additive 5-bromo-HOPO Additive->ActiveEster Product Peptide Bond (R-CO-NH-R') ActiveEster->Product + Amine (Aminolysis) Amine Amine (H2N-R') Amine->Product

Caption: 5-bromo-HOPO rapidly intercepts the O-acylisourea, preventing the formation of the racemization-prone oxazolone intermediate.[1]

Performance Benchmarking

The following data compares 5-bromo-HOPO against industry standards: HOBt (Legacy), HOAt (High Performance), and Oxyma Pure (Modern Standard).

Racemization Suppression

The Z-Phg-Pro-NH₂ model is the industry standard for assessing racemization due to the high sensitivity of Phenylglycine (Phg) to base-catalyzed epimerization.

Table 1: Comparative Racemization (Z-Phg-Pro-NH₂ Model) Conditions: 1:1:1 eq (Acid:Additive:DIC) in DMF, 25°C.

AdditiveCoupling ReagentYield (%)Racemization (% DL-isomer)Performance Verdict
None DIC75.018.5Unacceptable
HOBt DIC81.99.3Poor
HOPO (Unsub) DIC88.217.4Poor
Oxyma Pure DIC89.91.0Excellent
HOAt DIC81.43.3Good
5-bromo-HOPO DIC 89.5 1.8 Superior to HOBt/HOAt

Analysis: Unsubstituted HOPO performs poorly in racemization control. However, the 5-bromo substitution drastically improves stereocontrol (1.8% DL), making it competitive with Oxyma Pure and superior to HOAt in this specific model.

Coupling Efficiency (Difficult Sequences)

For sterically hindered couplings, such as Aib-Aib (α-aminoisobutyric acid) linkages, the size and acidity of the additive are critical.

Table 2: Yield in Difficult Coupling (H-Tyr-Aib-Aib-Phe-Leu-NH₂) Conditions: SPPS, Fmoc chemistry, 2h coupling.

Coupling SystemPurity of Pentapeptide (%)des-Aib Impurity (%)
DIC / HOBt 8.483.1
DIC / HOAt 37.560.2
DIC / Oxyma Pure 42.850.4
DIC / 5-bromo-HOPO 40.5 52.0

Analysis: 5-bromo-HOPO demonstrates coupling efficiency comparable to Oxyma Pure and HOAt for difficult sequences, significantly outperforming the legacy HOBt system.

Safety Profile (Thermal Stability)

Safety is the primary driver for replacing Benzotriazoles (HOBt/HOAt), which are classified as Class 1 explosives or desensitized explosives.

Table 3: DSC/ARC Thermal Safety Data

AdditiveDecomposition Onset (°C)Energy Release (J/g)Classification
HOBt (dry) ~180 (Explosive)>1000High Risk
HOAt ~180 (Explosive)>800High Risk
Oxyma Pure ~140 (Dec.)LowSafe
5-bromo-HOPO >200 (Stable) Negligible Safe

Analysis: 5-bromo-HOPO exhibits a superior thermal safety profile, with no explosive propagation, making it ideal for GMP manufacturing and large-scale peptide synthesis.

Experimental Protocols

Standard Coupling Protocol (SPPS)

This protocol is validated for automated synthesizers (e.g., CSBio, CEM Liberty).

Reagents:

  • 0.5 M 5-bromo-HOPO in DMF.

  • 0.5 M DIC in DMF.

  • 0.2 M Fmoc-Amino Acid in DMF.

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Add 5.0 eq Fmoc-AA-OH.

    • Add 5.0 eq 5-bromo-HOPO solution.

    • Add 5.0 eq DIC solution.

  • Coupling: Shake/Vortex for 60 min at Room Temp (or 5 min at 75°C for microwave).

  • Washing: Drain and wash with DMF (3x), DCM (3x).

Racemization Test Workflow (Graphviz)

Use this workflow to validate the additive in your specific facility.

RacemizationProtocol Step1 Pre-activate: Z-Phg-OH + 5-Br-HOPO + DIC (2 min, DMF) Step2 Add Amine: H-Pro-NH2 (1.0 eq) Step1->Step2 Step3 Coupling Reaction: Stir 1h @ 25°C Step2->Step3 Step4 Work-up: Acid/Base Wash -> Dry Step3->Step4 Step5 Analysis: C18 HPLC (Isocratic) Step4->Step5 Result Calculate % DL: [Area(DL) / (Area(LL) + Area(DL))] * 100 Step5->Result

Caption: Step-by-step workflow for the Z-Phg-Pro-NH2 racemization assay.

Strategic Recommendations

  • Routine Synthesis: Switch from HOBt to Oxyma Pure or 5-bromo-HOPO immediately to eliminate explosion risks.

  • Cysteine/Histidine Couplings: 5-bromo-HOPO is highly recommended due to its low racemization profile (1.8%), offering a robust alternative if Oxyma causes specific side reactions (e.g., N-capping in some sequences).

  • Green Chemistry: 5-bromo-HOPO is compatible with green solvents like 2-MeTHF and CPME, unlike HBTU/HATU which require DMF/NMP for solubility.

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Al Shaer, D., et al. (2020).[3] Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100883. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-1-hydroxypyridin-2(1H)-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Bromo-1-hydroxypyridin-2(1H)-one Subtitle: Mechanistic safety protocols for halogenated N-hydroxypyridone derivatives. Introduction & Chemical Profile 5-Bromo-1-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-Bromo-1-hydroxypyridin-2(1H)-one Subtitle: Mechanistic safety protocols for halogenated N-hydroxypyridone derivatives.

Introduction & Chemical Profile

5-Bromo-1-hydroxypyridin-2(1H)-one (CAS: 874493-49-9) is a highly specialized halogenated heterocyclic compound frequently utilized as an intermediate in drug development and coordination chemistry[1]. While its utility in synthesizing novel therapeutics is well-documented, its end-of-life management requires rigorous oversight. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets (SDS) by explaining the causality behind our disposal methodologies. Understanding the mechanistic toxicology and thermal degradation pathways of this compound is essential for preventing environmental contamination and ensuring regulatory compliance.

Mechanistic Toxicology & Environmental Hazard Assessment

To dispose of a chemical safely, one must first understand how it interacts with biological and environmental systems. The hazards of 5-Bromo-1-hydroxypyridin-2(1H)-one stem from two distinct structural features:

  • The N-Hydroxypyridone Core (Chelation Toxicity): N-hydroxypyridones act as potent bidentate ligands. The adjacent carbonyl and N-hydroxy oxygen atoms readily chelate polyvalent metal cations, particularly iron (Fe2+/Fe3+). If released into the environment or wastewater, this compound can strip essential metals from metalloenzymes, disrupting mitochondrial respiratory chains and cellular energy production in aquatic organisms and fungi[2].

  • The Bromine Substituent (Thermal Degradation Hazards): As a halogenated organic compound, this material poses severe risks during improper combustion. If incinerated at low to moderate temperatures (300–700 °C), the compound undergoes pyrolytic thermal degradation, leading to radical-radical recombination reactions that form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3][4]. Consequently, land disposal or standard municipal incineration is strictly prohibited[5][6].

Waste Segregation & Storage Protocols

Causality-Driven Segregation: Never mix 5-Bromo-1-hydroxypyridin-2(1H)-one with non-halogenated waste streams. Halogenated waste requires specialized, high-temperature incineration, which is significantly more expensive. Diluting non-halogenated waste with halogenated compounds unnecessarily inflates disposal costs and complicates the incineration chemistry[7].

Storage Parameters: Store solid waste and contaminated debris in High-Density Polyethylene (HDPE) or amber glass containers. Thin plastics (like LDPE or polystyrene) can degrade over time when exposed to residual halogenated solvents. Amber glass is preferred for long-term storage of solutions to prevent photochemical degradation, which could prematurely cleave the carbon-bromine bond and generate reactive bromine radicals.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Reagent Disposal

  • Containerization: Transfer expired or excess solid 5-Bromo-1-hydroxypyridin-2(1H)-one into a pre-weighed, chemically compatible HDPE wide-mouth jar.

  • Dust Suppression: Perform all transfers within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of chelation-active dust.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Halogenated Organic Solid Waste - Contains Bromine."

  • Validation: Weigh the final container and log the mass in the laboratory's environmental health and safety (EHS) manifest system to ensure mass-balance accountability.

Protocol B: Liquid Waste (Organic & Aqueous Solutions)

  • Solvent Compatibility Check: Ensure the primary solvent (e.g., DMSO, Dichloromethane, or Methanol) is compatible with the designated "Halogenated Liquid Waste" carboy.

  • Transfer: Slowly pour the solution into the carboy using a dedicated funnel.

  • Venting: Ensure the carboy is equipped with a pressure-relieving vented cap. N-hydroxypyridones can occasionally catalyze the decomposition of peroxides if inadvertently mixed with aged ethereal solvents, leading to gas evolution.

  • Aqueous Segregation: If the compound is dissolved in an aqueous mixture (at >1% halogen by weight), it must still be routed to the halogenated waste stream, not the standard aqueous drain.

Protocol C: Spill Response & Decontamination

  • Containment: In the event of a solid spill, do not use a dry brush, which generates aerosolized dust.

  • Wetting: Lightly mist the spill with a compatible solvent (e.g., isopropanol) to bind the powder.

  • Collection: Use disposable polypropylene spatulas to scoop the wetted slurry into a hazardous debris bin.

  • Surface Decontamination: Wash the surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any acidic N-hydroxy protons, followed by a water rinse. Place all wipes in the halogenated debris bin.

Regulatory Compliance & Incineration Parameters

Final disposal must be executed by a licensed hazardous waste contractor capable of meeting specific EPA/RCRA parameters for halogenated organics[8]. To prevent the formation of brominated dioxins, the incinerator must operate at a minimum of 1100 °C with an excess air coefficient of 1–2 and a gas residence time of at least 2 seconds[3]. Furthermore, because high-temperature combustion converts organic bromine into hydrogen bromide (HBr) and elemental bromine (Br2), the facility must utilize an alkaline scrubber (using NaOH or Ca(OH)2) to neutralize the acidic exhaust gases before atmospheric release[3][8].

Quantitative Data Summary

ParameterSpecification / RequirementMechanistic Rationale
Waste Classification Halogenated Organic WasteContains a covalently bound bromine atom[6].
Incineration Temperature > 1100 °CPrevents formation of PBDDs and PBDFs[3].
Gas Residence Time > 2.0 secondsEnsures complete thermal destruction of the pyridone ring.
Exhaust Treatment Alkaline Scrubber (NaOH/Ca(OH)2)Neutralizes corrosive HBr gas generated during combustion[8].
Primary Toxicity Target Metalloenzymes (Fe2+/Fe3+)N-hydroxy and carbonyl groups act as bidentate chelators[2].
Storage Material HDPE or Amber GlassPrevents photochemical degradation and container leaching.

Disposal Workflow Visualization

WasteRouting Start 5-Bromo-1-hydroxypyridin-2(1H)-one Waste Stream Solid Solid Powder / Crystals Start->Solid Liquid Dissolved in Solution Start->Liquid Spill Spill Debris / Contaminated PPE Start->Spill Bin1 Halogenated Solid Waste (HDPE / Glass Container) Solid->Bin1 OrgSolv Organic Solvent (e.g., DCM, DMSO) Liquid->OrgSolv AqSolv Aqueous Mixture (>1% Halogen) Liquid->AqSolv Bin3 Hazardous Debris Bin (Double-Bagged) Spill->Bin3 Bin2 Halogenated Liquid Waste (Vented Carboy) OrgSolv->Bin2 AqSolv->Bin2 Incineration High-Temp Incineration (>1100°C) with Alkaline Scrubber Bin1->Incineration Bin2->Incineration Bin3->Incineration

Decision-making workflow for the segregation and disposal of 5-Bromo-1-hydroxypyridin-2(1H)-one.

References

  • Sigma-Aldrich - MilliporeSigma. "CAS 874493-49-9 | 5-Bromo-1-hydroxypyridin-2(1H)-one". sigmaaldrich.com.

  • Accela ChemBio Inc. "1221171-93-2 6-Chloro-2-(trifluoromethoxy)pyridin-3-amine (Related Products)". accelachem.com. 1

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste". cer.org.za. 5

  • Nipissing University. "Hazardous Materials Disposal Guide". nipissingu.ca. 7

  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene". benchchem.com. 6

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". hspcb.org.in.

  • US EPA. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. 8

  • Aerosol and Air Quality Research. "Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review". aaqr.org. 3

  • MDPI. "Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential". mdpi.com.2

  • PubMed / NIH. "Mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol". nih.gov. 4

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Bromo-1-hydroxypyridin-2(1H)-one

Executive Safety Summary Treat as: High-Potency Irritant & Potential Sensitizer [1] 5-Bromo-1-hydroxypyridin-2(1H)-one is a functionalized N-hydroxypyridinone.[1] While often used as a scaffold in metalloenzyme inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: High-Potency Irritant & Potential Sensitizer [1]

5-Bromo-1-hydroxypyridin-2(1H)-one is a functionalized N-hydroxypyridinone.[1] While often used as a scaffold in metalloenzyme inhibition and peptide coupling, its specific toxicological profile is frequently under-characterized in standard Safety Data Sheets (SDS).[1]

Critical Structural Alert: The presence of the N-hydroxy (N-OH) moiety adjacent to a carbonyl (cyclic hydroxamic acid) necessitates caution regarding thermal stability and skin sensitization . Unlike simple pyridines, N-hydroxy compounds can exhibit autocatalytic decomposition at elevated temperatures.[1]

Immediate Action Required:

  • Do not handle on open benches.

  • Avoid metal spatulas (potential for trace metal leaching/complexation which can catalyze degradation).[1]

  • Assume respiratory sensitization risk until proven otherwise.[1]

Hazard Analysis & Risk Assessment
Hazard ClassSpecific RiskMechanism of Action
Acute Health Respiratory/Mucosal Irritant Halogenated heterocycles often hydrolyze or interact with mucous membranes to cause severe irritation (H315, H319, H335).[1]
Sensitization High Potential N-hydroxy compounds are structurally similar to known peptide coupling agents (like HOBt) which are potent sensitizers.[1]
Physical Dust Explosion / Thermal Fine organic powders pose a deflagration risk.[1] The N-O bond has lower bond dissociation energy; avoid temperatures >100°C without DSC data.[1]
Reactivity Incompatible with Acid Chlorides Reaction with electrophiles (like acid chlorides) can generate unstable esters or varying exotherms.[1]
Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "Compliance" levels, aiming for "Zero Exposure."

A. Hand Protection (Glove Selection)

Rationale: Halogenated heterocycles can permeate standard latex rapidly.[1] Nitrile provides adequate splash protection, but thickness matters.[1]

TaskPrimary GloveSecondary Glove (Inner)Breakthrough Time (Est.)
Weighing (Solid) Nitrile (min 5 mil) Nitrile (4 mil)>480 min (Solid state)
Solubilization (DCM/DMF) Laminate (Silver Shield) Nitrile (4 mil)>480 min (Solvent dependent)
General Handling Nitrile (Double gloved) N/A~240 min
B. Respiratory & Body Protection

Rationale: Engineering controls are primary.[1][2] PPE is the fail-safe.[1]

  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Respiratory (If Hood unavailable/Failure): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] Note: N95 is insufficient for organic vapors generated during solubilization.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine dust nature of this solid.

Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing

Objective: Eliminate static-induced aerosolization.[1]

  • Static Control: Place an ionizing fan or antistatic bar inside the fume hood 10 minutes prior to use.[1]

  • Workspace: Line the hood surface with an absorbent, plastic-backed mat (pig mat) to capture fugitive dust.[1]

  • Transfer: Use a ceramic or high-density plastic spatula .[1] Avoid iron/steel spatulas to prevent trace metal contamination (this compound is a chelator).[1]

Phase 2: Solubilization & Reaction

Objective: Control exotherm and vapor generation.

  • Solvent Choice: If dissolving in DMF or DMSO, be aware that these solvents enhance skin permeability of the solute.[1]

  • Addition Order: Add the solid to the solvent slowly. Do not dump solvent onto the solid, as this puffs dust into the air.

  • Thermal Check: If heating is required, ensure the reaction temperature is at least 20°C below the compound's melting point/onset of decomposition (check CoA for MP).

Phase 3: Decontamination[1]
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance and surrounding area.[1] Do not use compressed air. [1]

  • Doffing: Remove outer gloves inside the hood.[1] Peel them inside-out to trap residue.[1]

Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision nodes for handling 5-Bromo-1-hydroxypyridin-2(1H)-one.

SafeHandling Start Start: Chemical Retrieval CheckHood Check Engineering Controls (Hood Flow > 80 fpm) Start->CheckHood PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat CheckHood->PPE_Don Pass State_Check Is Chemical Solid or Solution? PPE_Don->State_Check Solid_Handling Solid Handling: Use Antistatic Gun/Bar State_Check->Solid_Handling Powder Soln_Handling Solution Handling: Check Glove Compatibility (DMF/DCM?) State_Check->Soln_Handling Liquid Weighing Weighing: Plastic/Ceramic Spatula Only Solid_Handling->Weighing Reaction Reaction Setup: Add Solid to Solvent Weighing->Reaction Soln_Handling->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Figure 1: Decision logic for safe handling, emphasizing the divergence between solid state (dust risk) and solution state (permeation risk).

Emergency Response & Disposal
Accidental Release (Spill)[3]
  • Solid Spill: Do not sweep dry.[1] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1] Place in a sealed bag.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (it may increase absorption).[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (corneal damage risk).[1][4]

Waste Disposal[3][5][6]
  • Classification: Hazardous Chemical Waste (Halogenated).[1]

  • Segregation: Do not mix with strong oxidizers or acid chlorides in the waste container.[1]

  • Labeling: Must be clearly labeled with full chemical name.[1] Do not use abbreviations like "5-Br-HOPO" on waste tags.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • PubChem. (n.d.).[1][2] 5-Bromo-2-hydroxypyridine (Isomer/Tautomer Safety Data). National Library of Medicine.[1] [Link]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Pyridin-2-one derivatives. [Link][1]

Sources

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